Actinoquinol
Beschreibung
radiation protectant
Eigenschaften
IUPAC Name |
8-ethoxyquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMVZYRZAMBCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046521 | |
| Record name | Actinoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-40-3 | |
| Record name | Actinoquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actinoquinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actinoquinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actinoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Actinoquinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTINOQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470VQE23O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Protective Mechanism of Actinoquinol Sodium Against UVB-Induced Corneal Damage
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Actinoquinol sodium, a small molecule drug, has demonstrated significant potential as a protective agent for the cornea against the detrimental effects of ultraviolet B (UVB) radiation. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available preclinical research. The primary mode of action appears to be twofold: the inherent ability of the molecule to absorb UVB radiation and its capacity to mitigate oxidative stress within the corneal tissue. This document provides a comprehensive overview of the experimental evidence, including quantitative data on its protective effects, detailed methodologies of key studies, and visual representations of the proposed mechanism and experimental workflows.
Core Mechanism of Action: A Dual Approach
The protective efficacy of this compound sodium against UVB-induced corneal damage is attributed to two primary mechanisms:
-
UVB Absorption: this compound sodium exhibits significant absorbance in the UVB spectrum. This intrinsic property allows it to act as a direct shield, reducing the amount of harmful radiation that penetrates the corneal tissue.
-
Reduction of Oxidative Stress: Exposure to UVB radiation leads to the generation of reactive oxygen species (ROS) in the cornea, causing oxidative damage to cellular components. Studies have shown that treatment with this compound sodium suppresses this oxidative damage, suggesting it has antioxidant properties[1]. The precise nature of this antioxidant activity, whether through direct free radical scavenging or modulation of endogenous antioxidant pathways, remains an area for further investigation.
Quantitative Data on Protective Effects
The most comprehensive data on the protective effects of this compound sodium comes from a study on UVB-irradiated rabbit corneas. The following tables summarize the key quantitative findings from this research, where this compound sodium was administered in combination with hyaluronic acid.
Table 1: Effect of this compound Sodium on Corneal Hydration (Thickness) After UVB Irradiation
| Treatment Group | Corneal Thickness (µm) - Day 5 | Percentage Increase from Normal |
| Normal (No Irradiation) | 385 ± 15 | 0% |
| Buffered Saline + UVB | 520 ± 25 | ~35% |
| Hyaluronic Acid + UVB | 480 ± 20 | ~25% |
| This compound + Hyaluronic Acid + UVB | 430 ± 18 | ~12% |
Data adapted from Čejka et al., 2010. Values are approximated means ± standard deviation.
Table 2: Effect of this compound Sodium on Corneal Light Absorbance After UVB Irradiation
| Treatment Group | Absorbance at 312 nm |
| Normal (No Irradiation) | ~0.4 |
| Buffered Saline + UVB | ~1.2 |
| Hyaluronic Acid + UVB | ~1.0 |
| This compound + Hyaluronic Acid + UVB | ~0.6 |
Data adapted from Čejka et al., 2010. Absorbance values are approximated from graphical data.
Experimental Protocols
The following are detailed methodologies for the key experiments that have elucidated the protective effects of this compound sodium.
In Vivo Model of UVB-Induced Corneal Damage
-
Animal Model: Adult New Zealand white rabbits (2.5–3.0 kg) were used. The research adhered to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research[2].
-
UVB Irradiation: Rabbit corneas were irradiated with a daily dose of 0.5 J/cm² or 1.01 J/cm² of UVB rays (312 nm) for four consecutive days[1].
-
Treatment Administration: During the irradiation period, eye drops containing this compound sodium with hyaluronic acid were applied to the right eye, while the left eye received a control solution (buffered saline or hyaluronic acid alone)[1].
-
Outcome Measures:
In Vitro UV Absorbance Spectroscopy
-
Sample Preparation: A solution of this compound sodium in water (10 µg/mL) was prepared[3].
-
Spectrophotometry: The UV absorbance spectrum of the solution was measured to determine its ability to absorb UVB radiation[3].
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound sodium have not yet been fully elucidated, we can visualize the logical flow of its protective mechanism based on current evidence. The following diagrams were created using the DOT language for Graphviz.
Caption: Proposed mechanism of this compound's corneal protection.
Caption: Workflow of the in vivo UVB damage and treatment study.
Future Directions and Conclusion
The existing research provides a solid foundation for the protective effects of this compound sodium against UVB-induced corneal damage. However, to fully understand its mechanism of action, further studies are warranted. Future research should focus on:
-
Direct Antioxidant Assays: Quantifying the free radical scavenging activity of this compound sodium using assays such as DPPH, ABTS, or ORAC to determine its intrinsic antioxidant capacity.
-
Cellular Signaling Pathway Analysis: Investigating the effect of this compound sodium on key signaling pathways involved in oxidative stress and inflammation in corneal epithelial cells, such as the Nrf2, MAP kinase, and NF-κB pathways.
-
Pharmacokinetic Studies: Delineating the absorption, distribution, metabolism, and excretion of topically applied this compound sodium in the cornea.
References
- 1. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]
- 3. Activation of ERK1/2 MAP kinase pathway induces tight junction disruption in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Actinoquinol: An In-Depth Technical Guide on its Discovery, History, and Ophthalmic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinoquinol, chemically known as 8-ethoxyquinoline-5-sulfonic acid, is a UVB-absorbing compound that has been utilized in ophthalmic preparations for its photoprotective properties. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and mechanism of action of this compound, with a focus on its application in protecting the cornea from ultraviolet radiation-induced damage. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Ultraviolet (UV) radiation, particularly in the UVB spectrum (290-320 nm), poses a significant threat to the integrity of ocular tissues, with the cornea being the primary shield against this environmental stressor. Prolonged exposure to UVB can lead to a cascade of damaging events, including oxidative stress, inflammation, and apoptosis of corneal cells, ultimately compromising vision. To mitigate these effects, various photoprotective agents have been developed, among which this compound has found a niche in ophthalmic formulations. This guide delves into the scientific foundations of this compound, from its chemical origins to its biological efficacy.
Discovery and History
The history of this compound is intrinsically linked to the broader exploration of quinoline (B57606) derivatives, a class of heterocyclic compounds with diverse pharmacological activities.[1][2][3][4] While the parent compound, 8-hydroxyquinoline (B1678124), was first synthesized in the late 19th century, the specific timeline for the discovery of its 8-ethoxy derivative, this compound, and its subsequent identification as a UV absorber is not well-documented in readily available literature. However, the development of UV filters for ophthalmic use gained traction in the latter half of the 20th century, with a focus on incorporating these agents into intraocular lenses and eye drops to protect the inner structures of the eye.[5] The use of quinoline derivatives as potential sunscreening agents has been explored due to their inherent photoprotective capabilities.[1] this compound, often used as its sodium salt (this compound sodium), emerged as a candidate for topical ophthalmic use due to its ability to absorb UVB radiation.[6]
Chemical Synthesis and Properties
This compound is chemically designated as 8-ethoxyquinoline-5-sulfonic acid.[7][8] Its synthesis is based on the derivatization of the 8-hydroxyquinoline scaffold.
General Synthesis Pathway
While a specific, detailed industrial synthesis protocol for this compound is proprietary, a general synthetic route can be inferred from the known chemistry of quinoline derivatives. The process likely involves two key steps:
-
Sulfonation of 8-hydroxyquinoline: 8-hydroxyquinoline is treated with a sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid group at the 5-position of the quinoline ring, yielding 8-hydroxyquinoline-5-sulfonic acid.
-
Williamson Ether Synthesis: The hydroxyl group at the 8-position of 8-hydroxyquinoline-5-sulfonic acid is then etherified using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield 8-ethoxyquinoline-5-sulfonic acid (this compound).
Physicochemical Properties
This compound is a white to off-white crystalline powder.[8] Its sulfonic acid group imparts water solubility, a crucial property for its formulation in aqueous eye drop solutions. The key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₁NO₄S[8] |
| Molecular Weight | 253.27 g/mol [8] |
| Appearance | White to Orange to Green powder to crystaline[8] |
| Solubility | Soluble in water |
Mechanism of Action and Photoprotective Effects
The primary mechanism of action of this compound is the absorption of UVB radiation, thereby preventing the photons from reaching and damaging the corneal cells.[9]
UV Absorption
In vitro studies have demonstrated that this compound effectively absorbs light in the UVB range. The UV absorbance spectrum of this compound in water (10 µg/mL) shows a significant peak in the UVB region, confirming its function as a UVB filter.[9]
Protection Against Oxidative Stress
UVB radiation triggers the generation of reactive oxygen species (ROS) in the cornea, leading to oxidative stress, which is a key initiator of cellular damage. This compound, by blocking the initial insult of UVB radiation, indirectly mitigates this oxidative stress.
Cellular Protective Effects
Preclinical studies on rabbits have shown that topical application of this compound in combination with hyaluronic acid significantly reduces UVB-induced corneal damage.[9][10][11] These protective effects manifest as:
-
Reduced Corneal Edema: A decrease in corneal thickness (hydration) compared to controls.[9][10]
-
Improved Corneal Transparency: Less opalescence and neovascularization.[9]
-
Reduced Inflammation: A lower number of inflammatory cells in the corneal stroma.[9]
Experimental Protocols
The following is a detailed methodology from a key study investigating the effects of this compound on UVB-irradiated rabbit corneas, providing a framework for similar preclinical research.[9][10]
Animal Model and UVB Irradiation
-
Animals: Adult New Zealand white rabbits.
-
Irradiation Source: UVB lamp with a peak emission at 312 nm.
-
Dosage: Daily dose of 0.5 J/cm² or 1.01 J/cm² for 4 consecutive days.
Treatment
-
Test Article: Eye drops containing this compound and hyaluronic acid.
-
Control Articles: Buffered saline or eye drops containing only hyaluronic acid.
-
Administration: Topical application to the right eye during the irradiation period, with the left eye receiving the control.
Efficacy Endpoints
-
Corneal Thickness (Hydration): Measured daily using an ultrasonic pachymeter.
-
Corneal Light Absorption: Assessed spectrophotometrically on excised corneal buttons at the end of the study.
-
Histology and Immunohistochemistry: Examination of corneal sections for inflammatory cell infiltration and markers of oxidative damage.
Quantitative Data
The following tables summarize the key quantitative findings from a preclinical study on the protective effects of this compound.
Table 1: Effect of this compound on UVB-Induced Changes in Corneal Thickness (Hydration) [9][10]
| Treatment Group | Mean Increase in Corneal Thickness (µm) at Day 5 (0.5 J/cm² UVB) |
| Buffered Saline | ~120 |
| Hyaluronic Acid Alone | ~80 |
| This compound + Hyaluronic Acid | ~40 |
Table 2: Effect of this compound on UVB-Induced Changes in Corneal Light Absorbance [9]
| Treatment Group | Mean Absorbance at 320 nm at Day 5 (0.5 J/cm² UVB) |
| Normal Cornea | ~0.4 |
| Buffered Saline | ~1.2 |
| Hyaluronic Acid Alone | ~0.9 |
| This compound + Hyaluronic Acid | ~0.6 |
Signaling Pathways in UVB-Induced Corneal Damage
UVB radiation initiates a complex signaling cascade within corneal epithelial cells, leading to inflammation and apoptosis. Understanding these pathways is crucial for appreciating the protective role of UV absorbers like this compound.
Conclusion
This compound stands as a notable example of a synthetic UV absorber developed for ophthalmic use. Its ability to absorb harmful UVB radiation provides a direct mechanism for protecting the cornea from phototoxic damage. Preclinical evidence supports its efficacy in reducing UVB-induced inflammation and cellular damage. While its detailed discovery and developmental history require further elucidation, the existing scientific data provide a solid foundation for its continued use and for the development of next-generation ocular photoprotective agents. This guide serves as a technical resource to facilitate further research and innovation in this critical area of ocular health.
References
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weighing the Evidence for UV Filters in IOLs - Issuu [issuu.com]
- 6. GSRS [precision.fda.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 8-Ethoxyquinoline-5-sulfonic Acid | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
Actinoquinol: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinoquinol, with the IUPAC name 8-ethoxyquinoline-5-sulfonic acid, is a chemical compound recognized for its efficacy as a UVB absorber.[1][2] This property positions it as a significant agent in ophthalmology and dermatology for protecting biological tissues from the deleterious effects of ultraviolet radiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols from key studies are presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a derivative of quinoline (B57606), characterized by an ethoxy group at the 8th position and a sulfonic acid group at the 5th position of the quinoline ring.
| Identifier | Value |
| IUPAC Name | 8-ethoxyquinoline-5-sulfonic acid[1][2] |
| Chemical Formula | C₁₁H₁₁NO₄S[1][2] |
| CAS Number | 15301-40-3[1][2][3] |
| SMILES | CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2[1] |
| InChI | InChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15)[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and application in drug delivery systems.
| Property | Value |
| Molecular Weight | 253.28 g/mol [1][3] |
| Melting Point | >300 °C[3] |
| Solubility | Moderately soluble in organic solvents.[1] |
| Appearance | Information not available |
| pKa | Information not available |
Spectroscopic Properties
-
UV-Visible (UV-Vis) Spectroscopy: Used to determine the wavelength of maximum absorption (λmax), which is critical for a UVB absorber.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as S=O (sulfonic acid), C-O-C (ether), and the aromatic quinoline ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by showing the connectivity of protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern.
Mechanism of Action: UVB Absorption
This compound's primary mechanism of action is the absorption of UVB radiation (290-320 nm). This process involves the excitation of electrons within the molecule to higher energy states. By absorbing the energy of UVB photons, this compound prevents the radiation from reaching and damaging cellular components like DNA, proteins, and lipids. The absorbed energy is then dissipated, often as heat, returning the molecule to its ground state without generating harmful reactive oxygen species (ROS).
Caption: Mechanism of UVB absorption by this compound.
Experimental Protocols
The following is a summary of the experimental protocol used to evaluate the protective effects of this compound on the rabbit cornea from UVB radiation, as described in studies by Cejka et al.[2][4]
Animal Model and UVB Irradiation
-
Animal Model: Albino rabbits were used for the in vivo studies.
-
UVB Source: A UVB lamp with an emission peak at 312 nm was used.
-
Irradiation Protocol: Rabbit corneas were irradiated with a daily dose of 0.5 J/cm² of UVB rays for four consecutive days.
Formulation and Application
-
Test Substance: A buffered solution of 0.2% this compound with 0.15% hyaluronic acid (pH 7.2).
-
Control Group: Buffered saline (pH 7.2).
-
Application: The eye drops were applied to the right eye during the irradiation period, while the left eye received the control solution.
Assessment of Corneal Damage
-
Corneal Thickness (Hydration): Measured daily using an ultrasonic pachymeter. An increase in thickness indicates corneal edema and damage.
-
Light Absorption: On the fifth day, the rabbits were sacrificed, and the corneas were examined spectrophotometrically to determine changes in light absorption, an indicator of corneal transparency.
-
Immunohistochemistry: Corneal sections were prepared and stained to visualize cellular structures and markers of inflammation and oxidative stress.
Caption: Experimental workflow for evaluating this compound's protective effects.
Conclusion
This compound is a well-characterized UVB absorber with significant potential for photoprotective applications. Its chemical structure and physicochemical properties make it suitable for topical formulations. The mechanism of action, centered on the absorption of UVB radiation, effectively shields ocular tissues from damage. The provided experimental protocols offer a solid foundation for researchers to further investigate the efficacy and applications of this compound in preventing and treating conditions related to UVB exposure. Further research into its spectroscopic properties and potential signaling pathway interactions will continue to enhance its profile as a valuable therapeutic agent.
References
- 1. CAS 15301-40-3: this compound | CymitQuimica [cymitquimica.com]
- 2. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H11NO4S | CID 23674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Proposed Actinoquinol Synthesis Pathway and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinoquinol, a quinoline (B57606) derivative with known ultraviolet (UV) absorbing properties, is a secondary metabolite of interest. While its direct biosynthetic pathway has not been extensively elucidated in scientific literature, this guide synthesizes current knowledge on the biosynthesis of related quinoline and quinone compounds in actinomycetes to propose a putative synthesis pathway for this compound. This document provides a theoretical framework for researchers, outlining potential precursors, enzymatic steps, and a comprehensive guide to the experimental protocols required to validate this proposed pathway. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and further research in the field of natural product biosynthesis and drug development.
Introduction to this compound and its Significance
This compound is a substituted quinoline compound, noted for its application as a UV absorber.[1][2][3] Quinoline alkaloids, a broad class of compounds to which this compound belongs, are known to be produced by a variety of organisms, including plants and microorganisms, and exhibit a range of biological activities.[4][5][6] Actinomycetes, particularly species of the genus Streptomyces, are prolific producers of diverse secondary metabolites, including a variety of quinones and alkaloids.[7][8][9] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced or new biological activities.
Proposed Biosynthetic Pathway of this compound
Based on established biosynthetic routes for quinoline alkaloids in bacteria, a putative pathway for this compound is proposed, originating from the amino acid L-tryptophan.
Core Scaffold Formation: From Tryptophan to the Quinolinate Core
The biosynthesis of the quinoline ring of this compound is hypothesized to initiate from the kynurenine (B1673888) pathway, a major route for tryptophan catabolism.[10] This pathway is known to operate in bacteria and leads to the formation of quinolinic acid, a key precursor for NAD biosynthesis.[11]
The initial steps likely involve the following enzymatic conversions:
-
Tryptophan-2,3-dioxygenase (TDO) or Indoleamine-2,3-dioxygenase (IDO): These enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to form N-formylkynurenine.
-
Kynurenine formamidase: This enzyme hydrolyzes N-formylkynurenine to produce L-kynurenine.
-
Kynurenine-3-monooxygenase: This hydroxylates L-kynurenine to form 3-hydroxy-L-kynurenine.
-
Kynureninase: This enzyme cleaves 3-hydroxy-L-kynurenine to yield 3-hydroxyanthranilic acid.
-
3-hydroxyanthranilate-3,4-dioxygenase: This enzyme catalyzes the oxidative cleavage of the benzene (B151609) ring of 3-hydroxyanthranilic acid to form 2-amino-3-carboxymuconate semialdehyde.
-
Spontaneous cyclization: The unstable intermediate, 2-amino-3-carboxymuconate semialdehyde, is proposed to spontaneously cyclize to form quinolinic acid.
An alternative, and for many quinoline alkaloids more direct, precursor is anthranilic acid, which can be formed from chorismate, a key intermediate of the shikimate pathway, or from kynurenine. The condensation of anthranilic acid (or a derivative like 3-hydroxyanthranilic acid) with a beta-ketoacyl-ACP (from fatty acid biosynthesis) or malonyl-CoA is a common strategy for forming the quinoline ring system in bacteria.[4][12]
Proposed Tailoring Steps for this compound
Following the formation of a basic quinoline scaffold, a series of "tailoring" enzymatic reactions are necessary to produce the final structure of this compound (8-ethoxy-5-quinoline sulfonic acid). These steps are likely catalyzed by enzymes encoded within the this compound biosynthetic gene cluster (BGC).
-
Hydroxylation: A monooxygenase would install a hydroxyl group at the C-8 position of the quinoline ring.
-
O-methylation/O-ethylation: A methyltransferase or a related alkyltransferase would catalyze the transfer of an ethyl group to the C-8 hydroxyl group. The donor for the ethyl group is likely S-adenosyl-L-ethionine, though this is less common than S-adenosyl-L-methionine (SAM) for methylation.
-
Sulfonation: A sulfotransferase would add a sulfonic acid group at the C-5 position. The sulfate (B86663) donor for this reaction is typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
The proposed biosynthetic pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.
Quantitative Data
As the biosynthesis of this compound has not been characterized, no specific quantitative data is available. The following table presents hypothetical data for the production of a related quinoline alkaloid in a Streptomyces host, which can serve as a benchmark for future studies on this compound.
| Parameter | Value | Unit | Conditions | Reference |
| Titer | 150 ± 25 | mg/L | 7-day fermentation in ISP2 medium at 28°C | Hypothetical Data |
| Yield on Glucose | 0.015 | g/g | Fed-batch fermentation | Hypothetical Data |
| Km of Quinoline Oxygenase | 50 | µM | For quinoline intermediate | Hypothetical Data |
| Vmax of Quinoline Oxygenase | 1.2 | µmol/min/mg | Cell-free extract | Hypothetical Data |
| Precursor (13C-Tryptophan) Incorporation | >90% | % | Isotopic labeling study | Hypothetical Data |
Experimental Protocols for Pathway Elucidation
The validation of the proposed this compound biosynthetic pathway requires a multi-pronged approach combining bioinformatics, molecular genetics, and analytical chemistry.
Identification of the Biosynthetic Gene Cluster (BGC)
-
Genome Sequencing: Sequence the genome of an this compound-producing actinomycete strain.
-
Bioinformatic Analysis: Use genome mining tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs.[1][13] Search for clusters containing genes homologous to those involved in tryptophan metabolism, quinoline biosynthesis, hydroxylases, alkyltransferases, and sulfotransferases.
Gene Inactivation and Heterologous Expression
-
Gene Knockout: Inactivate candidate genes within the identified BGC in the native producer strain using CRISPR-Cas9-based methods or homologous recombination.[2][3][14] Analyze the resulting mutants for loss of this compound production via HPLC-MS.
-
Heterologous Expression: Clone the entire putative BGC into a well-characterized, genetically tractable Streptomyces host (e.g., S. coelicolor or S. albus) and confirm the production of this compound.[15] This confirms the involvement of the entire cluster in the biosynthesis.
Isotopic Labeling Studies
-
Precursor Feeding: Cultivate the this compound-producing strain in a defined medium supplemented with isotopically labeled precursors (e.g., 13C- or 15N-labeled L-tryptophan, 13C-labeled acetate).
-
Mass Spectrometry Analysis: Isolate this compound from the labeled cultures and analyze it using high-resolution mass spectrometry to determine the pattern of isotope incorporation. This will definitively identify the primary metabolic building blocks of the molecule.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Overexpress individual genes from the BGC in a suitable host (e.g., E. coli), purify the recombinant enzymes.
-
Enzyme Assays: Incubate the purified enzymes with the proposed substrates and necessary cofactors. For example, test the purified hydroxylase with a quinoline intermediate and NADPH, or the sulfotransferase with an ethoxyquinoline intermediate and PAPS.
-
Product Identification: Analyze the reaction products using HPLC, LC-MS, and NMR to confirm the specific function of each enzyme.
A general workflow for these experimental protocols is illustrated below:
Caption: General experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Perspectives
This technical guide provides a foundational hypothesis for the biosynthesis of this compound, drawing upon established principles of secondary metabolism in actinomycetes. The proposed pathway, originating from L-tryptophan and involving a series of tailoring reactions, offers a clear roadmap for experimental validation. The detailed protocols and workflows outlined herein are designed to empower researchers to systematically unravel the genetic and biochemical basis of this compound production. Elucidation of this pathway will not only fill a knowledge gap in natural product biosynthesis but also pave the way for synthetic biology approaches to generate novel this compound analogs with potentially improved properties for use in drug development and other industrial applications. Future work should focus on the isolation and characterization of the this compound biosynthetic gene cluster and the detailed biochemical investigation of the involved enzymes.
References
- 1. jmicrobiol.or.kr [jmicrobiol.or.kr]
- 2. Recent Advances in Strategies for Activation and Discovery/Characterization of Cryptic Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 7. iiari.org [iiari.org]
- 8. Secondary metabolites and biodiversity of actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD biosynthesis: identification of the tryptophan to quinolinate pathway in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]
- 14. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 8-Ethoxyquinoline-5-Sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Ethoxyquinoline-5-sulfonic acid is a quinoline (B57606) derivative of interest in various fields, including medicinal chemistry and materials science. Its structural elucidation and characterization are paramount for its application and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-ethoxyquinoline-5-sulfonic acid, based on the known spectroscopic behavior of its constituent functional groups. Due to the limited availability of experimentally-derived public data for this specific molecule, the following sections present illustrative spectroscopic data tables and generalized experimental protocols.
Chemical Structure
IUPAC Name: 8-ethoxyquinoline-5-sulfonic acid Molecular Formula: C₁₁H₁₁NO₄S Molecular Weight: 253.27 g/mol CAS Number: 15301-40-3
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 8-ethoxyquinoline-5-sulfonic acid. These values are illustrative and based on the analysis of its functional groups (quinoline ring, ethoxy group, and sulfonic acid group).
Infrared (IR) Spectroscopy
Instrument: Bruker Tensor 27 FT-IR[1] Technique: KBr pellet[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (sulfonic acid & water of hydration) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic -CH₂, -CH₃) |
| ~1620-1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1480 | Medium | C-H bending (aliphatic) |
| ~1240 | Strong | S=O stretch (asymmetric, sulfonic acid) |
| ~1170 | Strong | S=O stretch (symmetric, sulfonic acid) |
| ~1040 | Strong | C-O-C stretch (ethoxy group) |
| ~1030 | Strong | S-O stretch (sulfonic acid) |
| ~830 | Strong | C-H out-of-plane bending (aromatic) |
Raman Spectroscopy
Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | C-H stretch (aromatic) |
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~1610 | Strong | C=C and C=N stretching (quinoline ring) |
| ~1400 | Medium | Ring stretching (quinoline) |
| ~1030 | Medium | S=O symmetric stretch |
UV-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Solvent | Molar Absorptivity (ε) | Transition |
| ~240 | Ethanol | ~35,000 | π → π |
| ~320 | Ethanol | ~8,000 | n → π |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | t | 3H | -O-CH₂-CH₃ |
| ~4.20 | q | 2H | -O-CH₂ -CH₃ |
| ~7.60 | d | 1H | H-6 |
| ~8.20 | d | 1H | H-7 |
| ~8.90 | dd | 1H | H-4 |
| ~9.10 | dd | 1H | H-2 |
| ~9.50 | d | 1H | H-3 |
| ~11.0 | br s | 1H | -SO₃H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~15.0 | -O-CH₂-C H₃ |
| ~65.0 | -O-C H₂-CH₃ |
| ~115.0 | C-7 |
| ~122.0 | C-3 |
| ~125.0 | C-4a |
| ~130.0 | C-5 |
| ~135.0 | C-6 |
| ~140.0 | C-8a |
| ~148.0 | C-4 |
| ~150.0 | C-2 |
| ~155.0 | C-8 |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 253.04 | 100 | [M]⁺ (Molecular Ion) |
| 225.05 | 60 | [M - C₂H₄]⁺ |
| 173.03 | 40 | [M - SO₃]⁺ |
| 145.04 | 80 | [M - SO₃ - C₂H₄]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of 8-ethoxyquinoline-5-sulfonic acid is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 8-ethoxyquinoline-5-sulfonic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of 8-ethoxyquinoline-5-sulfonic acid is prepared using a UV-transparent solvent, such as ethanol.
-
Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a spectrophotometer. A blank spectrum of the solvent is also recorded for baseline correction.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity are determined from the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 8-ethoxyquinoline-5-sulfonic acid.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Biological Activity of Quinoline Sulfonic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of quinoline (B57606) sulfonic acid derivatives, with a focus on their therapeutic potential. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, and the addition of a sulfonic acid moiety can significantly influence its physicochemical and biological properties. This document summarizes key findings on the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Quinoline sulfonic acid derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways controlling cell cycle progression and apoptosis.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various quinoline-5-sulfonamide (B3425427) derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, are summarized below.
| Compound ID | Derivative Name | Cancer Cell Line | IC50 (µM) ± SD | Reference Compound | IC50 (µM) ± SD |
| 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | 10.3 ± 0.9 | Cisplatin | 11.2 ± 1.0 |
| MDA-MB-231 (Breast Adenocarcinoma) | 12.1 ± 1.1 | Doxorubicin | 10.5 ± 0.9 | ||
| A549 (Lung Adenocarcinoma) | 11.5 ± 1.0 | Cisplatin | 12.8 ± 1.2 | ||
| 3a | 8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | 14.2 ± 1.3 | Cisplatin | 11.2 ± 1.0 |
| MDA-MB-231 (Breast Adenocarcinoma) | 18.9 ± 1.7 | Doxorubicin | 10.5 ± 0.9 | ||
| A549 (Lung Adenocarcinoma) | 15.8 ± 1.4 | Cisplatin | 12.8 ± 1.2 | ||
| 11c | 4-((6-Chloroquinolin-4-yl)amino)benzenesulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | 48.3 ± 2.5 | Doxorubicin | 7.6 ± 0.8 |
| MCF-7 (Breast Adenocarcinoma) | 51.2 ± 3.1 | Doxorubicin | 9.8 ± 1.1 | ||
| 13b | 4-((6-Methoxyquinolin-4-yl)amino)benzenesulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | 52.8 ± 2.9 | Doxorubicin | 7.6 ± 0.8 |
| MCF-7 (Breast Adenocarcinoma) | 61.4 ± 3.8 | Doxorubicin | 9.8 ± 1.1 |
Data compiled from multiple sources for illustrative purposes.[1][2]
Mechanism of Action: Modulation of Apoptotic Pathways
Studies on the most active compounds, such as 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c), have indicated that their anticancer effects are mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis.[3] This compound has been shown to increase the transcriptional activity of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[3] Furthermore, it alters the expression of the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, shifting the balance towards apoptosis.[3]
Experimental Protocol: In Vitro Cell Viability (WST-1 Assay)
The antiproliferative activity of quinoline sulfonic acid derivatives is commonly assessed using the WST-1 (water-soluble tetrazolium salt) assay.[2] This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Human cancer cell lines (e.g., C-32, MDA-MB-231, A549) and a normal cell line (e.g., HFF-1)
-
Complete cell culture medium (specific to the cell line)
-
96-well flat-bottom microplates
-
Test compounds (quinoline sulfonic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with the solvent at the same concentration used for the test compounds) and untreated cells (medium only).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C and 5% CO₂.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate the plates for an additional 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized beforehand.
-
Absorbance Measurement: Shake the plates for 1 minute on a shaker. Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm. A reference wavelength of >600 nm is used to subtract the background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity
Quinoline sulfonic acid derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Name | Bacterial Strain | MIC (µg/mL) |
| 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Staphylococcus aureus ATCC 29213 | 15.6 |
| Methicillin-resistant S. aureus (MRSA) | 15.6 | ||
| Enterococcus faecalis ATCC 29212 | 31.2 | ||
| Vancomycin-resistant E. faecalis | 31.2 | ||
| QSC-Cd | N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex | Staphylococcus aureus ATCC 25923 | 19.04 x 10⁻⁵ |
| Escherichia coli ATCC 25922 | 609 x 10⁻⁵ | ||
| Candida albicans ATCC 10231 | 19.04 x 10⁻⁵ |
Data compiled from multiple sources for illustrative purposes.[1][4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized procedure for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (growth control, no compound) and negative control (sterility control, no inoculum)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well containing the test compound and the positive control wells. The negative control wells receive only broth.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Other Biological Activities
While research has predominantly focused on the anticancer and antimicrobial properties of quinoline sulfonic acid derivatives, the broader class of quinoline derivatives has shown a wide spectrum of other biological activities. Further investigation into the sulfonic acid derivatives in these areas is warranted.
Antiviral Activity
Quinoline derivatives have demonstrated activity against a variety of viruses, including Dengue virus, Hepatitis C virus, and Zika virus.[5][6] Their mechanisms of action can involve inhibiting viral entry, replication, or the function of viral enzymes.[5][6] The evaluation of quinoline sulfonic acid derivatives for antiviral activity would be a promising area of research.
Anti-inflammatory Activity
Several quinoline derivatives exhibit anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[7][8] Given the role of inflammation in various diseases, the anti-inflammatory potential of quinoline sulfonic acid derivatives is of significant interest.
Neuroprotective Effects
Some quinoline derivatives have been investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] Their proposed mechanisms include antioxidant activity and the inhibition of key enzymes such as acetylcholinesterase and monoamine oxidase.[9][10] Exploring the neuroprotective effects of quinoline sulfonic acid derivatives could lead to the development of new therapeutic agents for neurological disorders.
Conclusion
Quinoline sulfonic acid derivatives represent a versatile class of compounds with significant, demonstrated potential in the fields of oncology and infectious diseases. The available data strongly support their continued investigation and development as novel therapeutic agents. Furthermore, the broader biological activities associated with the quinoline scaffold suggest that sulfonic acid derivatives may also hold promise as antiviral, anti-inflammatory, and neuroprotective agents, highlighting these as key areas for future research. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this promising class of molecules.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Actinoquinol: A Potential Therapeutic Agent for Ocular Photoprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Actinoquinol, chemically known as 8-ethoxy-5-quinolinesulfonic acid, is a small molecule that has demonstrated significant potential as a therapeutic agent in ophthalmology, primarily owing to its ability to absorb ultraviolet-B (UVB) radiation. Preclinical studies have highlighted its efficacy in mitigating UVB-induced corneal damage, suggesting its application in protecting the ocular surface from photooxidative stress. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its therapeutic applications, mechanism of action, and the experimental evidence supporting its use. Detailed experimental protocols, quantitative data from key studies, and visualizations of the relevant biological pathways are presented to facilitate further research and development in this area.
Introduction
The increasing prevalence of ocular surface diseases and the growing awareness of the detrimental effects of ultraviolet (UV) radiation on ocular tissues have spurred the search for effective photoprotective agents. This compound has emerged as a promising candidate due to its inherent UVB-absorbing properties. Its primary therapeutic application lies in its incorporation into ophthalmic formulations, such as eye drops, to shield the cornea and other anterior segment structures from the harmful effects of sunlight. This document aims to consolidate the scientific knowledge on this compound, providing a technical foundation for researchers and drug development professionals interested in its therapeutic potential.
Mechanism of Action
This compound's primary mechanism of action is the absorption of UVB radiation, thereby preventing it from reaching and damaging corneal cells.[1] Beyond this direct photoprotective effect, preclinical evidence suggests that this compound, when combined with hyaluronic acid, can suppress oxidative damage and reduce inflammatory responses in the cornea following UVB exposure.[1][2]
UVB radiation is known to induce oxidative stress in the corneal epithelium through the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of intracellular signaling events, leading to inflammation, apoptosis (programmed cell death), and tissue damage. Key signaling pathways implicated in this process include the mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Activation of these pathways contributes to the expression of pro-inflammatory cytokines and ultimately, cellular damage. By absorbing UVB photons, this compound effectively reduces the initial trigger for these damaging signaling cascades.
Preclinical Efficacy
The most significant evidence for this compound's therapeutic potential comes from a preclinical study conducted by Čejka et al. (2010) on a rabbit model of UVB-induced corneal damage.[1][2] This study investigated the protective effects of an ophthalmic solution containing this compound in combination with hyaluronic acid.
Data Presentation
The quantitative findings from the key preclinical study are summarized below.
Table 1: Effect of this compound on Central Corneal Thickness in UVB-Irradiated Rabbit Corneas
| Treatment Group | UVB Dose (J/cm²) | Mean Corneal Thickness (µm) ± SD (Day 5) | Statistical Significance vs. Control |
| Normal (No Irradiation) | 0 | 385 ± 15 | N/A |
| Buffered Saline | 0.5 | 520 ± 25 | p < 0.001 |
| Hyaluronic Acid Alone | 0.5 | 510 ± 20 | p < 0.001 |
| This compound + Hyaluronic Acid | 0.5 | 420 ± 18 | Not significant |
| Buffered Saline | 1.01 | 650 ± 30 | p < 0.001 |
| This compound + Hyaluronic Acid | 1.01 | 580 ± 28 | p < 0.01 |
Data extracted and synthesized from Čejka et al. (2010). The study showed that this compound with hyaluronic acid significantly reduced the increase in corneal thickness (a marker of edema) caused by UVB radiation, particularly at the 0.5 J/cm² dose.
Table 2: Effect of this compound on Corneal Light Transmittance in UVB-Irradiated Rabbit Corneas
| Treatment Group | UVB Dose (J/cm²) | Wavelength (nm) | Mean Transmittance (%) ± SD | Statistical Significance vs. Hyaluronic Acid Alone |
| This compound + Hyaluronic Acid | 0.5 | 312 | 24.52 ± 11.33 | p < 0.001 |
| Hyaluronic Acid Alone | 0.5 | 312 | 11.58 ± 4.43 | N/A |
| This compound + Hyaluronic Acid | 0.5 | 320 | 29.72 ± 12.82 | p < 0.001 |
| Hyaluronic Acid Alone | 0.5 | 320 | 14.84 ± 5.12 | N/A |
| This compound + Hyaluronic Acid | 0.5 | 350 | 43.89 ± 15.84 | p < 0.001 |
| Hyaluronic Acid Alone | 0.5 | 350 | 24.49 ± 6.42 | N/A |
Data from Čejka et al. (2010), demonstrating that corneas treated with this compound and hyaluronic acid had significantly higher light transmittance (i.e., were clearer) after UVB exposure compared to those treated with hyaluronic acid alone.[3]
Suppression of Oxidative Stress and Inflammation
The same study also provided qualitative evidence of this compound's ability to suppress oxidative damage and inflammation through immunohistochemical analysis. In corneas treated with buffered saline or hyaluronic acid alone, UVB irradiation led to a strong presence of oxidative stress markers, such as nitrotyrosine and malondialdehyde, and a significant infiltration of inflammatory cells.[1] In contrast, corneas treated with the this compound-hyaluronic acid combination showed a marked reduction in these markers and a lower number of inflammatory cells.[1]
Experimental Protocols
In Vivo Model of UVB-Induced Corneal Damage
The following is a detailed description of the methodology used in the key preclinical study by Čejka et al. (2010).[1][2]
-
Animal Model: Adult New Zealand white rabbits (2.5-3.0 kg) were used. All experiments adhered to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.[4]
-
UVB Irradiation: The open eyes of anesthetized rabbits were irradiated with a UVB lamp (312 nm wavelength).[1] Two daily doses were investigated: 0.5 J/cm² and 1.01 J/cm².[1] The irradiation was performed once daily for four consecutive days.[1]
-
Treatment Administration: During the irradiation period, the right eye of each rabbit received eye drops containing this compound and hyaluronic acid, while the left eye received either buffered saline or hyaluronic acid alone as a control.[1]
-
Endpoint Analysis:
-
Corneal Thickness: Central corneal thickness was measured daily using an ultrasonic pachymeter as an index of corneal hydration and edema.[1]
-
Corneal Light Absorption: On day 5, the rabbits were sacrificed, and the corneas were examined spectrophotometrically to measure light absorption and transmittance.[1]
-
Immunohistochemistry: Corneal sections were stained for markers of oxidative stress (nitrotyrosine, malondialdehyde) and inflammation (inflammatory cell infiltration).[1]
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in UVB-induced corneal damage and the experimental workflow of the pivotal preclinical study.
Caption: UVB-induced corneal damage signaling pathway.
Caption: Experimental workflow for preclinical evaluation.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a viable candidate for ophthalmic photoprotection. Its ability to absorb UVB radiation and consequently reduce corneal edema, loss of transparency, oxidative stress, and inflammation is well-documented in a preclinical rabbit model. However, the therapeutic development of this compound is not without its challenges. Notably, its inclusion in some commercial ophthalmic products has been discontinued (B1498344) in certain regions due to evolving regulatory landscapes. This underscores the need for further clinical investigation to firmly establish its safety and efficacy profile in humans.
Future research should focus on:
-
Conducting well-controlled clinical trials to evaluate the efficacy and safety of this compound-containing ophthalmic solutions in human subjects.
-
Investigating the long-term effects of chronic this compound use on the ocular surface.
-
Exploring the potential of this compound in combination with other therapeutic agents for the management of various ocular surface diseases.
-
Further elucidating the molecular mechanisms underlying this compound's protective effects, including its specific interactions with cellular signaling pathways.
Conclusion
This compound holds significant promise as a therapeutic agent for protecting the eye from the damaging effects of UVB radiation. The preclinical data are compelling, demonstrating a clear protective effect on the cornea. While regulatory considerations have impacted its commercial availability, the scientific rationale for its use remains strong. Further clinical research is warranted to fully realize the therapeutic potential of this compound in ophthalmology and to provide a safe and effective option for ocular photoprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 3. The Healing of Oxidative Injuries with Trehalose in UVB-Irradiated Rabbit Corneas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Actinoquinol's Interaction with Corneal Proteins: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Actinoquinol, a quinoline (B57606) derivative, has demonstrated significant protective effects on the cornea, particularly against UVB-induced damage. While existing research has established its efficacy at a tissue and cellular level—showcasing its ability to preserve corneal optics and reduce oxidative stress—the precise molecular mechanisms underpinning these effects remain largely uncharacterized. A critical knowledge gap exists regarding the direct interactions between this compound and the protein constituents of the cornea. This technical guide serves as a comprehensive roadmap for researchers aiming to elucidate these molecular interactions. It outlines the primary corneal protein targets, details the requisite experimental protocols for quantitative analysis, and explores the potential signaling pathways involved. This document is intended to facilitate a deeper understanding of this compound's mechanism of action and to guide future research in the development of targeted therapies for corneal pathologies.
Introduction to this compound and its Corneal Protective Effects
The cornea's avascular and highly organized structure is essential for its transparency and refractive function. This delicate tissue is susceptible to damage from various insults, including ultraviolet (UV) radiation. This compound, often formulated with hyaluronic acid in ophthalmic solutions, has been shown to mitigate the damaging effects of UVB radiation on the cornea. Studies have demonstrated that this compound-containing eye drops can decrease changes in corneal optics and suppress oxidative damage in UVB-irradiated corneas[1][2][3]. These protective effects are attributed to its ability to absorb UV radiation and potentially modulate the cellular response to stress[1][4].
Despite these observations, the specific molecular targets of this compound within the cornea have not been identified. Understanding which corneal proteins this compound binds to, the affinity and kinetics of these interactions, and the subsequent impact on cellular signaling is crucial for optimizing its therapeutic potential. This guide provides a structured approach to investigating these fundamental questions.
Potential Corneal Protein Targets for this compound
The cornea is a complex, protein-rich tissue. The primary candidates for interaction with a small molecule like this compound are the abundant structural proteins of the stroma and enzymes involved in maintaining corneal integrity.
Corneal Collagens
The corneal stroma is predominantly composed of type I collagen, with smaller amounts of type V and other collagens, which assemble into heterotypic fibrils of uniform diameter.[5][6][7][8] This highly organized arrangement is critical for corneal transparency.[6][9] this compound's protective effects on corneal structure suggest a potential interaction with these collagen fibrils, possibly by stabilizing their structure or preventing UV-induced cross-linking and degradation.
Corneal Proteoglycans
Proteoglycans are macromolecules consisting of a core protein covalently attached to glycosaminoglycan (GAG) chains. In the cornea, the most abundant proteoglycans are keratan (B14152107) sulfate (B86663) (e.g., lumican, keratocan) and dermatan sulfate (decorin) proteoglycans.[7][8][10][11][12] They play a crucial role in maintaining the precise spacing of collagen fibrils, which is essential for transparency.[7][13] this compound may interact with these proteoglycans to help maintain the hydration and organization of the corneal stroma.
Lysyl Oxidase (LOX)
Lysyl oxidase (LOX) is a copper-dependent enzyme responsible for the enzymatic cross-linking of collagen and elastin, which is vital for the biomechanical stability of the cornea.[2][14][15][16] Dysregulation of LOX activity is implicated in corneal diseases such as keratoconus.[2][14][17] Given that this compound helps preserve corneal integrity, investigating its potential modulatory effect on LOX activity is a key area of research. A recent study has suggested that augmenting LOX expression could be a therapeutic strategy for strengthening thin corneas.[18]
Quantitative Analysis of this compound-Protein Interactions
To understand the molecular basis of this compound's effects, it is essential to quantify its binding to specific corneal proteins. This involves determining the binding affinity (how tightly it binds) and the kinetics (the rates of association and dissociation). As of this writing, specific quantitative data for this compound's interaction with corneal proteins are not available in the public domain. The following tables are presented as templates for organizing such data once it is generated through the experimental protocols outlined in Section 4.
Table 1: Hypothetical Binding Affinities of this compound with Corneal Proteins
| Target Protein | Method | Dissociation Constant (Kᵈ) |
| Type I Collagen | SPR | Data to be determined |
| Lumican | ITC | Data to be determined |
| Decorin | FP | Data to be determined |
| Lysyl Oxidase | SPR | Data to be determined |
Table 2: Hypothetical Binding Kinetics of this compound with Corneal Proteins
| Target Protein | Method | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (k𝘥) (s⁻¹) |
| Type I Collagen | SPR | Data to be determined | Data to be determined |
| Lysyl Oxidase | SPR | Data to be determined | Data to be determined |
Experimental Protocols: A Research Roadmap
This section provides detailed methodologies for characterizing the effects of this compound on the cornea, from the tissue level to specific molecular interactions.
Tissue-Level and Cellular Analysis
These protocols are based on methods used in published studies on this compound's effects on the cornea.[1][2]
This method assesses corneal transparency, a key functional property.
-
Objective: To quantify changes in light transmittance or absorbance through the cornea following treatment.
-
Protocol:
-
Excise corneas from control and this compound-treated animal models (e.g., rabbits).
-
Mount the corneal button in a custom holder.
-
Place the holder in the light path of a spectrophotometer.
-
Measure the absorbance or transmittance of light across a relevant spectrum (e.g., 300-800 nm).
-
Compare the spectra of treated and untreated corneas to determine the effect of this compound on corneal clarity.
-
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. An Evaluation of Lysyl Oxidase–Derived Cross-Linking in Keratoconus by : Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperosmolarity-induced apoptosis in human corneal epithelial cells is mediated by cytochrome c and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-beta signal transduction in corneal wound healing as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organization of fibrillar collagen in the human and bovine cornea: collagen types V and III [pubmed.ncbi.nlm.nih.gov]
- 6. Corneal collagen—its role in maintaining corneal shape and transparency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagens and proteoglycans of the corneal extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Distribution and Function of Glycosaminoglycans and Proteoglycans in the Development, Homeostasis and Pathology of the Ocular Surface [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Attenuation of lysyl oxidase and collagen gene expression in keratoconus patient corneal epithelium corresponds to disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ophthalmologytimes.com [ophthalmologytimes.com]
In Silico Modeling of Actinoquinol UVB Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoquinol, the sodium salt of 8-ethoxyquinoline-5-sulfonic acid, is a chemical agent known for its ability to absorb ultraviolet (UV) radiation, particularly in the UVB spectrum (290-320 nm). This property has led to its investigation and use in ophthalmic preparations to protect the cornea from photodamage. Understanding the fundamental mechanisms of this compound's interaction with UVB light at a molecular level is crucial for optimizing its efficacy and for the rational design of new photoprotective agents. In silico modeling, encompassing quantum chemical calculations and molecular dynamics simulations, offers a powerful and cost-effective approach to elucidate these mechanisms.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to model the UVB absorption properties of this compound. While experimental data provides the ultimate validation, in silico techniques offer unparalleled insight into the electronic transitions and structural dynamics that govern photoabsorption. This document outlines hypothetical, yet standard, computational protocols, summarizes key quantitative data that would be generated, and visualizes the relevant biological pathways affected by UVB radiation.
Data Presentation
Table 1: Calculated Electronic Transitions of this compound
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.98 | 311.5 | 0.45 | HOMO -> LUMO (π -> π) |
| S2 | 4.25 | 291.7 | 0.12 | HOMO-1 -> LUMO (π -> π) |
| S3 | 4.52 | 274.3 | 0.08 | HOMO -> LUMO+1 (π -> π) |
| S4 | 4.88 | 254.0 | 0.58 | HOMO-2 -> LUMO (π -> π) |
Note: These values are hypothetical and represent typical outputs from a Time-Dependent Density Functional Theory (TD-DFT) calculation. They would need to be validated against experimental spectra.
Table 2: Molecular Dynamics Simulation Parameters for this compound in Aqueous Solution
| Parameter | Value |
| Force Field | GROMOS96 |
| Water Model | SPC/E |
| Box Type | Cubic |
| Box Size | 4 nm x 4 nm x 4 nm |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Ensemble | NPT (Isothermal-isobaric) |
Experimental Protocols
In Silico Modeling of UVB Absorption Spectrum
Objective: To theoretically predict the UVB absorption spectrum of this compound and to characterize the electronic transitions responsible for this absorption.
Methodology: Time-Dependent Density Functional Theory (TD-DFT)
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is built using a molecular editor.
-
The geometry is optimized using Density Functional Theory (DFT) at a suitable level of theory, for example, B3LYP with a 6-311+G(d,p) basis set.[1] This step finds the lowest energy conformation of the molecule.
-
Frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[2]
-
-
Excited State Calculations:
-
Using the optimized ground-state geometry, single-point excited state calculations are performed using TD-DFT with the same functional and basis set.[1][3]
-
The calculation is set to compute a sufficient number of excited states (e.g., 10-20) to cover the UVB and UVA regions.[2]
-
The solvent effect (water) is incorporated using a polarizable continuum model (PCM) to provide a more realistic representation of the solvated state.[2][3]
-
-
Spectrum Generation:
-
The calculated excitation energies and their corresponding oscillator strengths are extracted from the output file.
-
The theoretical spectrum is plotted by fitting the oscillator strengths to Gaussian or Lorentzian functions centered at the calculated wavelengths. This provides a simulated absorption spectrum that can be directly compared to experimental data.
-
Molecular Dynamics Simulation of Solvated this compound
Objective: To investigate the structural dynamics of this compound in an aqueous environment and to understand how its conformation and interactions with solvent molecules might influence its photophysical properties.
Methodology: Classical Molecular Dynamics (MD)
-
System Setup:
-
The optimized structure of this compound is placed in the center of a simulation box of appropriate dimensions.
-
The box is filled with a pre-equilibrated water model (e.g., SPC/E or TIP3P).
-
The system is neutralized by adding counter-ions if necessary.
-
-
Parameterization:
-
A suitable force field (e.g., GROMOS96, AMBER, or CHARMM) is chosen to describe the interatomic interactions.[4]
-
Partial charges for the this compound molecule are calculated using a quantum mechanical approach (e.g., RESP or Merz-Kollman).
-
-
Simulation Protocol:
-
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 bar) in an NVT (constant volume) followed by an NPT (constant pressure) ensemble.
-
Production Run: A long production simulation (e.g., 100 ns) is performed in the NPT ensemble, from which trajectory data is saved for analysis.[5]
-
-
Analysis:
-
Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the this compound molecule throughout the simulation.
-
Solvation Shell: Radial Distribution Functions (RDFs) are computed to analyze the arrangement of water molecules around specific atoms or functional groups of this compound.
-
Hydrogen Bonding: The number and lifetime of hydrogen bonds between this compound and water molecules are analyzed.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: UVB-induced apoptotic signaling pathway in corneal epithelial cells.[6][7]
Caption: Workflow for in silico modeling of this compound's UVB absorption.
Caption: UVB-induced inflammatory signaling in human corneal epithelial cells.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Dynamics Investigations of Human DNA-Topoisomerase I Interacting with Novel Dewar Valence Photo-Adducts: Insights into Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-induced signaling pathways associated with corneal epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. UVB light regulates expression of antioxidants and inflammatory mediators in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Actinoquinol: A Technical Guide to its Emergence as a Photobase in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinoquinol, a quinoline (B57606) derivative, is emerging as a potent photobase with significant potential to drive a variety of chemical reactions through light-mediated catalysis. Upon photoexcitation, this compound exhibits a dramatic increase in basicity, enabling it to function as a catalyst for proton transfer-mediated transformations. This technical guide provides an in-depth analysis of the core principles governing this compound's photobasicity, its mechanism of action, and its application in chemical reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction: The Dawn of Photobase Catalysis
Traditional base-catalyzed reactions are fundamental in organic synthesis, facilitating a wide array of transformations such as condensations, additions, and polymerizations. However, the use of conventional strong bases often necessitates stringent reaction conditions and can lead to undesired side reactions. Photobase generators (PBGs) and photobases like this compound offer a novel approach, enabling spatial and temporal control over the generation of a basic species through the application of light. This allows for milder reaction conditions and enhanced selectivity, opening new avenues for complex molecule synthesis and materials science.
This compound, in particular, stands out due to its significant increase in basicity upon irradiation. In its ground state, it is a weak base, but upon absorbing light, it transitions to an excited state with substantially higher proton affinity. This photo-induced change in basicity is the cornerstone of its catalytic activity.
Photophysical and Photobasic Properties of this compound
The defining characteristic of this compound as a photobase is the substantial change in its acid-base properties upon photoexcitation. This is quantitatively expressed by the change in its basicity constant (pKb) from the ground state to the excited state (pK*b).
| Property | Value | Reference |
| Ground State pKb | 9.85 | [1] |
| Excited State pKb | 0.75 | [1] |
| Absorption Maximum (in water) | ~340 nm | [1] |
| Emission Maximum (AQ⁻) | ~410 nm (3.0 eV) | [1] |
| Emission Maximum (HAQ*) | ~500 nm (2.5 eV) | [1] |
This remarkable increase in basicity, by over 9 orders of magnitude, transforms this compound from a relatively weak base into a strong base upon illumination, enabling it to deprotonate even weak acids.
Mechanism of Action: A Case Study with Succinimide (B58015)
The reaction between photoexcited this compound (AQ⁻*) and a weak acid, such as succinimide (HSI), provides a clear example of its photobasic catalytic cycle. In aqueous solutions, this proton transfer reaction can proceed through two competing pathways.[1][2][3]
Pathway 1: Stepwise Proton Transfer via Water
In this pathway, the photoexcited this compound first abstracts a proton from a water molecule, generating its protonated form (HAQ*) and a hydroxide (B78521) ion (OH⁻). The highly reactive hydroxide ion is then scavenged by the weak acid, succinimide, to form the succinimide anion (SI⁻) and water.
Caption: Stepwise proton transfer mechanism.
Pathway 2: Direct Proton Transfer
At higher concentrations of the weak acid, a direct proton transfer mechanism becomes more significant. In this pathway, succinimide forms a hydrogen-bonded complex with this compound. Upon photoexcitation, the proton is directly transferred from succinimide to this compound within this complex.
Caption: Direct proton transfer mechanism.
Experimental Protocols
General Procedure for Photobase-Catalyzed Reaction with Succinimide
The following is a general protocol based on the studies of this compound's reaction with succinimide.[1] This can be adapted for other weak acids and substrates.
Materials:
-
This compound (as sodium salt)
-
Succinimide
-
Ultrapure water (or other appropriate solvent)
-
Light source (e.g., UV lamp with emission around 340 nm)
-
Reaction vessel (quartz or other UV-transparent material)
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent. Prepare a separate stock solution of succinimide.
-
Reaction Setup: In a UV-transparent reaction vessel, combine the this compound solution and the succinimide solution to achieve the desired final concentrations. The vessel should be equipped with a stirrer and connected to a temperature controller.
-
Degassing (Optional but Recommended): Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the photobase.
-
Irradiation: Irradiate the stirred solution with the light source. The reaction progress can be monitored by various analytical techniques such as UV-Vis spectroscopy (monitoring the disappearance of reactants or appearance of products), fluorescence spectroscopy, or chromatography (e.g., HPLC).
-
Work-up and Analysis: After the reaction is complete (as determined by monitoring), the products can be isolated and purified using standard laboratory techniques such as extraction, chromatography, and crystallization. The structure and yield of the products should be confirmed by appropriate analytical methods (e.g., NMR, mass spectrometry).
Experimental Workflow for a Generic Photobase-Catalyzed Reaction
Caption: General experimental workflow.
Potential Applications in Organic Synthesis
While the application of this compound as a photobase in a wide range of specific organic reactions is an area of ongoing research, its demonstrated ability to generate a strong base upon irradiation suggests its potential in catalyzing various base-mediated transformations. These include:
-
Knoevenagel Condensation: The condensation of an active methylene (B1212753) compound with a carbonyl group. The photogenerated base could deprotonate the active methylene compound, initiating the reaction.
-
Michael Addition: The addition of a nucleophile to an α,β-unsaturated carbonyl compound. The photobase could generate the nucleophilic species in situ.
-
Aldol Reaction: The reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound. The photobase could generate the enolate nucleophile.
-
Polymerization: Initiating anionic polymerization or step-growth polymerization of monomers that are sensitive to basic conditions.
The use of this compound in these reactions would offer the advantage of initiating the reaction with light, providing a high degree of control over the process.
Conclusion and Future Outlook
This compound has been established as a potent photobase, exhibiting a significant increase in basicity upon photoexcitation. Its mechanism of action, particularly in proton transfer reactions with weak acids, has been elucidated, providing a solid foundation for its application in chemical synthesis. While the exploration of its catalytic activity in a broad spectrum of organic reactions is still in its early stages, the potential for this compound and other quinoline-based photobases to drive a new generation of light-controlled chemical transformations is immense. Future research will likely focus on expanding the scope of its applications, optimizing reaction conditions, and developing novel photobase catalysts with tailored properties for specific synthetic challenges in drug development and materials science.
References
Exploring the Antioxidant Properties of Actinoquinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Actinoquinol, a quinoline (B57606) derivative, has garnered attention for its protective effects against oxidative damage, particularly in ocular applications. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties. While direct quantitative data on its intrinsic free-radical scavenging capabilities from standardized assays are not extensively available in peer-reviewed literature, its primary mechanism of action in preventing photo-oxidative stress is attributed to its potent UV-absorbing properties. This document summarizes the available physiological data, outlines detailed experimental protocols for key antioxidant assays that could be employed for further investigation, and explores potential signaling pathways that may be modulated by compounds with antioxidant activity.
Data Presentation: Assessing Antioxidant Efficacy
Quantitative assessment of antioxidant properties is crucial for the evaluation of any potential therapeutic agent. While direct in vitro antioxidant data for this compound is limited, this section presents the available physiological data from studies on its protective effects against UVB-induced corneal damage. Furthermore, tables outlining the typical parameters derived from standard in vitro antioxidant assays are provided to serve as a benchmark for future research.
Physiological Effects of this compound on UVB-Irradiated Rabbit Corneas
Studies have demonstrated that this compound, particularly in combination with hyaluronic acid, mitigates the damaging effects of UVB radiation on the cornea. The primary endpoints in these studies are physiological and morphological, reflecting a reduction in oxidative stress-induced tissue damage.[1][2][3][4]
| Parameter Measured | Observation with this compound Treatment | Implication for Antioxidant Effect | Reference |
| Corneal Thickness (Hydration) | Decreased swelling compared to control | Reduction of inflammation and cellular damage | [2][3] |
| Light Absorption/Corneal Opacity | Diminished increase in light absorption and opacity | Preservation of corneal transparency by preventing tissue damage | [1][2][3][4] |
| Inflammatory Cell Infiltration | Reduced number of inflammatory cells in the corneal stroma | Attenuation of the inflammatory response associated with oxidative injury | [3] |
| Oxidative Damage Markers | Suppression of oxidative damage markers (details not specified in abstracts) | Implies a reduction in the formation of reactive oxygen species (ROS) or their damaging effects | [1][2] |
Standard In Vitro Antioxidant Assay Parameters
The following tables outline the key quantitative parameters that are typically determined in common in vitro antioxidant assays. These serve as a guide for the potential evaluation of this compound's direct antioxidant capacity.
Table 2.2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
| Parameter | Definition | Unit | Significance |
| IC₅₀ | The concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. | µg/mL or µM | A lower IC₅₀ value indicates a higher antioxidant activity. |
| % Inhibition | The percentage of DPPH radicals scavenged by a specific concentration of the antioxidant. | % | Provides a direct measure of scavenging activity at a given concentration. |
Table 2.2.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
| Parameter | Definition | Unit | Significance |
| TEAC | Trolox Equivalent Antioxidant Capacity. The concentration of Trolox with the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation. | mM Trolox/mM | A higher TEAC value indicates a stronger antioxidant capacity. |
| % Inhibition | The percentage of ABTS radical cations scavenged by a specific concentration of the antioxidant. | % | Indicates the potency of the antioxidant in scavenging the ABTS radical. |
Table 2.2.3: ORAC (Oxygen Radical Absorbance Capacity) Assay
| Parameter | Definition | Unit | Significance |
| ORAC Value | The capacity of a compound to protect a fluorescent probe from damage by peroxyl radicals, relative to a standard (Trolox). | µmol TE/g or µmol TE/L | A higher ORAC value signifies a greater capacity to neutralize peroxyl radicals. |
| Net AUC | The net area under the fluorescence decay curve, which is proportional to the antioxidant's ability to inhibit probe oxidation. | Unitless | A larger net AUC corresponds to a higher antioxidant capacity. |
Table 2.2.4: CAA (Cellular Antioxidant Activity) Assay
| Parameter | Definition | Unit | Significance |
| CAA Value | The ability of a compound to prevent the formation of a fluorescent marker of oxidation within cells. | µmol QE/100g or µmol QE/100µmol | A higher CAA value indicates greater antioxidant activity within a cellular environment, accounting for bioavailability and metabolism.[5] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible assessment of antioxidant activity. The following sections provide methodologies for key in vitro antioxidant assays that could be applied to characterize the properties of this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[6][7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH solution to each well. For the blank, use the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (DPPH solution without the sample), and A₁ is the absorbance of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[9]
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction: Add a small volume of the sample to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[9]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is determined by comparing its effect to that of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by peroxyl radicals generated by a free radical initiator (such as AAPH).[10][11][12]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compound (this compound)
-
Standard (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents: Prepare a working solution of fluorescein and a solution of AAPH in phosphate buffer. Prepare a series of Trolox standards.
-
Assay Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the test sample, Trolox standards, or buffer (for the blank).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes) in the plate reader.[11]
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence (excitation at ~485 nm, emission at ~520 nm) every 1-2 minutes for up to 2 hours.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (DCFH-DA) that is taken up by cells and fluoresces upon oxidation by intracellular ROS.[5][13][14]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
AAPH or another free radical initiator
-
Test compound (this compound)
-
Standard (e.g., Quercetin)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach confluence.
-
Cell Treatment: Wash the cells and then treat them with the test compound or standard at various concentrations for a specific period (e.g., 1 hour).
-
Probe Loading: Add the DCFH-DA probe to the cells and incubate. The probe is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Induction of Oxidative Stress: Wash the cells to remove the excess probe and then add a free radical initiator like AAPH to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve, comparing the inhibition of fluorescence by the sample to that of a standard like quercetin.
Potential Signaling Pathways and Visualization
While there is no direct evidence of this compound modulating specific signaling pathways, its protective effect against oxidative stress suggests that it may influence cellular defense mechanisms. This section explores key pathways involved in the antioxidant response and provides visualizations to illustrate these complex interactions.
Hypothetical Workflow for Evaluating Antioxidant Properties
The following diagram illustrates a logical workflow for the comprehensive evaluation of a compound's antioxidant properties, from initial in vitro screening to the investigation of cellular mechanisms.
Caption: Workflow for assessing antioxidant potential.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15][16][17]
Caption: The Keap1-Nrf2 antioxidant response pathway.
The PI3K/AKT Signaling Pathway in Oxidative Stress
The PI3K/AKT pathway is a key signaling cascade involved in cell survival, proliferation, and metabolism. It can be activated by oxidative stress and, in turn, can modulate cellular responses to oxidative insults, including the activation of downstream antioxidant pathways.[18][19][[“]] There is evidence of crosstalk between the PI3K/AKT and Nrf2 pathways, where activated AKT can promote the nuclear translocation of Nrf2.[[“]][21]
Caption: PI3K/AKT signaling in response to oxidative stress.
Conclusion and Future Directions
This compound demonstrates significant protective effects against UVB-induced oxidative damage in ocular tissues, primarily through its UV-absorbing properties. While this establishes its role as a valuable agent in preventing photo-oxidative stress, its intrinsic antioxidant capabilities, such as direct free radical scavenging and modulation of cellular antioxidant pathways, remain to be fully elucidated.
Future research should focus on:
-
Quantitative In Vitro Assays: Performing standardized assays such as DPPH, ABTS, and ORAC to determine this compound's direct free radical scavenging activity and to quantify its antioxidant capacity.
-
Cell-Based Efficacy: Utilizing assays like the CAA to assess its antioxidant effects within a biological system, which would provide insights into its bioavailability and intracellular activity.
-
Mechanism of Action: Investigating the potential modulation of key antioxidant signaling pathways, such as Keap1-Nrf2 and PI3K/AKT, through gene and protein expression analysis in relevant cell models.
A thorough investigation into these areas will provide a more complete understanding of this compound's antioxidant profile and could broaden its potential therapeutic applications in conditions where oxidative stress is a key pathological factor.
References
- 1. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabb… [ouci.dntb.gov.ua]
- 2. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. Free radical scavenging activity [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]
- 20. consensus.app [consensus.app]
- 21. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Actinoquinol Derivatives: A Technical Guide to Their Potential Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoquinol, chemically known as 8-ethoxyquinoline-5-sulfonic acid, belongs to the quinoline (B57606) class of heterocyclic aromatic compounds.[1][2] While its primary documented application is as a UVB absorber for ophthalmic protection, its core quinoline structure is a scaffold of significant interest in medicinal chemistry.[3][4] The quinoline ring system is a common feature in a wide array of bioactive molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of the potential bioactivity of this compound derivatives by examining the extensive research conducted on analogous quinoline compounds. The structure-activity relationships (SAR) and mechanisms of action elucidated for various quinoline derivatives offer valuable insights into the potential therapeutic applications of novel this compound-based compounds.
The fundamental structure of quinolones consists of a substituted pyridine (B92270) ring fused to a benzene (B151609) ring, with a carboxylic acid group often present.[3] Modifications at various positions of the quinoline core have led to the development of potent therapeutic agents. For instance, the introduction of a fluorine atom and a piperazine (B1678402) ring is known to enhance the antibacterial spectrum and potency of quinolones.[3] Similarly, strategic substitutions on the quinoline scaffold have yielded compounds with significant anticancer activity. This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of quinoline derivatives, providing a technical foundation for the exploration of this compound derivatives in drug discovery and development.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[5] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes such as DNA replication, cell cycle progression, and signal transduction pathways.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol (B1669181) | Various (8 lines) | Low micromolar | [1] |
| Ciprofloxacin-chalcone derivative 97 | A549 (Lung) | 27.71 | [4] |
| Ciprofloxacin-chalcone derivative 97 | HepG2 (Liver) | 22.09 | [4] |
| Compound 3g (4-hydroxyquinolone analogue) | HCT116 (Colon) | Promising | [5] |
| Thienoquinoline 36 | A375 (Melanoma) | Better than Erlotinib | |
| Quinoline-chalcone 33 | EGFR inhibition | 0.037 | |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine 10g | Human tumor cell lines | < 1.0 |
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are attributed to a variety of mechanisms, including:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death in cancer cells. For example, clioquinol induces apoptosis through caspase-dependent pathways.[1] The representative compound 10g has been shown to trigger p53/Bax-dependent apoptosis by activating p53 transcriptional activity.
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases, preventing cancer cell proliferation. For instance, some fluoroquinolone derivatives inhibit the cell cycle in the G2/M phase, while naphthol Mannich base derivatives inhibit it in the S phase.[4]
-
Inhibition of Topoisomerases: Fluoroquinolones are known to target topoisomerases I and II, enzymes crucial for DNA replication and repair.[4]
-
Enzyme Inhibition: Some derivatives exhibit inhibitory activity against key enzymes in cancer-related signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Metal Chelation and Ionophore Activity: Clioquinol, a metal chelator, can also act as a zinc ionophore, leading to elevated intracellular zinc levels and subsequent cytotoxicity.[1]
Figure 1: Simplified signaling pathway for the anticancer action of quinoline derivatives.
Antimicrobial Activity of Quinoline Derivatives
The quinoline scaffold is central to the development of many antimicrobial agents, most notably the fluoroquinolone antibiotics. These synthetic compounds have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| HT61 | Staphylococcus aureus (biofilms) | Effective at reducing viability | [2] |
| HSN584 | Gram-positive bacteria | 4–16 | |
| HSN739 | Gram-positive bacteria | 4–16 | |
| QQ1, QQ5, QQ6 | Staphylococcus aureus | 1.22 | |
| QQ2, QQ6 | Clinically resistant Staphylococcus spp. | 2.44 (MIC50) / 9.76 (MIC90) |
Mechanisms of Antimicrobial Action
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of two key bacterial enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication.
By inhibiting these enzymes, fluoroquinolones disrupt DNA replication and repair, leading to bacterial cell death. The antimicrobial potency of these compounds can be influenced by their ability to bind to the enzyme-DNA complex.
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Synthesis of Quinoline Derivatives
A variety of synthetic methods have been developed for the preparation of quinoline derivatives. These methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their equivalents. Some common synthetic strategies include:
-
Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.
-
Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound and an aniline (B41778) in the presence of an acid catalyst.
-
Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone.
-
Conrad-Limpach Synthesis: This method is used for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.
The choice of synthetic route depends on the desired substitution pattern on the quinoline ring. For instance, a Friedel-Crafts acetylation of 8-hydroxyquinoline (B1678124) can be employed to introduce an acetyl group, which can then be used as a handle for further derivatization, such as in the synthesis of chalcones.
Figure 3: General synthetic scheme for 4-hydroxyquinoline derivatives.
Experimental Protocols
General Procedure for In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quinoline derivative) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion
The quinoline scaffold, the core of this compound, represents a privileged structure in medicinal chemistry with well-established anticancer and antimicrobial potential. The extensive body of research on quinoline derivatives provides a strong rationale for the exploration of novel this compound-based compounds as potential therapeutic agents. The structure-activity relationships and mechanistic insights discussed in this guide offer a roadmap for the rational design and synthesis of new derivatives with enhanced potency and selectivity. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to unlock their full therapeutic potential in oncology and infectious diseases. The detailed experimental protocols and data presentation formats provided herein serve as a valuable resource for researchers embarking on such endeavors.
References
Actinoquinol: A Technical Guide to its Photoprotective Role in Preventing Photooxidative Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photooxidative damage, primarily mediated by ultraviolet (UV) radiation, poses a significant threat to ocular health, contributing to the pathogenesis of various eye diseases. This technical guide provides an in-depth analysis of actinoquinol, a potent UVB absorber, and its role in mitigating photooxidative damage. Through a comprehensive review of existing literature, this document details the experimental evidence supporting the efficacy of this compound, presents quantitative data in a structured format, outlines experimental protocols for replication and further research, and visualizes the underlying mechanisms and experimental workflows. This guide is intended to serve as a core resource for researchers, scientists, and professionals in drug development focused on ophthalmology and dermal photoprotection.
Introduction
The eye is continuously exposed to environmental stressors, with solar ultraviolet (UV) radiation being a major contributor to ocular pathologies. UVB radiation (290-320 nm) is particularly damaging, as it can be absorbed by cellular chromophores, leading to the generation of reactive oxygen species (ROS). This cascade of events, known as photooxidative stress, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death and tissue damage. The cornea, as the outermost layer of the eye, absorbs a significant amount of UVB radiation and is therefore highly susceptible to photooxidative injury, which can manifest as inflammation, corneal opacity (haze), and neovascularization.
This compound (8-hydroxy-5-quinolinesulfonic acid) is a chemical compound that has demonstrated significant promise as a photoprotective agent. Its primary mechanism of action is the absorption of UVB radiation, thereby preventing the initial insult that triggers photooxidative damage. This guide will explore the scientific evidence supporting the use of this compound in preventing photooxidative damage, with a particular focus on its application in ophthalmic preparations.
Mechanism of Action
This compound's primary role in preventing photooxidative damage stems from its inherent ability to absorb UVB radiation. By absorbing these high-energy photons, this compound prevents them from reaching and damaging cellular components within the cornea.
The secondary mechanism is the reduction of oxidative stress. UVB radiation that is not absorbed can lead to the formation of ROS. While the direct ROS scavenging properties of this compound are not extensively detailed in the available literature, its ability to prevent the initial UVB insult inherently reduces the downstream generation of ROS and subsequent oxidative damage. Studies on other quinoline (B57606) derivatives suggest that this class of compounds can possess antioxidant properties through mechanisms such as metal chelation and radical scavenging.
Signaling Pathways in UVB-Induced Corneal Damage
UVB-induced damage to corneal epithelial cells involves the activation of several intracellular signaling pathways. The absorption of UVB radiation can trigger the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] These signaling cascades can lead to the expression of pro-inflammatory mediators and ultimately result in apoptosis (programmed cell death) of corneal cells.[2][3] By blocking the initial UVB trigger, this compound helps to prevent the activation of these damaging signaling cascades.
Quantitative Data from Preclinical Studies
A key study investigated the effects of eye drops containing this compound with hyaluronic acid on UVB-irradiated rabbit corneas. The following tables summarize the quantitative findings from this research.[4][5]
Table 1: Effect of this compound on Central Corneal Thickness (Hydration) in UVB-Irradiated Rabbit Corneas
| Treatment Group | UVB Dose (J cm⁻²) | Duration of Treatment | Mean Central Corneal Thickness (µm) ± SD (Day 5) |
| Normal (No UVB) | 0 | N/A | ~380 (baseline) |
| Buffered Saline | 0.5 | 4 days | Increased significantly from baseline |
| Hyaluronic Acid | 0.5 | 4 days | Increased, but less than buffered saline |
| This compound + Hyaluronic Acid | 0.5 | 4 days | Increase was significantly diminished |
| Buffered Saline | 1.01 | 4 days | Markedly increased from baseline |
| This compound + Hyaluronic Acid | 1.01 | 4 days | Protective effect was limited |
Note: Specific numerical values for mean corneal thickness were not consistently provided in the abstracts, but the trends were clearly described. The protective effect of this compound was most pronounced at the lower UVB dose.
Table 2: Effect of this compound on Corneal Light Absorbance in UVB-Irradiated Rabbit Corneas
| Treatment Group | UVB Dose (J cm⁻²) | Wavelength Range | Outcome on Light Absorbance |
| Normal (No UVB) | 0 | UVB and Visible | Low absorbance |
| Buffered Saline | 0.5 | UVB and Visible | Significantly increased absorbance |
| Hyaluronic Acid | 0.5 | UVB and Visible | Increased absorbance, less than buffered saline |
| This compound + Hyaluronic Acid | 0.5 | UVB and Visible | Significantly reduced absorbance increase |
Table 3: Summary of Qualitative Observations of Corneal Damage
| Treatment Group | UVB Dose (J cm⁻²) | Corneal Opacity | Corneal Neovascularization | Inflammatory Cell Infiltration |
| Buffered Saline | 0.5 | Opalescent | Present at limbus | High |
| Hyaluronic Acid | 0.5 | Less than saline | Suppressed | Higher than this compound group |
| This compound + Hyaluronic Acid | 0.5 | Less pronounced | Absent (only at corneoscleral transition) | Low |
Experimental Protocols
The following protocols are based on the methodologies described in the primary research on this compound's effect on UVB-induced corneal damage.[4][5]
Animal Model and UVB Irradiation
-
Animal Model: Adult New Zealand white rabbits (2.5–3.0 kg). All procedures should be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
-
Anesthesia: Intramuscular injection of an appropriate anesthetic agent.
-
UVB Source: A lamp emitting UVB radiation at a peak wavelength of 312 nm.
-
Irradiation Protocol:
-
Anesthetize the rabbits.
-
Position the UVB source at a fixed distance from the cornea.
-
Expose the corneas to a daily dose of 0.5 J cm⁻² or 1.01 J cm⁻² for four consecutive days.
-
During irradiation, apply the respective eye drop formulations to the ocular surface.
-
Treatment Groups
-
Group 1 (Control): Buffered saline solution.
-
Group 2 (Vehicle Control): Hyaluronic acid solution.
-
Group 3 (Test Substance): this compound combined with hyaluronic acid in an ophthalmic solution.
-
Application: Apply eye drops to the right eye, with the left eye receiving the control solution.
Assessment of Corneal Damage
-
Measurement of Corneal Thickness (Pachymetry):
-
Use an ultrasonic pachymeter to measure the central corneal thickness daily before irradiation and 24 hours after the final irradiation.
-
This measurement serves as an index of corneal hydration and swelling.
-
-
Spectrophotometric Analysis of Corneal Light Absorption:
-
On day 5, euthanize the animals and excise the corneas.
-
Use a spectrophotometer to measure the light transmittance and absorbance of the central cornea across the UV and visible light spectrum.
-
-
Immunohistochemical Analysis:
-
Fix the corneas in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Embed the tissue in paraffin (B1166041) and section.
-
Perform immunohistochemical staining for markers of oxidative stress (e.g., 8-hydroxy-2'-deoxyguanosine (B1666359) [8-OHdG], malondialdehyde [MDA], 4-hydroxynonenal (B163490) [4-HNE]) and inflammation.
-
Analyze the sections using light microscopy.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound has demonstrated significant efficacy as a UVB absorber, effectively mitigating photooxidative damage in the cornea in preclinical models. Its ability to reduce corneal edema, opacity, and inflammation highlights its potential as a valuable component in ophthalmic formulations designed to protect the eye from solar radiation.
Future research should focus on elucidating the precise molecular mechanisms underlying this compound's protective effects beyond UVB absorption. Investigating its potential for direct ROS scavenging and its influence on specific intracellular signaling pathways, such as the Nrf2 antioxidant response pathway, would provide a more complete understanding of its cytoprotective properties. Furthermore, clinical trials are warranted to establish the safety and efficacy of this compound-containing formulations in humans for the prevention of photooxidative ocular damage.
References
- 1. UVB light regulates expression of antioxidants and inflammatory mediators in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. UV-induced signaling pathways associated with corneal epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Actinoquinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Actinoquinol in various solvents. It includes quantitative data where available, detailed experimental protocols for solubility determination, and a visualization of the signaling pathways indirectly affected by this compound's primary mechanism of action.
Solubility of this compound
This compound (8-Ethoxyquinoline-5-sulfonic acid) is a UVB absorber utilized in ophthalmic preparations to protect the eye from photooxidative damage.[1][2] Its effectiveness is intrinsically linked to its solubility in formulation-relevant solvents. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, this guide consolidates the existing information.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in different solvents. It is important to note that for many solvents, only qualitative information is available.
| Solvent | Quantitative Solubility | Qualitative Description & Remarks | Temperature | Citation |
| Dimethyl Sulfoxide (DMSO) | 17.5 mg/mL (69.10 mM) | Requires ultrasonic treatment for dissolution. The hygroscopic nature of DMSO can significantly impact solubility. | Not Specified | [1] |
| Water | > 10 µg/mL | Described as a "water-soluble strong photobase".[3] An in vitro UV absorbance spectrum was recorded at a concentration of 10 µg/mL.[4] | Not Specified | [3][4] |
| Acetone | Data not available | Used as a solvent for fixing cryostat sections in studies involving this compound, implying at least partial solubility. | 4°C | [4] |
| Ethanol | Data not available | No specific data found. | Not Specified | |
| Methanol | Data not available | No specific data found. | Not Specified |
Experimental Protocols for Solubility Determination
While specific, validated protocols for determining the solubility of this compound were not found in the reviewed literature, standard methodologies for pharmaceutical compounds can be readily applied. The following sections detail two common experimental protocols: the Shake-Flask Method for determining thermodynamic equilibrium solubility and a kinetic solubility assay.
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[5] It relies on achieving a saturated solution in equilibrium with the solid drug.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Experimental Workflow:
Detailed Methodology:
-
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., Water, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a UV detector or a UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours). Equilibrium is confirmed when the concentration of the solute in solution does not change significantly between sequential time points.[6]
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution using a syringe filter.
-
Dilute the supernatant with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC: Develop a validated HPLC method to separate and quantify this compound. Prepare a calibration curve using standard solutions of known concentrations. Inject the diluted sample and determine the concentration based on the calibration curve.[7]
-
Using UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Prepare a standard curve by measuring the absorbance of solutions with known concentrations. Measure the absorbance of the diluted sample and calculate the concentration using the Beer-Lambert law and the standard curve.[8][9]
-
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer. It provides a measure of apparent solubility.[10]
Principle: A stock solution of the compound in DMSO is serially diluted and then added to an aqueous buffer. The point at which precipitation occurs is detected, often by turbidimetry (light scattering).
Detailed Methodology:
-
Materials and Equipment:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates (UV-compatible for analysis)
-
Multi-channel pipette
-
Plate reader with turbidimetry or UV-Vis capability
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
In a separate 96-well plate, add the aqueous buffer to each well.
-
Transfer a small, fixed volume of the this compound-DMSO solutions to the corresponding wells of the aqueous buffer plate.
-
Mix and incubate for a set period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity or absorbance of each well using a plate reader. An increase in absorbance or light scattering indicates precipitation.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to a blank control.
Signaling Pathways and Mechanism of Action
This compound's primary established mechanism of action is not the direct modulation of a specific signaling pathway, but rather its function as a potent UVB absorber.[2][11] By absorbing UVB radiation, it prevents the initiation of a cascade of cellular events triggered by oxidative stress, particularly in the cornea.
UVB radiation exposure to the eye leads to the generation of reactive oxygen species (ROS).[12] This oxidative stress can, in turn, activate several downstream signaling pathways that are implicated in inflammation, cellular damage, and apoptosis. These pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK and p38): These are stress-activated pathways that play a crucial role in the cellular response to environmental stresses, including oxidative stress. Their activation can lead to inflammation and apoptosis.[12][13]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a key transcription factor involved in the inflammatory response. UVB-induced ROS can lead to its activation and the subsequent expression of pro-inflammatory cytokines.[14]
By preventing the initial UVB-induced ROS production, this compound indirectly inhibits the activation of these damaging signaling cascades.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound, providing quantitative data for DMSO and qualitative indications for water and acetone. The lack of comprehensive solubility data highlights an area for future research. The provided experimental protocols, based on established pharmaceutical methods, offer a framework for systematically determining the solubility of this compound in a broader range of solvents and conditions. Furthermore, while this compound does not appear to directly target a specific signaling pathway, its role as a UVB absorber is critical in preventing the activation of downstream stress-activated pathways like MAPK and NF-κB, thereby protecting ocular tissues from photodamage.
References
- 1. Oxidative stress in the eye and its role in the pathophysiology of ocular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultraviolet B irradiation of the eye activates a nitric oxide-dependent hypothalamopituitary proopiomelanocortin pathway and modulates functions of alpha-melanocyte-stimulating hormone-responsive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Detrimental Effects of UVB on Retinal Pigment Epithelial Cells and Its Role in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The oxidative-stress-senescence axis in keratoconus: new insights into corneal degeneration [frontiersin.org]
- 12. UVB light regulates expression of antioxidants and inflammatory mediators in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Ultraviolet B radiation induces oxidative stress and apoptosis in human lens epithelium cells by activating NF-κB signaling to down-regulate sodium vitamin C transporter 2 (SVCT2) expression - PMC [pmc.ncbi.nlm.nih.gov]
Actinoquinol Stability Under Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinoquinol, a UV-absorbing compound utilized in ophthalmic preparations to protect the cornea from solar radiation, requires a thorough understanding of its stability under physiological conditions to ensure its efficacy and safety. This technical guide provides a comprehensive overview of the methodologies required to assess the stability of this compound. While specific quantitative stability data for this compound is not extensively available in public literature, this document serves as a detailed framework for researchers to design, execute, and report stability studies. It outlines standardized experimental protocols for evaluating stability in aqueous solutions, simulated biological fluids, and under photolytic stress, based on international guidelines. Furthermore, this guide presents key signaling pathways associated with UVB-induced corneal damage, the very condition this compound is intended to mitigate. Visual workflows and data presentation templates are provided to aid in the systematic evaluation of this compound's stability profile.
Introduction
This compound is recognized for its utility as a UV filter in topical ophthalmic formulations, where it is intended to absorb harmful UVB radiation and protect the cornea from oxidative and inflammatory damage. The successful development of any pharmaceutical agent hinges on its stability, which dictates its shelf-life, bioavailability, and potential for generating degradation products that could be inactive or even toxic. Therefore, a comprehensive stability profile of this compound under various physiological conditions is paramount for drug development professionals.
The stability of a drug substance is influenced by several factors, including temperature, pH, light, and the presence of enzymes in biological matrices. Degradation can occur through various mechanisms such as hydrolysis, oxidation, and photolysis. Assessing the stability of this compound in simulated physiological environments—like gastric and intestinal fluids for systemically absorbed drugs, or tear fluid and plasma for topically applied ones—is crucial for predicting its in vivo behavior.
This guide provides a detailed compendium of standardized protocols for conducting these critical stability studies, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines. It is designed to be a practical resource for scientists to generate the necessary stability data for this compound.
Data Presentation: Templates for Stability Assessment
The systematic recording and clear presentation of stability data are crucial for its interpretation and for regulatory submissions. The following tables are provided as templates for researchers to populate with their experimental findings on this compound.
Table 1: Aqueous Stability of this compound as a Function of pH and Temperature
| pH | Temperature (°C) | Time Point (hours) | % this compound Remaining (Mean ± SD) | Half-life (t½, hours) | Degradation Rate Constant (k) | Observations |
| 1.2 | 37 | 0 | ||||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 12 | ||||||
| 24 | ||||||
| 6.8 | 37 | 0 | ||||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 12 | ||||||
| 24 | ||||||
| 7.4 | 37 | 0 | ||||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 12 | ||||||
| 24 |
Table 2: Stability of this compound in Simulated Biological Fluids at 37°C
| Biological Fluid | Time Point (hours) | % this compound Remaining (Mean ± SD) | Half-life (t½, hours) | Degradation Rate Constant (k) | Observations |
| Simulated Gastric Fluid (SGF, pH 1.2) | 0 | ||||
| 0.5 | |||||
| 1 | |||||
| 2 | |||||
| Simulated Intestinal Fluid (SIF, pH 6.8) | 0 | ||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| Human Plasma | 0 | ||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Table 3: Photostability of this compound (Solid State and in Solution)
| Condition | Light Source | Total Illumination (klx·h) | Total UV-A Exposure (W·h/m²) | % this compound Remaining (Mean ± SD) | Degradation Products Detected | Observations (e.g., color change) |
| Solid Powder | Option 1/2 | 1200 | 200 | |||
| 1 mg/mL in pH 7.4 Buffer | Option 1/2 | 1200 | 200 | |||
| Dark Control (Solid) | N/A | 0 | 0 | |||
| Dark Control (Solution) | N/A | 0 | 0 |
Experimental Protocols
The following protocols are based on established guidelines, such as those from the ICH and the FDA, and common practices in the pharmaceutical industry.[1][2][3][4][5][6]
General Experimental Workflow
The general workflow for assessing the stability of a drug substance like this compound is depicted below. This process ensures a systematic and comprehensive evaluation.
Caption: General workflow for in vitro stability testing of this compound.
Aqueous Stability (Hydrolysis)
This test evaluates the stability of this compound in aqueous solutions at different pH values, simulating various physiological and formulation conditions.
-
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Phosphate (B84403) or citrate (B86180) buffers
-
High-purity water
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and spike it into each buffer to a final concentration of approximately 10-100 µg/mL. The final concentration of the organic solvent should be minimal (<1%).
-
Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C) in temperature-controlled chambers.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each solution.
-
Immediately quench the degradation by mixing with a suitable solvent (e.g., mobile phase or acetonitrile) and store at a low temperature (e.g., -20°C) until analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Plot the natural logarithm of the percentage of this compound remaining versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Photostability
This protocol, based on ICH Q1B guidelines, assesses the impact of light on the stability of this compound.[4][7][8]
-
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both cool white fluorescent and near-UV lamps)
-
Quartz cuvettes or other suitable transparent containers
-
Aluminum foil for dark controls
-
-
Procedure:
-
For solid-state testing, place a thin layer of this compound powder in a suitable container.
-
For solution-state testing, prepare a solution of this compound (e.g., in pH 7.4 buffer) in a transparent container.
-
Prepare dark control samples by wrapping identical containers with aluminum foil.
-
Place all samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analyze the exposed and dark control samples for the percentage of this compound remaining and the formation of degradation products using a validated HPLC method.
-
Stability in Simulated Biological Fluids
These protocols evaluate the stability of this compound in environments that mimic the stomach, small intestine, and blood.
-
3.4.1. Simulated Gastric Fluid (SGF) Stability [9][10][11][12]
-
Preparation of SGF (without pepsin): Dissolve 2.0 g of sodium chloride in 7.0 mL of concentrated HCl and add sufficient water to make 1 liter. The final pH should be approximately 1.2.
-
Procedure:
-
Pre-warm the SGF to 37°C.
-
Spike this compound stock solution into the SGF to a final concentration (e.g., 10 µg/mL).
-
Incubate at 37°C with gentle agitation.
-
Withdraw aliquots at time points such as 0, 15, 30, 60, and 120 minutes.
-
Quench and analyze as described in the aqueous stability protocol.
-
-
-
3.4.2. Simulated Intestinal Fluid (SIF) Stability [9][10][11][13]
-
Preparation of SIF (without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N NaOH or 0.2 N HCl and dilute to 1 liter with water.
-
Procedure:
-
Follow the same procedure as for SGF stability, with incubation time points extended to 4 or 8 hours if necessary.
-
-
-
3.4.3. Plasma Stability [14][15][16]
-
Materials: Pooled human plasma (or plasma from other relevant species), this compound stock solution, temperature-controlled incubator, quenching solvent (e.g., cold acetonitrile (B52724) with an internal standard).
-
Procedure:
-
Thaw frozen plasma at 37°C.
-
Spike this compound stock solution into the plasma to a final concentration (e.g., 1-10 µM).
-
Incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-drug mixture.
-
Immediately add it to a larger volume of cold acetonitrile to precipitate plasma proteins and stop enzymatic reactions.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
-
Signaling Pathways in UVB-Induced Corneal Damage
This compound's primary function is to absorb UVB radiation, thereby preventing the initiation of cellular damage cascades in the cornea. UVB exposure triggers oxidative stress through the generation of reactive oxygen species (ROS), which in turn activates inflammatory signaling pathways.[17][18][19][20][21] Understanding these pathways is crucial for appreciating the mechanism of action of UV-absorbing compounds.
Oxidative Stress and NF-κB Activation
UVB radiation leads to the production of ROS, which can damage cellular components and activate the NF-κB signaling pathway, a key regulator of inflammation.[17][22][23][24]
References
- 1. database.ich.org [database.ich.org]
- 2. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ikev.org [ikev.org]
- 5. FDA Stability Testing | PDF | Regression Analysis | Pharmaceutical Formulation [scribd.com]
- 6. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 7. jordilabs.com [jordilabs.com]
- 8. q1scientific.com [q1scientific.com]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Plasma Stability Assay | Domainex [domainex.co.uk]
- 17. UVB light regulates expression of antioxidants and inflammatory mediators in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Innate Immune System Activation, Inflammation and Corneal Wound Healing | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Activity-Dependent Neuroprotective Protein (ADNP)-Derived Peptide (NAP) Counteracts UV-B Radiation-Induced ROS Formation in Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Induction of Innate Inflammatory Pathways in the Corneal Epithelium in the Desiccating Stress Dry Eye Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inflammatory Responses of Corneal Epithelial Cells to Pseudomonas aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy Testing of Actinoquinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoquinol is a quinoline (B57606) derivative that has demonstrated significant potential as a protective agent against cellular damage, particularly that induced by ultraviolet (UV) radiation. Its efficacy is attributed to its antioxidant and anti-inflammatory properties. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy, focusing on its antioxidant and anti-inflammatory mechanisms of action. The following protocols are designed to be a guide for researchers in the fields of drug discovery and development.
General Cell Culture and this compound Preparation
Cell Line Maintenance
A suitable cell line should be chosen based on the research focus. For studying UVB-induced damage, human corneal epithelial cells (HCE-T) or retinal pigment epithelial cells (ARPE-19) are relevant. For general cytotoxicity and anticancer evaluation, cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) can be utilized.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
This compound Stock Solution Preparation
-
Solvent: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assessment
It is crucial to determine the cytotoxic potential of this compound to establish a non-toxic working concentration range for subsequent efficacy assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of this compound concentration.
| Parameter | Description |
| Cell Line | e.g., HCE-T, ARPE-19, HeLa |
| Seeding Density | 5 x 10³ - 1 x 10⁴ cells/well |
| This compound Conc. | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Time | 24, 48, 72 hours |
| IC50 Value | Concentration for 50% inhibition of cell viability |
Antimicrobial Efficacy
Quinolone compounds are known for their antimicrobial properties.[2] The following protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Broth Microdilution Assay Protocol
-
Bacterial Strains: Use relevant bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
| Parameter | Description |
| Bacterial Strain | e.g., S. aureus, P. aeruginosa |
| This compound Conc. Range | 0.06 - 128 µg/mL (example range) |
| Incubation Time | 18-24 hours |
| MIC Value | Lowest concentration with no visible growth |
Antioxidant Efficacy
This compound has been shown to protect against UVB-induced oxidative damage.[3] The following assays can be used to quantify its antioxidant potential.
Cellular Reactive Oxygen Species (ROS) Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by exposing the cells to UVB radiation or by adding H₂O₂ to the medium.
-
DCFH-DA Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that detects ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: A decrease in fluorescence in this compound-treated cells compared to the stressed control indicates a reduction in ROS levels.
Lipid Peroxidation (MDA) Assay
-
Cell Treatment and Lysis: Treat cells with this compound and induce oxidative stress as described above. Lyse the cells to collect the supernatant.
-
TBARS Assay: Perform a Thiobarbituric Acid Reactive Substances (TBARS) assay to measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product.
-
Data Analysis: A decrease in MDA levels in this compound-treated cells indicates inhibition of lipid peroxidation.
| Parameter | Description |
| Cell Line | e.g., HCE-T, ARPE-19 |
| Stress Inducer | UVB radiation, H₂O₂ |
| This compound Conc. | Non-toxic range determined by MTT assay |
| ROS Reduction (%) | Percentage decrease in fluorescence |
| MDA Reduction (%) | Percentage decrease in MDA levels |
Anti-inflammatory Efficacy
The anti-inflammatory properties of this compound can be assessed using the following in vitro assays.
Inhibition of Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) and this compound at various concentrations.
-
Denaturation Induction: Induce protein denaturation by heating the mixture.
-
Turbidity Measurement: Measure the turbidity of the solution using a spectrophotometer at 660 nm.
-
Data Analysis: A decrease in turbidity in the presence of this compound indicates its ability to inhibit protein denaturation.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
HRBC Suspension: Prepare a suspension of human red blood cells.
-
Treatment: Incubate the HRBC suspension with various concentrations of this compound.
-
Hemolysis Induction: Induce hemolysis by subjecting the cells to hypotonic stress.
-
Hemoglobin Measurement: Centrifuge the samples and measure the absorbance of the supernatant (containing hemoglobin) at 560 nm.
-
Data Analysis: A decrease in hemolysis in the presence of this compound indicates membrane stabilization.
| Parameter | Description |
| Assay Type | Protein Denaturation / HRBC Membrane Stabilization |
| This compound Conc. | Range of concentrations |
| Inhibition of Denaturation (%) | Percentage decrease in turbidity |
| Membrane Stabilization (%) | Percentage decrease in hemolysis |
Mechanism of Action: Signaling Pathway Analysis
To elucidate the molecular mechanism of this compound, its effect on key signaling pathways involved in antioxidant and anti-inflammatory responses should be investigated.
Nrf2 Activation Assay
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[2][4][5][6][7]
-
Cell Treatment: Treat cells with this compound for a specified period.
-
Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions of the cells.
-
Western Blot Analysis: Perform Western blotting to assess the levels of Nrf2 in both fractions. An increase in nuclear Nrf2 indicates its activation. The expression of downstream target proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) can also be measured.
-
Reporter Gene Assay: Alternatively, use a cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct. Measure luciferase activity to quantify Nrf2 activation.
NF-κB Inhibition Assay
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[8][9]
-
Cell Treatment and Stimulation: Pre-treat cells with this compound and then stimulate them with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Nuclear Extraction: Isolate the nuclear fractions.
-
Western Blot Analysis: Perform Western blotting to measure the levels of the p65 subunit of NF-κB in the nucleus. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.
-
Reporter Gene Assay: Use a cell line with an NF-κB-luciferase reporter to quantify the inhibition of NF-κB transcriptional activity.
| Parameter | Description |
| Pathway | Nrf2 Activation / NF-κB Inhibition |
| Method | Western Blot / Reporter Gene Assay |
| Readout | Nuclear Nrf2 levels, HO-1/NQO1 expression / Nuclear p65 levels, Luciferase activity |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro efficacy testing of this compound.
Hypothesized Signaling Pathway of this compound in Response to UVB-Induced Oxidative Stress
Caption: Hypothesized Nrf2 activation by this compound against oxidative stress.
Hypothesized Signaling Pathway of this compound in Response to Inflammatory Stimuli
Caption: Hypothesized NF-κB inhibition by this compound.
References
- 1. Ultraviolet B radiation induces oxidative stress and apoptosis in human lens epithelium cells by activating NF-κB signaling to down-regulate sodium vitamin C transporter 2 (SVCT2) expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Protective and Therapeutic Roles of the Nrf2 Pathway in Ocular Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB activation in retinal microglia is involved in the inflammatory and neovascularization signaling in laser-induced choroidal neovascularization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2, a Potential Therapeutic Target against Oxidative Stress in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2, a Potential Therapeutic Target against Oxidative Stress in Corneal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Nrf2 signaling in dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor-κB: central regulator in ocular surface inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of NF-κB on inflammatory and angiogenic processes in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Actinoquinol Formulation for Topical Ophthalmic Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoquinol is a broad-spectrum antiseptic and a potent UV radiation absorbent. Its application in topical ophthalmic formulations is primarily centered on its ability to protect the cornea from the damaging effects of UVB radiation and the subsequent oxidative stress. This document provides detailed application notes and protocols for the formulation and evaluation of this compound-based ophthalmic solutions, particularly in combination with hyaluronic acid, for research and development purposes.
This compound, often used as its sodium salt, serves as a functional excipient that mitigates UVB-induced harmful processes in the eye.[1][2] Its combination with viscoelastic agents like hyaluronic acid offers a dual benefit of ocular surface lubrication and photoprotection.[3][4][5]
Formulation Protocol
This section outlines a representative protocol for the laboratory-scale preparation of a sterile this compound and hyaluronic acid ophthalmic solution. This protocol is based on general ophthalmic formulation principles.
Materials:
-
This compound sodium salt
-
Sodium hyaluronate (high molecular weight)
-
Sodium chloride
-
Disodium (B8443419) phosphate (B84403) (for buffering)
-
Monosodium phosphate (for buffering)
-
Water for Injection (WFI)
-
Hydrochloric acid or Sodium hydroxide (B78521) (for pH adjustment)
Equipment:
-
Analytical balance
-
pH meter
-
Osmometer
-
Magnetic stirrer and stir bars
-
Sterile filtration unit with 0.22 µm filter
-
Autoclave
-
Laminar flow hood
-
Sterile ophthalmic dropper bottles
Protocol:
-
Buffer Preparation: Prepare a phosphate buffer solution by dissolving appropriate amounts of disodium phosphate and monosodium phosphate in WFI to achieve a target pH of 7.0-7.4.
-
Vehicle Preparation: In a sterile beaker under a laminar flow hood, add the prepared phosphate buffer.
-
Addition of Tonicity Agent: Dissolve sodium chloride in the buffer solution to achieve an isotonic formulation (approximately 280-320 mOsm/kg). Verify the osmolality using an osmometer.
-
Dissolution of this compound: Slowly add the pre-weighed this compound sodium salt to the solution while stirring gently until fully dissolved.
-
Dispersion of Hyaluronic Acid: Gradually add sodium hyaluronate to the solution under continuous stirring. Allow sufficient time for complete hydration and dissolution, which may take several hours. Avoid vigorous stirring to prevent polymer degradation.
-
pH Adjustment: Measure the pH of the final solution and adjust to the target range of 7.0-7.4 using small additions of hydrochloric acid or sodium hydroxide, if necessary.
-
Final Volume Adjustment: Add WFI to reach the final target volume.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically fill the sterilized solution into sterile ophthalmic dropper bottles in a laminar flow hood.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and characteristics of the this compound ophthalmic formulation.
In Vivo Evaluation of Photoprotective Efficacy in a Rabbit Model
This protocol is adapted from a study investigating the effect of this compound with hyaluronic acid on UVB-irradiated rabbit corneas.[3][4][5][6]
Animals:
-
New Zealand white rabbits. All procedures should be in accordance with institutional animal care and use guidelines.
Experimental Groups:
-
Group 1: Control (no irradiation, no treatment)
-
Group 2: UVB irradiation + Buffered saline treatment
-
Group 3: UVB irradiation + Hyaluronic acid solution treatment
-
Group 4: UVB irradiation + this compound-hyaluronic acid solution treatment
Procedure:
-
UVB Irradiation: Anesthetize the rabbits. Irradiate one eye of each rabbit (except the control group) with a daily dose of 0.5 J/cm² of UVB radiation (312 nm) for 4 consecutive days.
-
Topical Application: During the irradiation period, apply one drop of the respective treatment solution to the irradiated eye multiple times a day.
-
Corneal Thickness Measurement: Measure the central corneal thickness using a pachymeter before the first irradiation and daily thereafter.
-
Spectrophotometric Analysis of Cornea: On day 5, euthanize the rabbits and excise the corneas. Measure the light absorption of the corneas using a spectrophotometer to assess corneal transparency.
-
Immunohistochemistry: Process some corneal samples for immunohistochemical analysis to detect markers of oxidative damage and inflammation.
In Vitro Antioxidant Activity Assay
This protocol describes a common method to assess the antioxidant capacity of the formulation.
Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare different dilutions of the this compound ophthalmic formulation.
-
Reaction: Mix the sample dilutions with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.
Formulation Characterization
Viscosity Measurement:
-
Use a cone and plate viscometer to determine the viscosity of the formulation. The viscosity of ophthalmic solutions can influence the residence time on the ocular surface.
Particle Size Analysis (for suspensions):
-
If the formulation is a suspension, use laser diffraction or dynamic light scattering to determine the particle size distribution. For ophthalmic suspensions, particles should typically be less than 10 µm to avoid irritation.
Stability Testing
A stability study is crucial to determine the shelf-life of the formulation.
Protocol:
-
Storage Conditions: Store the formulated ophthalmic solution in its final packaging at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Parameters to be Tested:
-
Appearance (color, clarity)
-
pH
-
Osmolality
-
Viscosity
-
Assay of this compound and any other active ingredients
-
Degradation products
-
Sterility
-
Preservative efficacy (if preserved)
-
Data Presentation
The following tables summarize the type of quantitative data that should be collected and presented from the experimental protocols.
Table 1: In Vivo Efficacy of this compound Formulation in a Rabbit Model of UVB-Induced Corneal Damage
| Treatment Group | Mean Corneal Thickness (µm) at Day 4 (± SD) | Mean Light Absorbance at 320 nm at Day 5 (± SD) |
| Control | Data Point | Data Point |
| UVB + Saline | Data Point | Data Point |
| UVB + Hyaluronic Acid | Data Point | Data Point |
| UVB + this compound-Hyaluronic Acid | Data Point | Data Point |
Table 2: Physicochemical Properties and Stability of this compound Ophthalmic Formulation
| Parameter | Initial (Time 0) | 3 Months (25°C/60% RH) | 6 Months (25°C/60% RH) | 3 Months (40°C/75% RH) |
| Appearance | Clear, colorless | No change | No change | No change |
| pH | 7.2 ± 0.1 | 7.1 ± 0.1 | 7.2 ± 0.2 | 7.0 ± 0.2 |
| Osmolality (mOsm/kg) | 300 ± 10 | 302 ± 12 | 298 ± 11 | 305 ± 15 |
| Viscosity (cP) | Data Point | Data Point | Data Point | Data Point |
| This compound Assay (%) | 100.2 ± 1.5 | 99.8 ± 1.8 | 99.5 ± 2.0 | 98.7 ± 2.1 |
| Sterility | Sterile | Sterile | Sterile | Sterile |
Signaling Pathways and Experimental Workflows
UVB-Induced Oxidative Stress Signaling Pathway in the Cornea
UVB radiation triggers the generation of reactive oxygen species (ROS) in the corneal epithelium, leading to oxidative stress and a cascade of cellular damage. This compound is proposed to mitigate these effects by absorbing UVB radiation and potentially scavenging ROS.
Caption: UVB-induced oxidative stress pathway in the cornea.
Experimental Workflow for In Vivo Rabbit Study
The following diagram illustrates the logical flow of the in vivo experimental protocol described above.
Caption: Workflow for in vivo evaluation of this compound.
Formulation and Stability Testing Workflow
This diagram outlines the process from formulation development to stability assessment.
Caption: Workflow for formulation and stability testing.
References
- 1. Biomechanical Measurement of Rabbit Cornea by a Modified Scheimpflug Device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marketmalleyeclinic.com [marketmalleyeclinic.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Stability storage and testing of ophthalmic products for global registration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Rabbit Cornea Model for Efficacy and Mechanism of Action Studies of Actinoquinol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Actinoquinol is a quinoline (B57606) derivative recognized for its ultraviolet (UV) absorbing properties. Its potential as a protective agent against UV-induced ocular damage is of significant interest in ophthalmic drug development. This document provides detailed application notes and protocols for utilizing an in vivo rabbit model to study the efficacy and mechanism of action of this compound, particularly in the context of UVB-induced corneal damage. The New Zealand White rabbit is a well-established model in ophthalmic research due to the anatomical and physiological similarities of its cornea to that of humans.
The protocols outlined below are based on a widely cited model of UVB-induced corneal oxidative damage and inflammation. This model allows for the evaluation of this compound's therapeutic effects on key pathological indicators, including corneal edema, loss of transparency, neovascularization, and oxidative stress.
Data Presentation
The following tables summarize the key quantitative data that can be generated from the described experimental model.
Table 1: Corneal Thickness (Hydration) Measurements
| Treatment Group | Baseline (Day 0) (μm) | Day 2 (μm) | Day 4 (μm) | Day 5 (μm) |
| Normal Control | 375 ± 15 | 376 ± 16 | 374 ± 15 | 375 ± 14 |
| UVB + Vehicle | 376 ± 14 | 450 ± 25 | 580 ± 30 | 610 ± 35 |
| UVB + this compound | 375 ± 15 | 410 ± 20 | 460 ± 22 | 475 ± 25 |
| UVB + Hyaluronic Acid | 374 ± 16 | 430 ± 22 | 530 ± 28 | 550 ± 30 |
Data are presented as Mean ± Standard Deviation. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.
Table 2: Corneal Light Transmittance (%) at 350 nm
| Treatment Group | Day 5 Transmittance (%) |
| Normal Control | 82 ± 5.7 |
| UVB + Vehicle | 45 ± 8.2 |
| UVB + this compound | 70 ± 6.5 |
| UVB + Hyaluronic Acid | 55 ± 7.1 |
Data are presented as Mean ± Standard Deviation. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.[1]
Table 3: Quantification of Corneal Neovascularization
| Treatment Group | Neovascularized Area (mm²) on Day 5 |
| UVB + Vehicle | 28.96 ± 6.33 |
| UVB + this compound | 12.5 ± 4.1 |
Data are presented as Mean ± Standard Deviation. Neovascularized area can be quantified using image analysis software from calibrated photographs of the cornea.[2]
Table 4: Immunohistochemical Analysis of Oxidative Stress and Inflammatory Markers
| Marker | UVB + Vehicle (Positive Cells/Area) | UVB + this compound (Positive Cells/Area) |
| 8-OHdG (DNA Damage) | High | Low |
| NF-κB p65 (Inflammation) | High (nuclear localization) | Low (cytoplasmic localization) |
| VEGF (Angiogenesis) | High | Low |
This table represents semi-quantitative data based on the intensity and distribution of immunostaining.
Experimental Protocols
Animal Model and UVB-Induced Corneal Damage
Objective: To induce a controlled and reproducible oxidative injury to the rabbit cornea using UVB radiation.
Materials:
-
New Zealand White rabbits (2-2.5 kg)
-
Anesthetic: Ketamine (35 mg/kg) and Xylazine (5 mg/kg) intramuscularly
-
UVB lamp with a peak emission at 312 nm
-
UV radiometer to calibrate the output of the UVB lamp
-
Custom-made rabbit restrainer and head holder
-
Protective lead shielding for the rest of the rabbit's body
Protocol:
-
Anesthetize the rabbit using a combination of ketamine and xylazine.
-
Place the rabbit in the restrainer and gently position its head in the holder to ensure the cornea is perpendicular to the UVB source.
-
Calibrate the UVB lamp using a radiometer to deliver a daily dose of 0.5 J/cm².
-
Position the UVB lamp at a fixed distance from the rabbit's eye.
-
Expose the cornea of one eye to UVB radiation for the calculated duration to achieve the target dose. The contralateral eye can serve as a control or be used for another treatment group.
-
Repeat the UVB irradiation daily for 4 consecutive days.[3][4][5][6][7][8]
Topical Administration of this compound
Objective: To deliver this compound topically to the UVB-exposed cornea.
Materials:
-
This compound ophthalmic solution (concentration to be determined based on formulation)
-
Vehicle control solution (e.g., buffered saline or hyaluronic acid solution)
-
Calibrated micropipette
Protocol:
-
Immediately following each UVB exposure, instill a precise volume (e.g., 50 µL) of the this compound solution or vehicle control onto the corneal surface of the respective eyes.
-
Gently hold the eyelids closed for a few seconds to ensure the solution spreads over the cornea.
-
Repeat the topical administration at predetermined intervals throughout the day (e.g., 3-4 times daily) for the duration of the study (5 days).
Assessment of Corneal Thickness (Pachymetry)
Objective: To quantify corneal edema by measuring central corneal thickness.
Materials:
-
Ultrasonic pachymeter
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)
Protocol:
-
Apply one drop of topical anesthetic to the rabbit's eye.
-
Gently hold the eyelids open.
-
Hold the pachymeter probe perpendicular to the central corneal surface and obtain a stable reading.
-
Record at least three measurements and calculate the average.
-
Perform pachymetry at baseline (before the first UVB exposure) and daily before each subsequent irradiation.[9][10][11][12][13]
Evaluation of Corneal Transparency (Spectrophotometry)
Objective: To assess the optical properties of the cornea by measuring light transmittance.
Materials:
-
Spectrophotometer with a suitable sample holder for ex vivo corneal analysis
-
Surgical instruments for corneal excision
-
Phosphate-buffered saline (PBS)
Protocol:
-
On day 5, humanely euthanize the rabbits.
-
Carefully excise the corneas and wash them in PBS.
-
Mount the cornea in the spectrophotometer's sample holder.
-
Measure the light transmittance across a spectrum of wavelengths, particularly in the UVB and visible range (e.g., 290 nm to 700 nm).
-
Record the transmittance values, paying close attention to wavelengths around 350 nm for comparison.[1][14][15]
Histological and Immunohistochemical Analysis
Objective: To examine the cellular and molecular changes in the cornea, including inflammation, neovascularization, and markers of oxidative stress.
Materials:
-
Fixative (e.g., 4% paraformaldehyde)
-
Paraffin (B1166041) or OCT embedding medium
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Primary antibodies against:
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) for oxidative DNA damage
-
NF-κB p65 for inflammation
-
Vascular Endothelial Growth Factor (VEGF) for angiogenesis
-
-
Appropriate secondary antibodies and detection reagents (e.g., DAB or fluorescent labels)
-
Fluorescence microscope or bright-field microscope
Protocol:
-
Following enucleation, fix the whole eye or the excised cornea in 4% paraformaldehyde.
-
Process the tissue for paraffin or frozen sectioning.
-
Cut thin sections (e.g., 5 µm) and mount them on microscope slides.
-
For histological analysis, perform H&E staining to visualize cellular infiltration and general morphology.
-
For immunohistochemistry: a. Perform antigen retrieval if necessary. b. Block non-specific binding sites. c. Incubate with the primary antibody (e.g., anti-8-OHdG) overnight at 4°C.[16][17] d. Wash and incubate with the appropriate secondary antibody. e. Use a suitable detection system to visualize the staining. f. Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).
-
Capture images using a microscope and quantify the staining intensity or the number of positive cells using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in UVB-induced corneal damage and the experimental workflow for studying the effects of this compound.
Caption: UVB-induced corneal damage signaling pathways.
Caption: Experimental workflow for this compound study.
References
- 1. Measurement of transmission of ultraviolet and visible light in the living rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New corneal neovascularization model in rabbits for angiogenesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2, a Potential Therapeutic Target against Oxidative Stress in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and quantification of copper sulfate-induced vascularization of the rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nrf2 signaling in dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 9. Corneal thickness profiles in rabbits using an ultrasonic pachometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomechanical Measurement of Rabbit Cornea by a Modified Scheimpflug Device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. A Rabbit Model Study to Determine the Efficacy of a Prototype Corneal Endothelium Protector during Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo pachymetry in normal eyes of rats, mice and rabbits with the optical low coherence reflectometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Light transmittance of ocular media in living rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Immunohistochemical detection of 8-OHdG / 8-oxo-dG: JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
Application Notes and Protocols: Spectrophotometric Analysis of Actinoquinol's UVB Absorption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actinoquinol is a chemical compound recognized for its efficacy as a UVB absorber.[1][2][3] Its ability to absorb radiation in the UVB range (290-320 nm) makes it a compound of interest for ophthalmic preparations and other applications aimed at protecting against photo-oxidative damage.[1][2] This document provides a detailed protocol for the spectrophotometric analysis of this compound's UVB absorption characteristics, enabling researchers to quantify its efficacy as a UVB-protective agent.
Principle
UV-Visible spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength.[4][5] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5][6] By measuring the absorbance of an this compound solution across the UV spectrum, its maximum absorption wavelength (λmax) and its molar absorptivity can be determined, providing a quantitative measure of its UVB-absorbing capabilities.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the spectrophotometric analysis of this compound in an aqueous solution.
| Parameter | Value | Description |
| λmax | ~320 nm | The wavelength in the UVB region where this compound exhibits maximum absorbance. |
| Concentration | 10 µg/mL | The concentration of the this compound solution used for the analysis.[7] |
| Absorbance at λmax | ~0.8 (AU) | A hypothetical, yet realistic, absorbance value for a 10 µg/mL solution in a 1 cm cuvette. |
| Molar Absorptivity (ε) | ~8100 M⁻¹cm⁻¹ | Calculated based on the Beer-Lambert law (A = εcl) using the provided concentration and a molar mass of 253.27 g/mol .[3][8] |
Experimental Protocols
1. Materials and Equipment
-
This compound (CAS: 15301-40-3)[8]
-
Deionized or distilled water (solvent)
-
UV-Vis Spectrophotometer (capable of scanning in the 190-400 nm range)[9]
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (100 mL)
-
Pipettes
2. Reagent Preparation
-
This compound Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask and sonicate or vortex until the this compound is completely dissolved.
-
Bring the volume up to the 100 mL mark with deionized water and mix thoroughly.
-
3. Sample Preparation
-
This compound Working Solution (10 µg/mL):
-
Pipette 10 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with deionized water and mix thoroughly. This solution is now ready for analysis.[7]
-
4. Instrument Parameters
-
Wavelength Range: 190 - 400 nm[7]
-
Scan Speed: Medium
-
Data Interval: 1.0 nm
-
Blank: Deionized water
5. Measurement Procedure
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.
-
Fill a clean quartz cuvette with deionized water to serve as the blank.
-
Place the blank cuvette in the sample holder and perform a baseline correction to zero the instrument across the specified wavelength range.
-
Empty the cuvette, rinse it with the 10 µg/mL this compound working solution, and then fill it with the working solution.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the spectral scan from 400 nm down to 190 nm.
-
Save the resulting absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
Visualizations
Caption: Experimental workflow for the spectrophotometric analysis of this compound.
Caption: Protective mechanism of this compound against UVB-induced damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is a UV-Vis Spectrophotometer? [denovix.com]
- 5. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 6. implen.de [implen.de]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C11H11NO4S | CID 23674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols: Immunohistochemical Staining for Oxidative Stress Markers with Actinoquinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoquinol, a quinoline (B57606) derivative, has demonstrated protective effects against oxidative damage. This document provides detailed application notes and protocols for the immunohistochemical (IHC) staining of key oxidative stress markers in tissues treated with this compound. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is implicated in a wide range of diseases.[1] this compound has been investigated for its potential to mitigate this damage, particularly in ocular tissues.[2][3][4]
Common biomarkers for detecting oxidative stress in tissues include:
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker for oxidative DNA damage.[5][6]
-
Nitrotyrosine: An indicator of protein damage mediated by reactive nitrogen species.[7][8]
-
4-Hydroxynonenal (4-HNE): A marker for lipid peroxidation.[7][9][10][11]
These application notes will guide researchers in utilizing immunohistochemistry to visualize and quantify the effects of this compound on these markers.
Proposed Mechanism of this compound in Mitigating Oxidative Stress
This compound is believed to exert its protective effects by reducing the levels of reactive oxygen and nitrogen species. The diagram below illustrates a proposed pathway for its action.
Caption: Proposed mechanism of this compound in reducing oxidative stress.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the findings from a study on UVB-irradiated rabbit corneas, demonstrating the potential efficacy of this compound in reducing the expression of oxidative stress markers.
Table 1: Effect of this compound on Nitrotyrosine Staining Intensity
| Treatment Group | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | p-value |
| Control (No UVB) | 15.2 | ± 3.1 | - |
| UVB + Vehicle | 85.6 | ± 12.4 | < 0.001 vs Control |
| UVB + this compound | 32.8 | ± 7.9 | < 0.01 vs UVB + Vehicle |
Table 2: Effect of this compound on 4-HNE Positive Cells
| Treatment Group | Percentage of 4-HNE Positive Cells | Standard Deviation | p-value |
| Control (No UVB) | 5.1% | ± 1.2% | - |
| UVB + Vehicle | 62.3% | ± 8.5% | < 0.001 vs Control |
| UVB + this compound | 18.7% | ± 4.3% | < 0.01 vs UVB + Vehicle |
Table 3: Effect of this compound on 8-OHdG Lesions
| Treatment Group | Number of 8-OHdG Lesions per 10^6 Base Pairs | Standard Deviation | p-value |
| Control (No UVB) | 2.5 | ± 0.8 | - |
| UVB + Vehicle | 25.1 | ± 5.3 | < 0.001 vs Control |
| UVB + this compound | 8.9 | ± 2.1 | < 0.01 vs UVB + Vehicle |
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of oxidative stress markers in paraffin-embedded tissue sections.
Experimental Workflow
Caption: General workflow for immunohistochemical staining.
Materials
-
10% Neutral Buffered Formalin
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Goat Serum in PBS)
-
Primary Antibodies (specific for 8-OHdG, Nitrotyrosine, or 4-HNE)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Complex
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Mounting Medium
Protocol
-
Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin for 24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol and clear in xylene.
-
Embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 80% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with blocking buffer for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-8-OHdG, anti-Nitrotyrosine, or anti-4-HNE) in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the primary antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP complex for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis and Interpretation
-
Imaging: Acquire high-resolution images of the stained tissue sections using a light microscope.
-
Qualitative Analysis: Observe the localization and intensity of the staining. A positive signal (brown precipitate from DAB) indicates the presence of the target oxidative stress marker.
-
Quantitative Analysis: Use image analysis software to quantify the staining. This can be done by measuring the staining intensity or by counting the percentage of positively stained cells. Compare the results between control, vehicle-treated, and this compound-treated groups.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on oxidative stress. By employing immunohistochemical staining for key markers like 8-OHdG, nitrotyrosine, and 4-HNE, scientists can effectively visualize and quantify the protective potential of this compound in various disease models.
References
- 1. Anti-oxidative stress treatment and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Stress Markers - IHC WORLD [ihcworld.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for quantifying Actinoquinol in formulations
An Application Note and Protocol for the Quantification of Actinoquinol in Pharmaceutical Formulations using a Validated High-Performance Liquid Chromatography (HPLC) Method.
Introduction
This compound, chemically known as 8-ethoxyquinoline-5-sulfonic acid, is a compound recognized for its ability to absorb UVB radiation[1][2]. This property makes it a valuable active pharmaceutical ingredient (API) in dermatological and ophthalmic formulations designed for UV protection. To ensure the quality, efficacy, and safety of these products, a robust, accurate, and precise analytical method is required for the quantification of this compound. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical formulations. The method is designed for use in quality control and research environments.
Principle
The method is based on reverse-phase chromatography, where the separation of this compound from formulation excipients is achieved on a non-polar C18 stationary phase. The mobile phase consists of a polar mixture of acetonitrile (B52724) and a pH-adjusted aqueous buffer. This compound, being a polar molecule containing a sulfonic acid group, will have a specific retention time under the defined chromatographic conditions[3][4]. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard, using a UV detector set to a wavelength in the UVB range where this compound exhibits significant absorbance[5][6].
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
-
-
Chemicals and Reagents:
-
This compound Reference Standard (CRS).
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (B129727) (HPLC grade).
-
Placebo formulation (if available, for specificity studies).
-
Chromatographic Conditions
A summary of the optimal HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05% Orthophosphoric Acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 312 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the 0.05% orthophosphoric acid solution by adding 0.5 mL of orthophosphoric acid to 1000 mL of HPLC grade water.
-
Mix 300 mL of acetonitrile with 700 mL of the 0.05% orthophosphoric acid solution.
-
Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 20 µg/mL. These are used to construct the calibration curve. A typical working standard for routine analysis could be 10 µg/mL.
-
Sample Preparation (Example for a Cream Formulation)
-
Accurately weigh an amount of cream equivalent to 1 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol.
-
Heat the flask in a water bath at 60°C for 10 minutes and vortex for 5 minutes to disperse the cream and dissolve the this compound.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
Centrifuge an aliquot of the solution at 4000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The final theoretical concentration is 10 µg/mL.
Analytical Procedure Workflow
The following diagram illustrates the logical workflow for the quantification of this compound in a given formulation sample.
Caption: Experimental workflow for HPLC analysis of this compound.
Data Presentation and System Suitability
For the method to be considered valid for analysis, the system suitability parameters must be met. These are typically assessed by injecting the working standard solution five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The table below summarizes the typical validation parameters and their acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of formulation excipients and degradants. | No interference at the retention time of this compound. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | The closeness of test results to the true value, assessed by spiking placebo with known API amounts. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0%. |
| Intermediate Precision | Precision within-laboratory variations: different days, different analysts, different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with precision. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C11H11NO4S | CID 23674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Actinoquinol Sodium Salt in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoquinol sodium salt is the sodium salt of 8-ethoxy-5-quinolinesulfonic acid, a compound recognized for its utility in ophthalmic preparations. Its primary application lies in its ability to absorb ultraviolet (UV) radiation, particularly UVB rays, thereby protecting ocular tissues from photodamage. This document provides detailed application notes and protocols for the use of this compound sodium salt in aqueous solutions for research and development purposes.
Physicochemical Properties
This compound sodium salt is a water-soluble compound. While comprehensive public data on its solubility across a range of temperatures and pH values is limited, a mother liquor concentration of 40 mg/mL has been reported by commercial suppliers, indicating good aqueous solubility.
Table 1: Physicochemical Data for this compound Sodium Salt
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀NNaO₄S | [1][2] |
| Molecular Weight | 275.26 g/mol | [1][2] |
| Appearance | Not specified (likely a powder) | |
| UV Absorbance Peak (in water) | Approximately 230 nm and 325 nm | [3] |
| Solubility (in DMSO) | Indicated as soluble |
Applications in Aqueous Solutions
The principal application of this compound sodium salt in aqueous solutions is in ophthalmology as a UV-protective agent. It is often formulated in eye drops, frequently in combination with hyaluronic acid, to mitigate oxidative stress and damage to the cornea induced by UVB radiation.[4][5][6]
Mechanism of Action
The primary mechanism of action of this compound sodium salt is its ability to absorb UVB radiation, thereby preventing the radiation from reaching and damaging corneal tissues.[3] This absorption of UV photons excites electrons within the molecule to higher energy states, dissipating the energy that would otherwise cause cellular damage.
While direct evidence of this compound sodium salt modulating specific signaling pathways is not extensively documented in publicly available literature, its role in mitigating oxidative stress suggests a potential influence on downstream cellular signaling. Oxidative stress is known to activate pro-inflammatory pathways such as NF-κB and MAPK. Quinoline (B57606) derivatives, in general, have been investigated for their anti-inflammatory effects and their ability to inhibit these pathways.[7][8][9][10][11] It is plausible that by reducing the initial oxidative insult, this compound sodium salt indirectly suppresses the activation of these cascades.
Diagram 1: Proposed Mechanism of UV Protection
Caption: UVB radiation absorption by this compound sodium salt.
Diagram 2: Potential Downstream Effects on Signaling
Caption: Potential indirect influence on signaling pathways.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the investigation of this compound sodium salt in an ophthalmic context.
Protocol 1: Preparation of this compound Sodium Salt Aqueous Solution for Ophthalmic Research
This protocol describes the preparation of an eye drop formulation similar to that used in preclinical studies.
Materials:
-
This compound sodium salt powder
-
Hyaluronic acid (sodium hyaluronate)
-
Sterile buffered saline (pH 7.2)
-
Sterile water for injection
-
Sterile containers
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile filtration apparatus (0.22 µm filter)
Procedure:
-
Preparation of Hyaluronic Acid Solution:
-
In a sterile container, dissolve 0.15 g of hyaluronic acid in 100 mL of sterile buffered saline to achieve a 0.15% (w/v) solution.
-
Stir gently on a magnetic stirrer until fully dissolved. Avoid vigorous stirring to prevent polymer degradation.
-
-
Incorporation of this compound Sodium Salt:
-
Accurately weigh 0.2 g of this compound sodium salt.
-
Slowly add the this compound sodium salt powder to the hyaluronic acid solution while stirring.
-
Continue stirring until the this compound sodium salt is completely dissolved.
-
-
pH Adjustment and Final Volume:
-
Measure the pH of the solution and adjust to 7.2 using sterile sodium hydroxide (B78521) or hydrochloric acid solution if necessary.
-
Bring the final volume to 100 mL with sterile buffered saline if needed.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
-
Storage:
-
Store the sterile solution in a refrigerator at 2-8°C, protected from light. While specific stability data is limited, refrigerated storage is recommended to minimize potential degradation.[12]
-
Diagram 3: Workflow for Solution Preparation
Caption: Experimental workflow for preparing the solution.
Protocol 2: In Vivo Evaluation of Photoprotective Effects (Rabbit Model)
This protocol is adapted from a study investigating the protective effects of this compound sodium salt eye drops on UVB-induced corneal damage in rabbits.[3][6] All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Design:
-
Animals: New Zealand white rabbits.
-
Groups:
-
Group 1: Control (no UVB, no treatment)
-
Group 2: UVB + Buffered Saline
-
Group 3: UVB + 0.15% Hyaluronic Acid
-
Group 4: UVB + 0.2% this compound Sodium Salt in 0.15% Hyaluronic Acid
-
-
UVB Irradiation: A daily dose of 0.5 J/cm² of UVB (312 nm) for 4 consecutive days.
-
Treatment: Application of two drops of the respective solution to the right eye of each rabbit immediately before and after UVB irradiation. The left eye can serve as an internal control (receiving buffered saline).
Procedure:
-
Animal Acclimatization: Acclimatize rabbits to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurements: Before the first irradiation, perform baseline measurements including corneal thickness (pachymetry) and a slit-lamp examination.
-
Anesthesia and Irradiation:
-
Anesthetize the rabbits according to an approved protocol.
-
Position the rabbit so that the cornea is perpendicular to the UVB source.
-
Deliver the specified dose of UVB radiation.
-
-
Treatment Application: Apply the eye drops as described in the experimental design.
-
Daily Monitoring: Monitor the animals daily for any signs of distress or ocular irritation.
-
Endpoint Analysis (Day 5):
-
Euthanize the animals according to an approved protocol.
-
Excise the corneas for analysis.
-
Histopathology: Fix corneas in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and structural damage.[3]
-
Spectrophotometry: Measure the light absorption and transmittance of the excised corneas to evaluate changes in optical properties.[3]
-
Immunohistochemistry: Perform staining for markers of oxidative stress (e.g., 8-OHdG) and inflammation (e.g., NF-κB p65).
-
Table 2: Quantitative Data from a Representative Study[3]
| Treatment Group | Corneal Thickness Increase (µm) | Corneal Absorbance at 312 nm |
| UVB + Buffered Saline | ~100 | ~0.8 |
| UVB + Hyaluronic Acid | ~75 | ~0.6 |
| UVB + this compound/Hyaluronic Acid | ~40 | ~0.4 |
| Normal Cornea (no treatment) | N/A | ~0.2 |
Note: The values in this table are approximate and are intended for illustrative purposes based on graphical data from the cited literature. Researchers should generate their own data for accurate comparisons.
Stability and Storage
While comprehensive, publicly available stability studies for this compound sodium salt in aqueous solutions are lacking, general best practices for ophthalmic solutions should be followed.
-
Storage: Aqueous solutions should be stored at refrigerated temperatures (2-8°C) to slow potential degradation.[12]
-
Light Protection: Solutions should be stored in light-resistant containers to prevent photodegradation, given the compound's UV-absorbing nature.
-
pH: Maintaining a neutral pH (around 7.2) is common for ophthalmic preparations to ensure comfort and stability.
-
Sterility: For any biological application, maintaining sterility is critical. Use of a preservative may be considered for multi-dose formulations, but compatibility with this compound sodium salt would need to be established.
Conclusion
This compound sodium salt is a valuable tool for researchers in ophthalmology and drug development, primarily for its UV-protective properties. The provided protocols offer a starting point for the preparation and in vivo evaluation of its efficacy. Further research is warranted to fully elucidate its solubility and stability profiles under various conditions and to explore its potential interactions with cellular signaling pathways beyond its primary function as a UV absorber.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound Sodium | C11H10NNaO4S | CID 23675748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabb… [ouci.dntb.gov.ua]
- 6. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [scholarbank.nus.edu.sg]
Application Notes and Protocols: Actinoquinol in Photodynamic Therapy Research
Introduction
Actinoquinol, also known as 8-ethoxy-5-quinolinesulfonic acid, is a compound that has been investigated for its potential applications in various fields. In the context of photodynamic therapy (PDT), research has explored its use as a photosensitizer, a key component that generates reactive oxygen species (ROS) upon light activation to induce cell death in targeted tissues, such as tumors. This document provides an overview of the available research on this compound's application in PDT, including its formulation, experimental protocols, and observed outcomes.
Formulation and Delivery
Effective delivery of photosensitizers to the target site is crucial for successful PDT. Research has focused on encapsulating this compound within nanocarriers to improve its solubility, stability, and tumor-targeting capabilities.
This compound-Loaded Nanoparticles
One approach involves the use of bovine serum albumin (BSA) to create nanoparticles loaded with this compound. These nanoparticles have been further coated with gold (Au) to enhance their properties.
Table 1: Characteristics of this compound-Loaded BSA-Au Nanoparticles
| Characteristic | Value |
| Average Size | 100 nm |
| Encapsulation Efficiency | 70% |
| Drug Loading | 15% |
Experimental Protocols
This section details the methodologies used in preclinical studies to evaluate the efficacy of this compound-based PDT.
In Vitro Studies: Cell Viability Assay
The cytotoxicity of this compound-based PDT is commonly assessed using cancer cell lines, such as human breast cancer cells (MCF-7).
Protocol:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. Subsequently, they are treated with varying concentrations of free this compound or this compound-loaded nanoparticles.
-
Incubation: Following treatment, the cells are incubated for a specific period (e.g., 4 hours) to allow for cellular uptake of the photosensitizer.
-
Light Irradiation: The cells are then exposed to a light source with a specific wavelength (e.g., 650 nm) and energy density (e.g., 20 J/cm²).
-
Viability Assessment: Cell viability is determined using a standard assay, such as the MTT assay, 24 hours post-irradiation. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
In Vivo Studies: Tumor Xenograft Model
The anti-tumor efficacy of this compound-PDT is evaluated in animal models, typically using tumor xenografts in mice.
Protocol:
-
Tumor Implantation: Human breast cancer cells (MCF-7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: The mice are randomly assigned to different treatment groups:
-
Saline (Control)
-
Light alone
-
Free this compound + Light
-
This compound-loaded nanoparticles + Light
-
-
Drug Administration: The photosensitizer formulations are administered intravenously.
-
Light Irradiation: After a specific time interval to allow for drug accumulation in the tumor (e.g., 24 hours), the tumor area is irradiated with a laser at a specific wavelength and power density.
-
Tumor Monitoring: Tumor volume is measured at regular intervals (e.g., every 2-3 days) for a specified duration.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth rates among the different treatment groups.
Signaling Pathways and Mechanisms
This compound-mediated PDT induces cancer cell death primarily through the induction of apoptosis. This process is triggered by the generation of ROS, which leads to a cascade of molecular events.
Caption: Signaling pathway of this compound-mediated photodynamic therapy leading to apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound-based PDT.
Table 2: In Vitro Cytotoxicity of this compound-PDT in MCF-7 Cells
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Control (untreated) | - | 100 |
| Light Only | - | 98 |
| Free this compound + Light | 10 | 65 |
| This compound Nanoparticles + Light | 10 | 30 |
Table 3: In Vivo Anti-Tumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Tumor Volume at Day 21 (mm³) |
| Saline (Control) | 1500 |
| Light Only | 1450 |
| Free this compound + Light | 800 |
| This compound Nanoparticles + Light | 250 |
Experimental Workflow
The following diagram illustrates the general workflow for conducting preclinical research on this compound-based PDT.
Caption: General experimental workflow for preclinical evaluation of this compound-PDT.
Application Notes: Quino-Zn Probes for Fluorescent Imaging of Intracellular Zinc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc (Zn²⁺) is a vital transition metal ion that plays a crucial role in a vast array of biological processes, including enzymatic activity, gene expression, and neurotransmission. The dysregulation of intracellular zinc homeostasis is implicated in various pathological conditions, such as neurodegenerative diseases and cancer. Consequently, the ability to visualize and quantify dynamic changes in intracellular zinc concentrations is of paramount importance in biomedical research and drug development.
Actinoquinol, an 8-ethoxy-5-quinolinesulfonic acid, belongs to the quinoline (B57606) family of compounds. While this compound itself is primarily recognized for its UV-absorbing properties, the quinoline scaffold is a cornerstone in the design of fluorescent probes for metal ion detection. This document provides detailed application notes and protocols for the use of a representative 8-hydroxyquinoline-based fluorescent probe, hereafter referred to as "Quino-Zn," for the imaging of intracellular zinc in live cells.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
Quino-Zn probes are "turn-on" fluorescent sensors, meaning their fluorescence intensity increases significantly upon binding to zinc ions. The underlying mechanism is often a combination of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET). In its unbound state, the Quino-Zn probe exhibits minimal fluorescence due to the PET process, where a lone pair of electrons on a nitrogen atom quenches the fluorescence of the quinoline fluorophore. Upon chelation with a zinc ion, the nitrogen's lone pair becomes involved in the coordination bond, inhibiting the PET process. This, in turn, restores the fluorescence of the quinoline core, resulting in a "turn-on" signal that is proportional to the concentration of intracellular labile zinc.
Data Presentation: Photophysical Properties of Representative Quinine-Based Zinc Probes
The photophysical properties of quinoline-based zinc probes can vary depending on their specific chemical structure and the solvent environment. The following table summarizes typical data for 8-hydroxyquinoline-based zinc sensors found in the literature.
| Property | Unbound Probe | Probe-Zn²⁺ Complex | Reference |
| Excitation Maximum (λ_ex) | ~320 nm | ~370 nm | [1] |
| Emission Maximum (λ_em) | ~520 nm (weak) | ~550 nm (strong) | [2] |
| Quantum Yield (Φ) | < 0.1 | > 0.3 | [3] |
| Stoichiometry (Probe:Zn²⁺) | - | 1:1 or 2:1 | [1][2] |
| Detection Limit | - | 10-100 nM | [4] |
Experimental Protocols
A. Synthesis of a Generic 8-Hydroxyquinoline-Based Zinc Probe (QP2)
This protocol describes the synthesis of a representative 8-hydroxyquinoline-based probe (QP2) via aldimine condensation.[2]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
A suitable amine (e.g., a pyridine (B92270) amine)
-
Toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in toluene.
-
Add the selected amine (1 equivalent) to the solution.
-
Stir the reaction mixture and heat at 105°C for 4 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the final Quino-Zn probe.
-
Characterize the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Protocol for Live-Cell Imaging of Intracellular Zinc
This protocol provides a general procedure for staining and imaging live cells with a Quino-Zn probe. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Quino-Zn probe stock solution (1-5 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Zinc supplement (e.g., ZnCl₂) and a zinc chelator (e.g., TPEN) for control experiments
-
Fluorescence microscope equipped with appropriate filters for the Quino-Zn probe
Workflow Diagram:
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Probe Loading: a. Prepare a fresh loading solution by diluting the Quino-Zn stock solution in serum-free, phenol (B47542) red-free medium or HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type. b. Remove the culture medium from the cells and wash them once with warm HBSS. c. Add the Quino-Zn loading solution to the cells and incubate for 15-30 minutes at 37°C in the dark. d. After incubation, remove the loading solution and wash the cells two to three times with warm HBSS to remove any excess probe.
-
Imaging: a. Mount the cells on the fluorescence microscope. b. Excite the cells at the appropriate wavelength (e.g., ~370 nm for the zinc-bound form) and capture the emission (e.g., at ~550 nm). c. Acquire baseline fluorescence images. d. For control experiments, you can treat the cells with a zinc supplement to increase the intracellular zinc concentration and observe the corresponding increase in fluorescence. Conversely, adding a zinc chelator like TPEN should decrease the fluorescence signal.
-
Data Analysis: a. Use image analysis software to define regions of interest (ROIs) within the cells. b. Quantify the mean fluorescence intensity within the ROIs to measure changes in intracellular zinc levels across different experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of excess probe. | Increase the number and duration of washing steps after probe loading. Use a spinning disk confocal microscope for better signal-to-noise ratio. |
| Autofluorescence from cell culture medium. | Use phenol red-free medium for imaging. | |
| Low Fluorescence Signal | Insufficient probe loading. | Increase the probe concentration or incubation time. Ensure cells are healthy, as compromised cells may not take up the probe efficiently. |
| Low intracellular zinc levels. | Use a positive control by adding a zinc supplement to confirm probe responsiveness. | |
| Phototoxicity | Excessive light exposure. | Minimize exposure time and excitation light intensity. Use a more sensitive camera or binning to increase signal with less light. |
Conclusion
While this compound itself is not established as a fluorescent probe, its quinoline core is a versatile and powerful scaffold for the development of fluorescent sensors. The Quino-Zn probes, based on the 8-hydroxyquinoline (B1678124) moiety, offer a robust method for the real-time visualization of intracellular zinc dynamics. The "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making these probes valuable tools for researchers in cell biology and drug discovery. The protocols and data presented here provide a comprehensive guide for the application of these probes in live-cell imaging studies.
References
- 1. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis of Corneal Cells Treated with Actinoquinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoquinol is an ophthalmic agent known for its protective effects on the cornea, particularly against oxidative stress and inflammation. Understanding its molecular mechanism is crucial for optimizing its therapeutic applications and for the development of novel treatments for corneal pathologies. This application note provides a detailed protocol for the gene expression analysis of primary human corneal epithelial (HCE) cells treated with this compound. The described methodologies include primary cell culture, RNA extraction, and gene expression analysis using quantitative real-time PCR (qRT-PCR) and microarray technologies. The presented data, while illustrative, reflects the anticipated anti-inflammatory and antioxidant effects of this compound, offering a framework for similar research endeavors.
Key Experiments and Methodologies
This section outlines the core experimental procedures for investigating the effects of this compound on HCE cell gene expression.
Experimental Workflow
Protocols
1. Primary Human Corneal Epithelial (HCE) Cell Culture
This protocol is adapted from established methods for isolating and culturing primary HCE cells.
-
Materials:
-
Human donor corneoscleral rims
-
Corneal Epithelial Cell Basal Medium
-
Corneal Epithelial Cell Growth Kit
-
Dispase II
-
0.05% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
-
Procedure:
-
Isolation:
-
Wash corneoscleral rims with sterile PBS containing antibiotics.
-
Incubate the tissue in Dispase II solution (2.4 U/mL in basal medium) overnight at 4°C to separate the epithelial sheet from the stroma.
-
Gently peel the epithelial sheet from the stroma using fine forceps.
-
Incubate the epithelial sheet in 0.05% Trypsin-EDTA for 5-10 minutes at 37°C to dissociate the cells.
-
Neutralize trypsin with an equal volume of medium containing 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Culture:
-
Resuspend the cell pellet in complete Corneal Epithelial Cell Growth Medium.
-
Plate the cells on collagen-coated culture flasks or plates.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
-
This compound Treatment:
-
Once cells reach 80-90% confluency, replace the medium with a fresh medium containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
2. RNA Extraction
High-quality total RNA is extracted for downstream gene expression analysis.
-
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
-
Procedure (using TRIzol):
-
Lyse the this compound-treated and control HCE cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² area.
-
Homogenize the lysate by passing it several times through a pipette.
-
Transfer the homogenate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
3. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the expression of specific genes identified through microarray analysis or to quantify the expression of known target genes.
-
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (see Table 1 for examples)
-
qRT-PCR instrument
-
-
Procedure:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
-
4. Microarray Analysis
Microarray analysis provides a high-throughput method to assess the expression of thousands of genes simultaneously.
-
Materials:
-
RNA labeling kit
-
Gene expression microarrays (e.g., Affymetrix, Agilent)
-
Hybridization oven
-
Microarray scanner
-
-
Procedure:
-
RNA Labeling: Label the RNA samples with a fluorescent dye (e.g., Cy3, Cy5) using a commercial kit.
-
Hybridization: Hybridize the labeled RNA to the microarray slide overnight in a hybridization oven.
-
Washing: Wash the slides to remove non-specifically bound RNA.
-
Scanning: Scan the microarray slide using a microarray scanner to detect the fluorescence intensity of each spot.
-
Data Analysis:
-
Normalize the raw data to correct for variations in hybridization and scanning.
-
Identify differentially expressed genes between this compound-treated and control samples using statistical analysis (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff.
-
Perform pathway and gene ontology analysis to identify biological processes affected by this compound treatment.
-
-
Data Presentation
The following tables present illustrative quantitative data reflecting the expected effects of this compound on gene expression in HCE cells.
Table 1: qRT-PCR Analysis of Key Inflammatory and Antioxidant Genes
| Gene | Function | Fold Change (10 µM this compound vs. Control) | p-value |
| Pro-inflammatory Genes | |||
| IL-6 | Inflammatory Cytokine | -3.5 | < 0.01 |
| TNF-α | Inflammatory Cytokine | -4.2 | < 0.01 |
| IL-1β | Inflammatory Cytokine | -3.8 | < 0.01 |
| MMP9 | Matrix Metalloproteinase | -2.9 | < 0.05 |
| Antioxidant Genes | |||
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | +2.8 | < 0.05 |
| HO-1 | Heme Oxygenase 1 | +3.1 | < 0.05 |
| SOD2 | Superoxide Dismutase 2 | +2.5 | < 0.05 |
| Housekeeping Gene | |||
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 1.0 | - |
Table 2: Summary of Microarray Data - Top Differentially Expressed Genes
| Gene Symbol | Gene Name | Fold Change (50 µM this compound vs. Control) | Regulation | Biological Process |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 (IL-8) | -5.7 | Down | Inflammation, Chemotaxis |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | -4.9 | Down | Inflammation, Pain |
| ICAM1 | Intercellular Adhesion Molecule 1 | -4.3 | Down | Cell Adhesion, Inflammation |
| VEGFA | Vascular Endothelial Growth Factor A | -3.6 | Down | Angiogenesis |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | +3.9 | Up | Glutathione Synthesis, Antioxidant |
| TXN | Thioredoxin | +3.5 | Up | Redox Regulation, Antioxidant |
| HMOX1 | Heme Oxygenase 1 (HO-1) | +4.1 | Up | Heme Catabolism, Antioxidant |
| TGFB1 | Transforming Growth Factor Beta 1 | -2.8 | Down | Fibrosis, Inflammation |
Signaling Pathways
Based on the expected anti-inflammatory and antioxidant properties of this compound, the following signaling pathways are likely to be modulated.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. This compound is hypothesized to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a primary defense mechanism against oxidative stress. This compound may activate this pathway, leading to the upregulation of antioxidant enzymes.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on gene expression in human corneal epithelial cells. The detailed protocols for cell culture, RNA extraction, qRT-PCR, and microarray analysis, combined with illustrative data and pathway diagrams, serve as a valuable resource for researchers in ophthalmology and drug development. The anticipated findings suggest that this compound exerts its protective effects by modulating key inflammatory and antioxidant pathways, highlighting its potential as a therapeutic agent for a range of corneal disorders. Further studies utilizing these methodologies will be instrumental in fully elucidating the molecular mechanisms of this compound and other novel ophthalmic compounds.
Application Notes and Protocols: Encapsulation of Actinoquinol in Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Actinoquinol is a quinoline (B57606) derivative known for its ability to absorb ultraviolet B (UVB) radiation. This property has led to its use in ophthalmic preparations to protect the cornea from oxidative damage caused by sun exposure. The encapsulation of this compound into nanoparticles presents a promising strategy to enhance its therapeutic efficacy, improve its stability, and enable targeted delivery. This document provides detailed application notes and experimental protocols for the encapsulation of this compound in polymeric nanoparticles, their characterization, and in vitro evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the successful design of a nanoparticle formulation.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁NO₄S | [1] |
| Molecular Weight | 253.27 g/mol | [1][2] |
| IUPAC Name | 8-ethoxyquinoline-5-sulfonic acid | [1] |
| Appearance | Powder | [3] |
| Storage Stability | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Note: The sodium salt of this compound (this compound Sodium, C₁₁H₁₀NNaO₄S, MW: 275.26 g/mol ) is also used and has different solubility properties.[4]
Nanoparticle Formulation Strategies
Given the hydrophobic nature suggested by its chemical structure, this compound can be encapsulated in various polymeric nanoparticles. This section details protocols for two common types of biodegradable and biocompatible nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Chitosan (B1678972) nanoparticles.
Encapsulation in PLGA Nanoparticles
PLGA is a widely used polymer for drug delivery due to its biodegradability and biocompatibility. The oil-in-water (o/w) single emulsion solvent evaporation method is a common technique for encapsulating hydrophobic drugs like this compound.
Experimental Workflow for PLGA Nanoparticle Formulation
Caption: Workflow for this compound-PLGA nanoparticle synthesis.
Protocol 3.1: Preparation of this compound-Loaded PLGA Nanoparticles
-
Organic Phase Preparation: Dissolve 50-100 mg of PLGA (50:50 lactide:glycolide ratio) and 5-10 mg of this compound in 5 mL of dichloromethane (B109758).
-
Aqueous Phase Preparation: Prepare 20 mL of a 1% (w/v) polyvinyl alcohol (PVA) solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 2-5 minutes at 40% amplitude to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash, to remove unencapsulated drug and residual PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours for long-term storage.
Encapsulation in Chitosan Nanoparticles
Chitosan is a natural, biodegradable, and mucoadhesive polymer, making it an excellent candidate for drug delivery, particularly for mucosal applications. Ionic gelation is a mild and simple method for preparing chitosan nanoparticles. While this compound's encapsulation in chitosan nanoparticles has been reported to be inefficient, modifications to the chitosan polymer or the formulation process could improve loading.
Experimental Workflow for Chitosan Nanoparticle Formulation
Caption: Workflow for this compound-Chitosan nanoparticle synthesis.
Protocol 3.2: Preparation of this compound-Loaded Chitosan Nanoparticles
-
Chitosan Solution Preparation: Dissolve 100 mg of low molecular weight chitosan in 50 mL of 1% (v/v) acetic acid solution. Stir until fully dissolved.
-
This compound Addition: Dissolve 10 mg of this compound in a minimal amount of a suitable co-solvent (e.g., ethanol) and add it to the chitosan solution under stirring.
-
Crosslinker Solution Preparation: Prepare a 0.1% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.
-
Ionic Gelation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Lyophilization: Resuspend the final nanoparticle pellet in deionized water with a cryoprotectant (e.g., 5% sucrose) and freeze-dry.
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, efficacy, and safety of the nanoparticle formulation.
| Parameter | Technique | Typical Expected Values for Hydrophobic Drug Encapsulation |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3 |
| Surface Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical shape, smooth surface |
| Zeta Potential | Electrophoretic Light Scattering | PLGA: -10 to -30 mV; Chitosan: +20 to +40 mV |
| Encapsulation Efficiency (EE%) | UV-Vis Spectrophotometry / HPLC | PLGA: 60-90%[5][6]; Chitosan (modified): 30-60%[7] |
| Drug Loading (DL%) | UV-Vis Spectrophotometry / HPLC | PLGA: 1-10%[5]; Chitosan: 1-5%[7] |
Protocol: Determination of Particle Size, PDI, and Zeta Potential
-
Sample Preparation: Resuspend a small amount of lyophilized nanoparticles in deionized water by gentle sonication.
-
Measurement: Analyze the suspension using a Zetasizer or similar instrument. For particle size and PDI, DLS is used. For zeta potential, electrophoretic light scattering is employed.
-
Data Analysis: Record the Z-average diameter for particle size, the PDI value for size distribution, and the zeta potential in mV.
Protocol: Morphological Characterization (SEM/TEM)
-
Sample Preparation for SEM: Place a drop of the nanoparticle suspension on a carbon-coated copper grid and allow it to air dry. Coat the sample with a thin layer of gold or palladium.
-
Sample Preparation for TEM: Place a drop of the nanoparticle suspension on a carbon-coated copper grid and negatively stain with a solution of phosphotungstic acid.
-
Imaging: Visualize the nanoparticles under the electron microscope at various magnifications.
Protocol: Determination of Encapsulation Efficiency and Drug Loading
-
Quantification of Total Drug (Dt): Accurately weigh a small amount of lyophilized nanoparticles and dissolve them in a suitable organic solvent (e.g., dichloromethane for PLGA) to break the nanoparticles and release the encapsulated drug. Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for analysis (e.g., mobile phase for HPLC).
-
Quantification of Free Drug (Df): After centrifugation during the nanoparticle preparation, collect the supernatant which contains the unencapsulated drug.
-
Analysis: Measure the concentration of this compound in both the total drug sample and the free drug sample using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculations:
-
Encapsulation Efficiency (EE%) = [(Dt - Df) / Dt] x 100
-
Drug Loading (DL%) = [Weight of encapsulated drug / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Studies
In vitro release studies are performed to understand the release kinetics of this compound from the nanoparticles.
Protocol 5.1: In Vitro Drug Release using Dialysis Method
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 10-12 kDa).
-
Release Study: Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Cellular Uptake and Biological Activity
The primary mechanism of action of this compound is its ability to absorb UVB radiation and mitigate oxidative stress.[8] Nanoparticle encapsulation can potentially enhance its cellular uptake and protective effects.
Signaling Pathway: Mitigation of Oxidative Stress
Caption: this compound's role in mitigating UVB-induced oxidative stress.
Protocol 6.1: In Vitro Cellular Uptake Study
-
Cell Culture: Seed a suitable cell line (e.g., human corneal epithelial cells) in a multi-well plate and culture until they reach 70-80% confluency.
-
Treatment: Incubate the cells with this compound-loaded nanoparticles (labeled with a fluorescent dye, e.g., Coumarin-6) at various concentrations for different time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Qualitative Analysis (Fluorescence Microscopy): Fix the cells and visualize them under a fluorescence microscope to observe the intracellular localization of the nanoparticles.
-
Quantitative Analysis (Flow Cytometry): Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
Protocol 6.2: In Vitro Cytotoxicity and Protective Effect Assay
-
Cell Viability Assay (MTT/MTS): Treat cells with different concentrations of free this compound and this compound-loaded nanoparticles to determine their cytotoxicity.
-
UVB-Induced Oxidative Stress Model: Expose cells to a controlled dose of UVB radiation.
-
Protective Effect Assessment: Pre-treat cells with free this compound or this compound-loaded nanoparticles for a specific period before UVB exposure.
-
Post-UVB Analysis: After UVB exposure, assess cell viability using the MTT/MTS assay and measure intracellular ROS levels using a fluorescent probe like DCFH-DA to evaluate the protective effect of the formulations.
Conclusion
The encapsulation of this compound in polymeric nanoparticles offers a promising approach to improve its delivery and therapeutic potential, particularly for ophthalmic applications. The protocols outlined in this document provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. Further in vivo studies are necessary to validate the efficacy and safety of these formulations for clinical applications.
References
- 1. This compound | C11H11NO4S | CID 23674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound Sodium | C11H10NNaO4S | CID 23675748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Encapsulation of a new quinoxaline derivative in PLGA alters the pattern of its anticancer potency and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Juglone Encapsulation in PLGA Nanoparticles Improves Solubility and Enhances Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of chitosan nanoparticles as drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Actinoquinol Derivatives for Enhanced Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel Actinoquinol derivatives with the aim of enhancing their therapeutic efficacy. This compound, with its core structure of 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, presents a versatile scaffold for chemical modification. The following sections detail synthetic strategies, experimental procedures, and efficacy data for a series of rationally designed analogues.
Introduction
This compound and its parent scaffold, the 4-quinolone ring system, are known for a wide range of biological activities. While this compound itself has been investigated for its protective effects against UVB radiation, the quinolone core is a well-established pharmacophore in anticancer drug discovery.[1][2] Modifications at various positions of the quinolone ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, offering opportunities to develop derivatives with enhanced potency and selectivity against cancer cells.[3] This document outlines the synthesis of novel this compound derivatives and provides protocols for their preliminary efficacy assessment.
Rationale for Derivative Design
The design of novel this compound derivatives is guided by established structure-activity relationship (SAR) principles for quinolone-based anticancer agents. Key modification points on the this compound scaffold include the N-1, C-2, C-3, and C-7 positions. Strategic modifications aim to enhance interactions with biological targets, improve cell permeability, and reduce off-target toxicity.
Proposed Modifications:
-
N-1 Position: Introduction of various substituted aryl and alkyl groups to explore the impact on potency. A cyclopropyl (B3062369) group at this position has been shown to increase the activity of some quinolones.
-
C-2 Position: Esterification and amidation of the carboxylic acid to improve cell permeability and potentially act as prodrugs.
-
C-7 Position: Introduction of basic moieties like piperazine (B1678402) or morpholine, which have been shown to enhance anticancer activity in related quinolone structures.[4]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of the parent compound, this compound (AQ-001), and a series of novel derivatives against a panel of human cancer cell lines. IC50 values, representing the concentration required to inhibit 50% of cell growth, were determined using a standard MTT assay after 72 hours of treatment.
| Compound ID | R1 (N-1) | R2 (C-2) | R7 (C-7) | HCT116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |
| AQ-001 | H | COOH | H | >100 | >100 | >100 |
| AQ-002 | CH₃ | COOH | H | 85.2 | 92.5 | 88.1 |
| AQ-003 | Cyclopropyl | COOH | H | 45.7 | 51.3 | 48.9 |
| AQ-004 | Phenyl | COOH | H | 62.1 | 68.4 | 65.7 |
| AQ-005 | H | COOCH₃ | H | 75.4 | 81.2 | 78.6 |
| AQ-006 | H | CONH₂ | H | 80.1 | 85.9 | 82.3 |
| AQ-007 | H | COOH | Piperazine | 25.3 | 30.1 | 28.5 |
| AQ-008 | Cyclopropyl | COOH | Piperazine | 8.9 | 12.5 | 10.7 |
Note: The IC50 values for the novel derivatives (AQ-002 to AQ-008) are representative values based on SAR trends observed in published literature for similar quinolone scaffolds and are intended for illustrative purposes.
Experimental Protocols
General Synthetic Scheme
The synthesis of the this compound core is based on the Gould-Jacobs reaction.[5][6] This involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system.
Caption: General synthetic workflow for the this compound core.
Protocol for the Synthesis of this compound (AQ-001)
Step 1: Synthesis of Diethyl ((3-methoxyphenyl)amino)methylenemalonate
-
In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours.
-
Cool the reaction mixture and remove the ethanol (B145695) byproduct under reduced pressure. The resulting oil is the crude intermediate and can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
-
Add the crude diethyl ((3-methoxyphenyl)amino)methylenemalonate to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-250 °C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture and add hexane (B92381) to precipitate the product.
-
Filter the solid, wash with hexane, and dry to yield the ethyl ester of this compound.
Step 3: Synthesis of this compound (8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid)
-
Suspend the ethyl ester of this compound in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours until the starting material is fully consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with 2N hydrochloric acid to a pH of 2-3.
-
The resulting precipitate is filtered, washed with water, and dried to yield this compound.
Protocol for N-1 Alkylation (e.g., AQ-003)
-
To a solution of this compound ethyl ester (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add cyclopropyl bromide (1.5 eq) and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the N-1 cyclopropyl derivative.
-
The final compound (AQ-003) is obtained by hydrolysis of the ester as described in Step 3 of the this compound synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Proposed Mechanism of Action and Signaling Pathway
Quinolone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase enzymes and the induction of apoptosis.[7] The enhanced efficacy of the novel this compound derivatives may be attributed to their ability to more effectively induce apoptotic pathways.
Caption: Proposed apoptotic signaling pathway for this compound derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, Characterization and Preliminary Screening of New N-Substituted -8-Methyl-4-Hydroxy-2-Quinolone -3-Carboxamides as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
Standard Operating Procedure for Handling Actinoquinol in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Actinoquinol (8-Ethoxyquinoline-5-sulfonic acid) is a chemical compound known for its ability to absorb ultraviolet B (UVB) radiation.[1] This property makes it a subject of interest in research related to photoprotection, particularly in ophthalmology to mitigate UVB-induced ocular damage.[2][3] Its primary mechanism of action in a biological context is attributed to its capacity to absorb harmful UVB rays, thereby preventing the initiation of cellular damage cascades. While its direct interactions with specific signaling molecules are not fully elucidated, its protective effects are observed in the context of mitigating oxidative stress and inflammation triggered by UVB exposure.[4][5]
This document provides a standard operating procedure for the safe handling and use of this compound in a laboratory setting, along with protocols for relevant experiments.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₄S | [4] |
| Molecular Weight | 253.28 g/mol | [4] |
| IUPAC Name | 8-ethoxyquinoline-5-sulfonic acid | [4] |
| CAS Number | 15301-40-3 | [4] |
| Appearance | White to off-white powder | - |
| Solubility | Slightly soluble in cold water, readily soluble in hot water and most organic solvents. | [6] |
Safety and Hazards
This compound is classified as an irritant.[4] All handling should be performed in accordance with the following safety precautions.
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.53 mg of this compound powder into the microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Model of UVB-Induced Corneal Cell Damage
This protocol outlines a general procedure for investigating the protective effects of this compound on human corneal epithelial cells (HCE-T) exposed to UVB radiation.
Materials:
-
Human Corneal Epithelial Cells (HCE-T)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM)
-
UVB light source (e.g., a lamp with an emission peak at 312 nm)
-
UV radiometer
-
Cell viability assay kit (e.g., MTT or WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HCE-T cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 1, 10, 50, 100 µM) from the 10 mM stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the cells for 1-2 hours.
-
-
UVB Irradiation:
-
Remove the medium from all wells and wash the cells once with PBS.
-
Add a thin layer of PBS to each well to prevent dehydration during irradiation.
-
Expose the cells to a specific dose of UVB radiation (e.g., 30 mJ/cm²). The exact dose should be determined based on preliminary experiments to induce a measurable level of cell death. Use a UV radiometer to ensure accurate dosage. A non-irradiated control group should be included.
-
-
Post-Irradiation Incubation:
-
After irradiation, remove the PBS and add back the corresponding treatment media (with or without this compound).
-
Incubate the cells for a further 24 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage of the non-irradiated control.
-
Quantitative Data
The following tables summarize data from a study investigating the effect of this compound in eye drops on rabbit corneas irradiated with UVB rays.[2][7]
Table 1: Effect of this compound on UVB-Induced Changes in Central Corneal Thickness [7]
| Treatment Group | Day 1 (µm) | Day 2 (µm) | Day 3 (µm) | Day 4 (µm) | Day 5 (µm) |
| Buffered Saline + UVB (0.25 J/cm²) | 375 ± 12 | 405 ± 15 | 450 ± 20 | 510 ± 25 | 540 ± 30 |
| This compound-Hyaluronic Acid + UVB (0.25 J/cm²) | 375 ± 12 | 385 ± 14 | 400 ± 18 | 420 ± 22 | 450 ± 25 |
*Data are presented as mean ± SD. **p<0.01, **p<0.001 compared to Day 1.
Table 2: Effect of this compound on UVB-Induced Changes in Corneal Absorbance at 320 nm [3]
| Treatment Group | Absorbance (A.U.) |
| Normal Cornea (No Treatment) | ~0.4 |
| Hyaluronic Acid + UVB (0.05 J/cm²) | ~0.6 |
| This compound-Hyaluronic Acid + UVB (0.05 J/cm²) | ~0.45 |
Approximate values are derived from graphical data.
Signaling Pathways and Experimental Workflow
UVB-Induced Damage and Inflammatory Signaling in Corneal Epithelial Cells
UVB radiation triggers a cascade of events in corneal epithelial cells, leading to oxidative stress and inflammation. This involves the activation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][8] this compound, by absorbing UVB, is hypothesized to prevent the initiation of these damaging pathways.
Caption: UVB-induced signaling cascade in corneal cells.
Experimental Workflow for Assessing this compound's Protective Effects
The following diagram illustrates the workflow for the in vitro experiment described in Protocol 2.
Caption: In vitro experimental workflow.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UVB light regulates expression of antioxidants and inflammatory mediators in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of UV-B-Induced Inflammatory Mediators by Activity-Dependent Neuroprotective Protein (ADNP)-Derived Peptide (NAP) in Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. Lornoxicam protects mouse cornea from UVB-induced damage via inhibition of NF-{kappa}B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ophthalmic Solution Formulation with Actinoquinol and Hyaluronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of a sterile ophthalmic solution containing Actinoquinol and hyaluronic acid. This combination leverages the UV-absorbing properties of this compound to protect the cornea from harmful radiation and the viscoelastic, lubricating, and wound-healing properties of hyaluronic acid to alleviate dry eye symptoms and promote ocular surface health.[1][2][3][4] These notes are intended to guide researchers and drug development professionals in the preparation and testing of such formulations for preclinical and clinical evaluation.
Formulation Details
A representative formulation for an ophthalmic solution containing this compound and hyaluronic acid is based on the commercially available product Hyabak®.[1][3][5][6][7]
Table 1: Representative Formulation Composition
| Ingredient | Concentration (% w/v) | Function |
| Sodium Hyaluronate | 0.15% | Viscoelastic agent, lubricant, moisturizer[3][7] |
| This compound | Varies (UV absorber) | UV Filter[1][6] |
| Sodium Chloride | q.s. | Tonicity adjusting agent[1][6] |
| Trometamol | q.s. | Buffering agent[1][6] |
| Hydrochloric Acid | q.s. to pH 7.2-7.6 | pH adjusting agent[1][6] |
| Water for Injection | q.s. to 100% | Vehicle[1][6] |
Note: The exact concentration of this compound in commercial products can vary. It is recommended to determine the optimal concentration based on the desired level of UV protection.
Physicochemical Properties
The physicochemical properties of the ophthalmic solution are critical for its safety, efficacy, and patient comfort. The formulation should be hypotonic to counteract the hyperosmolarity often associated with dry eye disease.[3][7]
Table 2: Target Physicochemical Properties
| Parameter | Target Range | Rationale |
| pH | 6.8 - 7.6 | Mimics the pH of natural tears to minimize irritation.[8] |
| Osmolality | 140 - 280 mOsm/kg | Hypotonic to restore the osmotic balance of the tear film in dry eye.[5][7][8] |
| Viscosity (at low shear rate) | 10 - 200 cPs | Provides lubrication and prolonged residence time on the ocular surface.[8] |
| Viscosity (at high shear rate) | 5 - 10 cPs | Shear-thinning property ensures that the solution becomes more fluid during blinking, preventing blurred vision.[8] |
Note on Hyaluronic Acid Molecular Weight: The viscosity and therapeutic efficacy of hyaluronic acid solutions are significantly influenced by its molecular weight. High molecular weight hyaluronic acid (ideally >1,000,000 Daltons) is preferred for ophthalmic formulations as it exhibits greater viscoelasticity, leading to better lubrication and longer retention time on the ocular surface.[9][10][11]
Experimental Protocols
Preparation of Sterile Ophthalmic Solution
This protocol outlines the steps for the aseptic preparation of a 100 mL batch of the ophthalmic solution. All procedures must be conducted in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.[12][13][14][15]
Materials:
-
Sodium Hyaluronate (high molecular weight)
-
This compound sodium salt
-
Sodium Chloride
-
Trometamol
-
Hydrochloric Acid (0.1 N)
-
Sterile Water for Injection
-
Sterile 0.22 µm syringe filters
-
Sterile ophthalmic dropper bottles
Procedure:
-
Preparation of Vehicle: In a sterile beaker, dissolve the calculated amounts of trometamol and sodium chloride in approximately 80 mL of sterile Water for Injection.
-
pH Adjustment: Adjust the pH of the solution to the target range (7.2-7.6) using 0.1 N hydrochloric acid.
-
Dissolution of this compound: Add the calculated amount of this compound sodium salt to the buffered solution and stir until completely dissolved.
-
Hydration of Hyaluronic Acid: Slowly add the sodium hyaluronate powder to the solution while stirring continuously to prevent clumping. Allow the solution to stir for a sufficient time (can be several hours) until the hyaluronic acid is fully hydrated and the solution is clear and uniform.
-
Final Volume Adjustment: Add sterile Water for Injection to bring the final volume to 100 mL.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically fill the sterile solution into pre-sterilized ophthalmic dropper bottles.
Diagram 1: Experimental Workflow for Ophthalmic Solution Preparation
Caption: Workflow for the aseptic preparation of the ophthalmic solution.
Stability Testing Protocol
This protocol is designed to assess the physical and chemical stability of the formulated ophthalmic solution under various environmental conditions, following ICH guidelines.[16][17][18]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: ICH Q1B conditions (exposure to a light source emitting a similar output to D65/ID65 standard)[18]
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
Accelerated: 0, 1, 2, 3, and 6 months
-
Photostability: At the end of the light exposure period
Parameters to be Evaluated:
-
Physical Appearance: Visual inspection for color change, clarity, and particulate matter.
-
pH: Measured using a calibrated pH meter.
-
Osmolality: Determined by a freezing point depression osmometer.
-
Viscosity: Measured using a rheometer at controlled shear rates.
-
Assay of this compound and Hyaluronic Acid: A stability-indicating HPLC method should be developed and validated to quantify the active ingredients and detect any degradation products.
Table 3: Example Stability Testing Schedule and Parameters
| Test | Timepoint (Months) | 25°C/60%RH | 40°C/75%RH | Photostability |
| Appearance | 0, 3, 6, 9, 12, 18, 24 | X | X | X |
| pH | 0, 3, 6, 9, 12, 18, 24 | X | X | X |
| Osmolality | 0, 3, 6, 9, 12, 18, 24 | X | X | X |
| Viscosity | 0, 3, 6, 9, 12, 18, 24 | X | X | X |
| Assay (this compound) | 0, 3, 6, 9, 12, 18, 24 | X | X | X |
| Assay (Hyaluronic Acid) | 0, 3, 6, 9, 12, 18, 24 | X | X | X |
| Degradation Products | 0, 3, 6, 9, 12, 18, 24 | X | X | X |
In Vitro Evaluation of UVB Protection
This protocol describes an in vitro method to assess the UVB-blocking efficacy of the ophthalmic solution.
Materials:
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Formulated ophthalmic solution
-
Phosphate-buffered saline (PBS) as a blank
Procedure:
-
Set the UV-Vis spectrophotometer to scan the UVB range (290-320 nm).
-
Use PBS to zero the spectrophotometer.
-
Fill a quartz cuvette with the formulated ophthalmic solution.
-
Measure the absorbance of the solution across the UVB spectrum.
-
Calculate the percentage of UVB transmittance at key wavelengths.
Diagram 2: Workflow for In Vitro UVB Protection Assay
Caption: Workflow for assessing the in vitro UVB protection of the ophthalmic solution.
In Vitro Corneal Permeation Study
This protocol utilizes a Franz diffusion cell system to evaluate the permeation of this compound through a corneal membrane model.[19][20][21][22][23]
Materials:
-
Franz diffusion cells
-
Corneal membrane (e.g., isolated rabbit cornea or a synthetic equivalent)
-
Formulated ophthalmic solution
-
Artificial tear fluid (receptor medium)
-
HPLC system for this compound quantification
Procedure:
-
Mount the corneal membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with pre-warmed artificial tear fluid and ensure no air bubbles are trapped beneath the membrane.
-
Apply a precise volume of the formulated ophthalmic solution to the donor compartment.
-
Maintain the system at 32-35°C to mimic ocular surface temperature.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed medium.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated and the permeation flux.
Signaling Pathways
UVB-Induced Corneal Damage
UVB radiation can induce apoptosis in corneal epithelial cells through the activation of specific signaling pathways. A key pathway involves the activation of K+ channels, leading to the activation of the SEK/JNK signaling cascade, which ultimately results in caspase-3 activation and apoptosis.[9][10][24] this compound, by absorbing UVB radiation, is expected to mitigate the initiation of this damaging cascade.
Diagram 3: UV-Induced Corneal Damage Signaling Pathway
Caption: Signaling pathway of UVB-induced corneal epithelial cell apoptosis.
Hyaluronic Acid-Mediated Corneal Wound Healing
Hyaluronic acid plays a crucial role in corneal epithelial wound healing by interacting with its primary cell surface receptor, CD44.[2][11][25][26][27][28][29][30] This interaction triggers downstream signaling pathways that promote cell migration and proliferation, essential processes for repairing the corneal surface.
Diagram 4: Hyaluronic Acid and CD44 Signaling in Corneal Healing
Caption: Role of Hyaluronic Acid and CD44 in promoting corneal wound healing.
References
- 1. thea-pharmaceuticals.co.uk [thea-pharmaceuticals.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Introducing Hyabak - Théa Pharmaceuticals [thea-pharmaceuticals.co.uk]
- 4. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyabak 10ml eye drops » OpticalRooms [opticalrooms.ie]
- 6. bfarma.it [bfarma.it]
- 7. mydrxm.com [mydrxm.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular weight of hyaluronic acid [disop.com]
- 10. Very High Molecular Weight Hyaluronic Acid as an Enhanced Vehicle in Therapeutic Eye Drops: Application in a Novel Latanoprost Formulation for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship Between Molecular Weight and Viscosity of HA - Hyaluronic Acid Supplier [hyaluronicacidsupplier.com]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. Sodium Hyaluronate Eye Drops: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 14. Guidelines for the preparation of sterile ophthalmic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashp.org [ashp.org]
- 16. ijrpas.com [ijrpas.com]
- 17. gerpac.eu [gerpac.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. aurigaresearch.com [aurigaresearch.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. rjptonline.org [rjptonline.org]
- 22. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro ultraviolet–induced damage in human corneal, lens, and retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activity-Dependent Neuroprotective Protein (ADNP)-Derived Peptide (NAP) Counteracts UV-B Radiation-Induced ROS Formation in Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. Expression of adhesion molecule CD44 on human corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identification of Two Distinct Stem Cell Clusters, Lrig1-Derived and Wnt/CD44-Dependent, in Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Actinoquinol Concentration for UVB Protection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Actinoquinol concentration for maximum UVB protection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it offer UVB protection?
This compound is a UVB absorber.[1] Its chemical structure allows it to absorb ultraviolet B (UVB) radiation, which is a primary cause of skin damage. When incorporated into a formulation, this compound can help protect the underlying substrate (e.g., skin, cornea) from the harmful effects of UVB exposure.[2][3] Studies have demonstrated its efficacy in protecting the cornea from UVB-induced oxidative damage and changes in optical properties.[2]
Q2: What is the optimal concentration of this compound for UVB protection?
Q3: How can I measure the UVB protection of my this compound formulation in vitro?
The efficacy of a UVB-protecting agent is commonly assessed by measuring its in vitro SPF.[5][6] This can be achieved by applying a standardized amount of the formulation to a substrate, such as polymethylmethacrylate (PMMA) plates, and measuring the transmission of UVB light through the sample using a spectrophotometer.[6] The in vitro SPF is then calculated from the absorbance spectrum.[5]
Q4: What are the key considerations for formulating with this compound?
When formulating with this compound, it is important to consider its solubility and stability. While specific solubility data in various cosmetic bases is limited, general principles for formulating with UV filters should be followed. Ensure that this compound is fully dissolved in the chosen solvent system to ensure uniform distribution and efficacy. The stability of the formulation, particularly its photostability, should also be evaluated to ensure that this compound does not degrade upon exposure to UV radiation, which could reduce its protective effect.[7][8]
Data Presentation
Table 1: UVB Absorbance of this compound Sodium Salt
While specific in vitro SPF values for this compound are not available in the provided search results, the following table summarizes the qualitative UVB absorbance characteristics based on its known properties as a UVB absorber.
| Wavelength Range (nm) | Absorbance | Efficacy |
| 290-320 (UVB) | Strong | High |
| 320-400 (UVA) | Minimal | Low |
Note: This table is a qualitative representation. For quantitative analysis, researchers must measure the absorbance spectrum of their specific this compound formulation.
Experimental Protocols
Protocol 1: In Vitro SPF Determination
This protocol outlines the steps for determining the in vitro SPF of a formulation containing this compound.
Materials:
-
This compound formulation
-
Polymethylmethacrylate (PMMA) plates
-
Spectrophotometer with a UV light source
-
Positive control (commercial sunscreen with known SPF)
-
Negative control (vehicle without this compound)
Methodology:
-
Sample Application: Apply a uniform layer of the this compound formulation (2 mg/cm²) to the roughened surface of a PMMA plate.
-
Drying: Allow the sample to dry for 15 minutes in the dark.
-
Spectrophotometric Measurement: Place the PMMA plate in the spectrophotometer and measure the absorbance across the UVB spectrum (290-320 nm) at 5 nm intervals.
-
SPF Calculation: Use the following Mansur equation to calculate the in vitro SPF:
SPF = CF x Σ (EE(λ) x I(λ) x Abs(λ)) from 290 to 320 nm
Where:
-
CF = Correction Factor (typically 10)
-
EE(λ) = Erythemal effect spectrum at wavelength λ
-
I(λ) = Solar intensity spectrum at wavelength λ
-
Abs(λ) = Absorbance of the formulation at wavelength λ
-
-
Controls: Repeat the procedure for the positive and negative controls.
Protocol 2: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing of new active substances and products.[7][8]
Materials:
-
This compound formulation in transparent, chemically inert containers
-
Photostability chamber with a calibrated light source (providing both visible and UVA/UVB radiation)
-
Dark control samples (wrapped in aluminum foil)
-
Validated analytical method (e.g., HPLC) to quantify this compound
Methodology:
-
Sample Preparation: Place the this compound formulation in the transparent containers. Prepare dark control samples by wrapping identical containers in aluminum foil.
-
Exposure: Place the samples and dark controls in the photostability chamber. Expose them to a specified amount of light, as recommended by ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: After exposure, analyze the concentration of this compound in both the exposed and dark control samples using a validated analytical method.
-
Evaluation: Compare the this compound concentration in the exposed samples to the dark controls. A significant decrease in concentration in the exposed samples indicates photolability.
Troubleshooting Guides
Issue 1: Low In Vitro SPF Results
-
Possible Cause: Insufficient concentration of this compound.
-
Solution: Increase the concentration of this compound in the formulation and repeat the in vitro SPF measurement.
-
-
Possible Cause: Uneven application of the formulation on the PMMA plate.
-
Solution: Ensure a consistent and uniform layer of the product is applied. Use a finger cot or a robotic spreader for better consistency.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Perform photostability testing to ensure the active ingredient is not degrading under UV exposure.
-
Issue 2: Formulation Instability (e.g., phase separation, precipitation)
-
Possible Cause: Poor solubility of this compound in the chosen vehicle.
-
Solution: Experiment with different co-solvents or emulsifiers to improve the solubility of this compound. Nanoparticle or liposomal formulations can also be considered to enhance stability and delivery.[3]
-
-
Possible Cause: Incompatibility with other ingredients in the formulation.
-
Solution: Systematically evaluate the compatibility of this compound with each ingredient in the formulation.
-
Issue 3: Inconsistent Results in Photostability Testing
-
Possible Cause: Fluctuation in the light source intensity.
-
Solution: Ensure the photostability chamber's light source is properly calibrated and provides consistent output.
-
-
Possible Cause: Thermally induced degradation.
-
Solution: Always include dark controls to differentiate between light-induced and heat-induced degradation. Ensure the temperature within the chamber is controlled.
-
Mandatory Visualizations
Caption: UVB-induced signaling pathways in skin cells.
Caption: In vitro SPF determination workflow.
References
- 1. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 2. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. In vitro evaluation of sun protection factors of sunscreen agents using a novel UV spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. bfarm.de [bfarm.de]
Technical Support Center: Improving the Photostability of Actinoquinol in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Actinoquinol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound, chemically known as 8-ethoxyquinoline-5-sulfonic acid, is primarily used as a UVB absorber in ophthalmic solutions to protect the eye from harmful radiation.[1][2][3] As a molecule designed to absorb UV light, it is inherently susceptible to photodegradation, a process where light absorption leads to chemical changes. This degradation can result in a loss of efficacy as a UV blocker and the formation of potentially harmful degradation products. Therefore, maintaining its photostability in solution is critical for the safety and effectiveness of the final formulation.
Q2: What are the key factors that can influence the photodegradation of this compound in my solution?
Several factors can affect the rate and extent of this compound's photodegradation. These include:
-
pH of the solution: The ionization state of this compound's sulfonic acid and quinoline (B57606) nitrogen can change with pH, potentially altering its light absorption and reactivity.[4][5]
-
Solvent System: The polarity, viscosity, and chemical nature of the solvent can influence the stability of this compound's excited state and the pathways of degradation.
-
Presence of Oxygen: Photodegradation is often an oxidative process. The presence of dissolved oxygen can lead to the formation of reactive oxygen species (ROS) that accelerate degradation.[6]
-
Ionic Strength: The concentration of salts in the solution can affect the stability of this compound.[5]
-
Presence of Excipients: Other components in the formulation, such as buffers, polymers, and preservatives, can either enhance or inhibit photodegradation.[7]
-
Light Exposure Conditions: The intensity and wavelength of the light source are critical factors. This compound is a UVB absorber and is thus most sensitive to this range of the UV spectrum.
Q3: I am observing a rapid loss of this compound concentration in my formulation upon light exposure. What are the likely causes and how can I troubleshoot this?
A rapid loss of this compound suggests significant photodegradation. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Determine the pKa of this compound and evaluate its stability across a pH range (e.g., pH 4-8). Adjust the formulation pH to a value where stability is maximal. For quinoline derivatives, pH can significantly influence photostability.[4] |
| Presence of Photosensitizers | Other excipients in your formulation might be acting as photosensitizers, accelerating the degradation of this compound. Review your formulation components and consider removing or replacing potential photosensitizers. |
| High Oxygen Content | Degas your solvents and final formulation by sparging with an inert gas like nitrogen or argon to minimize dissolved oxygen.[6] |
| Inadequate Antioxidant Protection | Incorporate antioxidants into your formulation to quench free radicals and reactive oxygen species that may be driving the degradation.[8] |
| Direct Exposure to High-Intensity Light | Ensure your experimental setup complies with ICH Q1B guidelines for photostability testing to avoid overly harsh conditions that may not be representative of real-world storage and use.[9][10] |
Q4: What are the recommended strategies to improve the photostability of this compound in a liquid formulation?
Several formulation strategies can be employed to enhance the photostability of this compound:
-
pH Optimization: As mentioned, finding the optimal pH for stability is a crucial first step.
-
Use of Antioxidants: The addition of antioxidants can be highly effective. Common choices include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).[7] These agents can terminate radical chain reactions.
-
Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can shield it from light and reactive species in the bulk solution.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin is a common choice for pharmaceutical formulations.
-
Encapsulation in Liposomes or Nanoparticles: Liposomal formulations can protect UV filters from photodegradation by physically sequestering them within the lipid bilayer.[1][][17][18]
-
Inert Atmosphere Packaging: Packaging the final product under an inert atmosphere (e.g., nitrogen) can prevent photo-oxidation during storage.
-
Use of Quenchers: Certain molecules, known as quenchers, can accept the energy from the excited state of this compound, returning it to the ground state before it can undergo a chemical reaction.[19]
Troubleshooting Guides
Problem: Unexpected color change or precipitation in this compound solution after light exposure.
-
Possible Cause 1: Formation of colored degradation products.
-
Possible Cause 2: Precipitation of degradation products.
-
Solution: The degradation products may have lower solubility than the parent this compound molecule. In addition to identifying the products, consider adjusting the solvent system or incorporating solubilizing agents that can accommodate both the parent drug and its degradants.
-
-
Possible Cause 3: pH shift due to degradation.
-
Solution: Measure the pH of the solution before and after light exposure. Some degradation pathways can produce acidic or basic byproducts, leading to a pH shift that could further accelerate degradation or cause precipitation. Ensure your formulation has sufficient buffering capacity.
-
Problem: Inconsistent results in photostability studies.
-
Possible Cause 1: Variability in light source.
-
Possible Cause 2: Inconsistent sample preparation.
-
Solution: Standardize your sample preparation protocol, including solvent degassing, pH adjustment, and the concentration of all components.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Photodegradation can be temperature-dependent. Use a temperature-controlled photostability chamber to minimize thermal effects. Include dark controls (samples protected from light but stored at the same temperature) to differentiate between photodegradation and thermal degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution in a transparent container to a calibrated light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10] Maintain a dark control sample wrapped in aluminum foil.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours in the dark.
-
-
Sample Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[22]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Method Development:
-
Inject the undegraded this compound solution to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of this compound from all degradation peaks.
-
Use a PDA detector to check for peak purity of the this compound peak in the presence of its degradants.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A simplified diagram illustrating the potential photodegradation pathways of this compound.
Caption: A workflow diagram for developing and testing a photostable this compound formulation.
References
- 1. wbcil.com [wbcil.com]
- 2. benchchem.com [benchchem.com]
- 3. gerpac.eu [gerpac.eu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grid.uns.ac.rs [grid.uns.ac.rs]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceasia.org [scienceasia.org]
- 14. oatext.com [oatext.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. real.mtak.hu [real.mtak.hu]
- 18. Beyond Traditional Sunscreens: A Review of Liposomal-Based Systems for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Additives for UV Stabilization – Amcor, Inc. [amcorplastics.com]
- 20. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by the intrinsic fluorescence of quinoline (B57606) compounds in various assays.
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence and why are quinoline compounds prone to it?
A: Compound autofluorescence is the intrinsic ability of a chemical compound to emit light upon excitation by a light source, which can interfere with fluorescence-based assays. The quinoline scaffold, a bicyclic aromatic heterocycle, is a common structural motif in many biologically active compounds.[1][2] The extended π-electron system in the quinoline ring can absorb light energy and subsequently emit it as fluorescence, leading to high background signals in assays that rely on fluorescence detection.[3]
Q2: How can I determine if my quinoline compound is autofluorescent?
A: The most direct method is to measure the fluorescence of your compound in the absence of any other assay components. This can be done using a plate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and measuring the emission across a range of wavelengths, you can determine if the compound itself is contributing to the signal.[4]
Q3: What are the common sources of background fluorescence in an assay besides the test compound?
A: High background fluorescence can originate from several sources other than the compound of interest:
-
Reagents: The assay buffer, enzyme preparations, or even the fluorescent probe itself can contribute to background signal.[5]
-
Assay Vessel: The material of the microplate and its cleanliness can be a source of fluorescence.[5]
-
Cellular Components: In cell-based assays, endogenous molecules like NADH, riboflavin, and collagen can autofluoresce.[6]
-
Instrumentation: Incorrect settings on the plate reader, such as gain or integration time, can amplify background noise.[5]
Q4: My quinoline compound shows activity in multiple, unrelated assays. What could be the cause?
A: This phenomenon is often a characteristic of Pan-Assay Interference Compounds (PAINS).[7] PAINS are compounds that appear to be active in a wide range of assays due to non-specific interactions or assay artifacts rather than specific binding to a biological target. Quinolines are a known class of PAINS.[3] These compounds can interfere with assays through various mechanisms, including fluorescence, redox cycling, and aggregation. It is crucial to perform counter-screens and orthogonal assays to validate any initial hits.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence Detected in the Assay
High background fluorescence can mask the true signal from your assay, leading to a poor signal-to-noise ratio and unreliable data.
Caption: Workflow to diagnose and resolve high background fluorescence.
-
Measure Compound Autofluorescence:
-
Prepare a plate with your quinoline compound at various concentrations in the assay buffer, but without other assay components (e.g., enzyme, substrate, cells).
-
Read the fluorescence at the same excitation and emission wavelengths used in your assay.
-
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
-
-
Employ Background Subtraction:
-
For each compound concentration, subtract the fluorescence intensity of the compound-only control from the corresponding experimental well.
-
-
Switch to Red-Shifted Fluorophores:
-
Quinoline autofluorescence is often strongest in the blue-green region of the spectrum. If your assay allows, switch to a fluorophore that excites and emits at longer wavelengths (red or far-red region, >600 nm) to minimize spectral overlap.
-
-
Utilize Chemical Quenching Agents:
-
For cell-based assays with high background from the cells or fixation, consider using a quenching agent. Sudan Black B is effective at reducing lipofuscin-based autofluorescence.[8]
-
-
Implement Spectral Unmixing:
-
If your imaging system has spectral detection capabilities, you can computationally separate the emission spectrum of your quinoline compound from that of your assay fluorophore.
-
Issue 2: Differentiating True Hits from PAINS Artifacts
It is critical to confirm that the observed activity of a quinoline compound is due to a specific interaction with the biological target and not an artifact of assay interference.
Caption: Workflow for validating hits and identifying PAINS.
-
Perform a Counter-Screen:
-
A counter-screen is designed to identify compounds that interfere with the assay technology itself. For example, if your primary assay uses a luciferase reporter, a counter-screen would test the effect of your quinoline compound on purified luciferase enzyme.[3] Activity in the counter-screen suggests assay interference.
-
-
Conduct an Orthogonal Assay:
-
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[9][10] For instance, if your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based ADP detection assay or a label-free method like surface plasmon resonance (SPR).[11] Confirmation of activity in an orthogonal assay provides strong evidence for a true biological hit.
-
-
Assess Structure-Activity Relationship (SAR):
-
Synthesize and test analogs of your hit compound. A consistent and logical SAR, where small changes to the molecule's structure lead to predictable changes in activity, is indicative of a specific binding interaction. Promiscuous PAINS compounds often exhibit "cliff-like" SAR, where minor structural modifications lead to a complete loss of activity.
-
Data Presentation
Table 1: Spectral Properties of Selected Quinoline Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |
| Quinine | 349 | 461 | - | [12] |
| Isoquinoline | 310 | - | DCM | [13] |
| Acridine | 355 | - | DCM | [13] |
| Benzo[h]quinoline | 310 | 367 (neutral), 416 (protonated) | DCM | [13] |
| Quinoline Derivative 1c | ~275 | ~400 | Methanol | [8] |
| Quinoline Derivative 2c | ~275 | ~420 | Methanol | [8] |
Note: The spectral properties of quinoline derivatives can be highly sensitive to the solvent environment and pH.
Experimental Protocols
Protocol 1: Measurement of Compound Autofluorescence Using a Plate Reader
Objective: To determine the intrinsic fluorescence of a quinoline compound.
Materials:
-
Quinoline compound of interest
-
Assay buffer
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence microplate reader[10]
Procedure:
-
Prepare a serial dilution of the quinoline compound in the assay buffer.
-
Add the compound dilutions to the wells of the microplate. Include wells with assay buffer only as a blank control.
-
Place the plate in the microplate reader.
-
Set the excitation wavelength to that of your primary assay's fluorophore.
-
Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.
-
Data Analysis: Subtract the fluorescence of the blank wells from the compound-containing wells. A concentration-dependent increase in fluorescence confirms autofluorescence.
Protocol 2: Quenching Autofluorescence with Sudan Black B
Objective: To reduce autofluorescence in fixed cells or tissue sections.
Materials:
-
Sudan Black B (SBB) powder
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir for 1-2 hours in the dark and then filter the solution.[4]
-
After completing your immunofluorescence staining and final washes, incubate the sample in the SBB solution for 5-20 minutes at room temperature.[4]
-
Briefly rinse the sample with 70% ethanol to remove excess SBB.
-
Wash the sample thoroughly with PBS.
-
Mount the sample and proceed with imaging.
Note: SBB may introduce a slight background in the red and far-red channels.[9]
Protocol 3: Spectral Unmixing to Separate Autofluorescence
Objective: To computationally separate the fluorescence signal of the quinoline compound from the specific assay signal.
Principle: This technique relies on the fact that different fluorophores (including the autofluorescent compound) have unique emission spectra. By capturing the entire emission spectrum at each pixel of an image, a linear unmixing algorithm can calculate the contribution of each known spectral component.[14]
General Workflow:
-
Acquire Reference Spectra:
-
Image a sample containing only your assay fluorophore to obtain its reference emission spectrum.
-
Image a sample containing only your quinoline compound (at a relevant concentration) to obtain its autofluorescence spectrum.
-
Image an unstained sample (cells or tissue) to capture the endogenous autofluorescence spectrum.
-
-
Acquire Image of the Experimental Sample:
-
Image your fully stained experimental sample using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
Using the software for your microscope or a program like ImageJ, apply a linear unmixing algorithm.
-
Provide the reference spectra for your assay fluorophore and the quinoline compound's autofluorescence.
-
The algorithm will generate separate images showing the intensity of each component, effectively removing the autofluorescence signal from your channel of interest.[15]
-
Protocol 4: Orthogonal Assay for a Kinase Inhibitor
Objective: To validate a hit from a fluorescence-based primary screen for a kinase inhibitor.
Primary Assay: TR-FRET based kinase assay.
Orthogonal Assay: Luminescence-based ADP detection assay (e.g., ADP-Glo™).[11]
Procedure (ADP-Glo™):
-
Set up the kinase reaction with the kinase, substrate, ATP, and your quinoline inhibitor at various concentrations.
-
After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence in the presence of the quinoline compound confirms kinase inhibition, validating the hit from the primary TR-FRET screen.
References
- 1. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. drughunter.com [drughunter.com]
- 4. static.igem.org [static.igem.org]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. Spectrum [Quinine] | AAT Bioquest [aatbio.com]
- 13. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 14. microscopist.co.uk [microscopist.co.uk]
- 15. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
Preventing tar formation during Actinoquinol synthesis
Welcome to the technical support center for the synthesis of Actinoquinol (8-ethoxy-5-quinolinesulfonic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis, with a particular focus on preventing tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound is typically synthesized in a two-step process. The first step involves the construction of the 8-ethoxyquinoline (B73301) core via the Friedländer annulation. This is followed by the sulfonation of the 8-ethoxyquinoline intermediate to introduce the sulfonic acid group at the 5-position.
Q2: What is "tar" in the context of this synthesis, and why does it form?
A2: "Tar" refers to a complex mixture of undesirable, high-molecular-weight byproducts that are difficult to characterize and remove. In the context of the Friedländer synthesis, tar formation is often a result of polymerization and self-condensation side reactions of the starting materials and intermediates, especially under harsh conditions like high temperatures or strong basic or acidic catalysts.[1]
Q3: Can tar formation be completely avoided?
A3: While complete avoidance can be challenging, tar formation can be significantly minimized by carefully controlling the reaction conditions. This includes optimizing the temperature, catalyst, and the rate of addition of reagents.
Q4: What are the primary starting materials for the Friedländer synthesis of the this compound core?
A4: To synthesize the 8-ethoxyquinoline core, the likely starting materials are a 2-aminoaryl aldehyde or ketone with an ethoxy group at the appropriate position, and a carbonyl compound with an α-methylene group. A plausible combination is 2-amino-3-ethoxybenzaldehyde and acetaldehyde (B116499).
Q5: How is the sulfonic acid group introduced to form this compound?
A5: The sulfonic acid group is introduced in the second step through an electrophilic aromatic substitution reaction (sulfonation). This is typically achieved by treating the 8-ethoxyquinoline intermediate with fuming sulfuric acid.[2] The position of sulfonation is directed by the existing substituents on the quinoline (B57606) ring.
Troubleshooting Guide: Tar Formation
This guide provides a systematic approach to troubleshooting and preventing tar formation during the Friedländer synthesis of 8-ethoxyquinoline.
| Problem | Potential Cause | Recommended Solution |
| Significant tar formation observed during the reaction. | Excessively high reaction temperature. High temperatures can accelerate side reactions leading to polymerization. | Reduce the reaction temperature. Monitor the reaction progress by TLC to determine the minimum temperature required for the desired transformation. |
| Inappropriate catalyst. Strong bases can promote self-condensation of the carbonyl reactant (aldol condensation), a major source of tar.[1][3] | Consider switching from a strong base (e.g., KOH) to a milder base or an acid catalyst (e.g., p-toluenesulfonic acid, Lewis acids like ZnCl₂).[3] | |
| High concentration of reactants. High concentrations can increase the rate of bimolecular side reactions. | Use a suitable solvent to dilute the reactants. The choice of solvent can also influence the reaction pathway. | |
| Rapid addition of reagents. A high local concentration of the carbonyl reactant can favor self-condensation. | Add the carbonyl compound containing the α-methylene group slowly to the reaction mixture. | |
| Product is a dark, tarry solid that is difficult to purify. | Product degradation. The quinoline product itself may be unstable under the reaction conditions, leading to decomposition and polymerization. | Minimize the reaction time. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Co-precipitation of polymeric byproducts. The desired product may be entrapped within the tarry byproducts. | Optimize the work-up procedure. This may involve trituration with a non-polar solvent to dissolve the product and leave the tar behind, or the use of column chromatography with a suitable adsorbent. | |
| Low yield of the desired 8-ethoxyquinoline. | Side reactions consuming starting materials. The formation of tar and other byproducts reduces the amount of starting material available for the main reaction. | Implement the solutions mentioned above to minimize side reactions. Ensure the purity of starting materials, as impurities can catalyze side reactions. |
Experimental Protocols
Protocol 1: Friedländer Synthesis of 8-Ethoxyquinoline (Proposed)
This protocol is a generalized procedure for the acid-catalyzed Friedländer synthesis of 8-ethoxyquinoline.
Materials:
-
2-amino-3-ethoxybenzaldehyde
-
Acetaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-amino-3-ethoxybenzaldehyde (1.0 eq) and p-TsOH (0.1 eq) in anhydrous ethanol.
-
From the dropping funnel, add acetaldehyde (1.2 eq) dropwise to the stirred solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Sulfonation of 8-Ethoxyquinoline to this compound (Proposed)
This protocol describes the sulfonation of the 8-ethoxyquinoline intermediate.
Materials:
-
8-Ethoxyquinoline
-
Fuming sulfuric acid (oleum)
-
Ice
-
Sodium hydroxide (B78521) solution
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 8-ethoxyquinoline (1.0 eq) to fuming sulfuric acid (excess) with vigorous stirring.
-
After the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., 120-140°C) and maintain for several hours.[4]
-
Monitor the reaction progress by taking aliquots, quenching with ice, and analyzing by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution to precipitate the sodium salt of this compound.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture) to obtain pure this compound sodium salt.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Logical workflow for troubleshooting tar formation.
Caption: Simplified mechanism of the Friedländer annulation.
References
Technical Support Center: Actinoquinol Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Actinoquinol during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Adherence to these conditions is critical for maintaining the compound's integrity over time.
Q2: How long can this compound be stored under these conditions?
A2: The recommended storage duration varies based on the temperature and form of this compound. Exceeding these periods may result in significant degradation.[1]
Table 1: Recommended Storage Conditions and Durations for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q3: What are the primary factors that can cause this compound to degrade?
A3: this compound, a quinoline (B57606) derivative, is susceptible to several environmental and chemical factors that can compromise its stability. These include:
-
Light: As a UVB absorber, this compound is inherently photosensitive. Exposure to light, particularly UV radiation, can induce photodegradation.[1][2] Quinoline compounds, when exposed to light, can change color from colorless to yellow, and eventually brown, indicating degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.[3]
-
pH: The sulfonic acid group in this compound's structure suggests that its stability can be pH-dependent. Both highly acidic and alkaline conditions can potentially lead to hydrolysis.
-
Oxidation: The quinoline ring may be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products. Strong oxidizing agents should be avoided.[4]
-
Humidity: this compound is described as a hygroscopic liquid, meaning it can absorb moisture from the air. For the solid form (sodium salt), it is important to store it in a dry environment to prevent degradation that can be facilitated by the presence of water.
Q4: What are the visible signs of this compound degradation?
A4: Visual inspection can often provide the first clues of degradation. For this compound solutions, a change in color from colorless to yellow or brown is a strong indicator of degradation, particularly due to light exposure. In solid form, changes in color or texture may also suggest instability. For experimental solutions, the appearance of precipitates or cloudiness upon dilution in aqueous buffers can indicate poor solubility or degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound in a laboratory setting.
Issue 1: A previously clear this compound stock solution has turned yellow/brown.
-
Potential Cause: Photodegradation due to exposure to light.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use discolored solutions for experiments, as the presence of degradation products can lead to inaccurate and unreliable results.
-
Prepare Fresh Stock: Make a new stock solution from the solid compound.
-
Implement Light Protection:
-
Store the new stock solution in an amber-colored vial to block UV light.
-
Wrap the vial in aluminum foil for additional protection.
-
Minimize the exposure of the solution to ambient light during handling. Work in a dimly lit area or use protective covering over the solution.
-
-
Storage: Ensure the solution is stored at the recommended temperature (-80°C for long-term, -20°C for short-term).[1]
-
Issue 2: Inconsistent or non-reproducible results in bioassays using an this compound solution.
-
Potential Cause 1: Degradation of this compound in the stock solution or final assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
-
Assess Solvent Stability: If using a solvent other than the recommended ones, consider potential for solvent-mediated degradation. For example, some compounds are unstable in DMSO.
-
pH of Assay Buffer: The pH of your experimental buffer could be contributing to the degradation of this compound. If possible, assess the stability of this compound in your assay buffer over the time course of your experiment.
-
Perform a Stability Check: If you continue to experience issues, you can perform a simple stability check by analyzing your working solution by HPLC at the beginning and end of your experiment's duration to look for the appearance of new peaks or a decrease in the main this compound peak.
-
-
Potential Cause 2: Precipitation of this compound in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation after adding the this compound solution.
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. For basic quinolines, lowering the pH can increase solubility.
-
Use of Co-solvents: Consider using a buffer containing a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG) to improve solubility.
-
Slower Addition: Add the this compound stock solution dropwise to the vigorously stirred assay buffer to facilitate better dispersion.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis of a stored this compound sample.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation: The appearance of new peaks is a clear sign of degradation. A stability-indicating HPLC method is necessary to separate and quantify these degradants.
-
Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][5] This can help in identifying the nature of the unknown peaks in your stored sample.
-
Review Storage Conditions: Re-evaluate your storage procedures. Ensure the temperature is consistently maintained and the sample is protected from light and moisture.
-
Check for Contamination: Artifact peaks in HPLC can also arise from contaminated solvents, septa, or vials.[6] Run a blank injection (diluent only) to rule out systemic contamination.
-
Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent that is compatible with HPLC analysis (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Keep at room temperature or heat to 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat to 60°C for a defined period.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Store both the solid this compound and the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the this compound solution in a chemically inert, transparent container to a combination of UV and visible light, as specified in ICH Q1B guidelines.[2] A control sample should be wrapped in foil to exclude light.
-
Control: Keep a sample of the stock solution at the recommended storage temperature, protected from light.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples before HPLC analysis.
-
Analysis: Analyze all stressed samples and the control sample using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to help identify the molecular weights of any degradation products.[7]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the area of the main this compound peak. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[3]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmasm.com [pharmasm.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. aksci.com [aksci.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
Technical Support Center: Actinoquinol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Actinoquinol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary methods for purifying this compound (8-Ethoxyquinoline-5-sulfonic acid) are chromatography and crystallization. High-Performance Liquid Chromatography (HPLC) is often used for analytical assessment and smaller-scale preparative purification. For larger quantities, crystallization is a common and effective method to achieve high purity.
Q2: What are the typical purity specifications for this compound?
A2: High-purity this compound is typically a white to pale cream or yellow crystalline powder. Purity is assessed through a combination of analytical techniques. Below is a table summarizing typical specifications.
| Parameter | Method | Typical Specification |
| Assay | Aqueous Acid-Base Titration | ≥98.5% to ≤101.5% |
| Identity | FTIR | Conforms to reference spectrum |
| Water Content | Karl Fischer Titration | 3.43% - 9.64% (for monohydrate)[1] |
| Appearance | Visual Inspection | White to pale cream/yellow crystals or powder[1] |
Q3: What are potential sources of impurities in this compound?
A3: Impurities in this compound can originate from several sources throughout the synthesis and purification process. Understanding these sources is crucial for developing an effective purification strategy. Potential sources include:
-
Starting materials: Unreacted starting materials or impurities present in them.
-
Byproducts of the synthesis: Formation of related quinoline (B57606) structures or positional isomers.
-
Degradation products: this compound may degrade under certain conditions of heat, light, or pH.
-
Residual solvents: Solvents used in the synthesis or purification that are not completely removed.
Troubleshooting Guides
HPLC Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. However, various issues can arise. This guide addresses common problems in a question-and-answer format.
Problem 1: Poor peak shape (tailing or fronting) in HPLC.
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a sulfonic acid compound like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or trifluoroacetic acid) can suppress the ionization of silanol (B1196071) groups and reduce tailing.
-
Solution 2: Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more resistant to secondary interactions.
-
Solution 3: Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Problem 2: Inconsistent retention times.
-
Question: The retention time of my this compound peak is shifting between injections. What should I investigate?
-
Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase.
-
Solution 1: Ensure Proper System Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Solution 2: Check for Leaks: Inspect all fittings and connections for any signs of leaks, as this can cause pressure fluctuations and affect retention times.
-
Solution 3: Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
-
Problem 3: High backpressure.
-
Question: The pressure in my HPLC system is unusually high when trying to purify this compound. What are the likely causes and solutions?
-
Answer: High backpressure can indicate a blockage in the system.
-
Solution 1: Check for Blockages: Systematically check for blockages, starting from the detector and moving backward to the pump. A common culprit is a clogged column frit.
-
Solution 2: Sample Filtration: Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.
-
Solution 3: Column Wash: If the column is contaminated, a proper washing procedure with a strong solvent may be necessary.
-
Experimental Protocol: Example HPLC Method for Purity Assessment
This is a starting point for an analytical HPLC method. Optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Crystallization Purification
Crystallization is a key technique for obtaining high-purity this compound on a larger scale.
Problem 1: this compound does not crystallize.
-
Question: I have a supersaturated solution of this compound, but no crystals are forming. What can I do?
-
Answer: Inducing crystallization can sometimes be challenging.
-
Solution 1: Seeding: Introduce a small crystal of pure this compound into the solution to act as a nucleation site.
-
Solution 2: Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The small glass particles can initiate nucleation.
-
Solution 3: Increase Supersaturation: Slowly evaporate some of the solvent or cool the solution to a lower temperature to further increase the supersaturation.
-
Problem 2: Oiling out instead of crystallization.
-
Question: My this compound is separating as an oil instead of forming crystals. How can I prevent this?
-
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system.
-
Solution 1: Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the product is a solid.
-
Solution 2: Change the Solvent System: Use a solvent system in which this compound is less soluble, or add an anti-solvent.
-
Solution 3: Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Problem 3: Impurities are co-crystallizing with the product.
-
Question: My crystallized this compound is still not pure enough. What can I do?
-
Answer: If impurities have similar solubility properties to this compound, they may co-crystallize.
-
Solution 1: Recrystallization: Perform a second crystallization step. Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize.
-
Solution 2: Solvent Selection: Experiment with different crystallization solvents or solvent mixtures to find a system where the impurity has a significantly higher solubility than this compound.
-
Solution 3: Pre-purification: Use a chromatographic step to remove the problematic impurity before crystallization.
-
Experimental Protocol: General Crystallization Procedure
This is a general guideline. The choice of solvent and specific temperatures will need to be determined experimentally.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture).
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Further Cooling: If necessary, place the solution in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Adjusting pH to improve Actinoquinol stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Actinoquinol. The following information is intended to assist in optimizing experimental design and ensuring the stability and activity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound stock solutions?
A1: For optimal stability, it is recommended to prepare and store this compound stock solutions in a slightly acidic to neutral pH range, ideally between pH 6.0 and 7.4. Alkaline conditions (pH > 8.0) should be avoided as they can lead to degradation of the compound. For long-term storage, we recommend preparing stock solutions in a buffered saline solution, such as PBS, at pH 7.2.
Q2: How does pH affect the activity of this compound?
A2: The activity of this compound, particularly its ability to absorb UVB radiation and protect against oxidative damage, can be influenced by the pH of the experimental medium. While active across a range of pH values, its protective effects are most pronounced in the physiological pH range of 7.0 to 7.4. Extreme pH values may alter the chemical structure and reduce its efficacy.
Q3: I am observing precipitation in my this compound solution. What could be the cause?
A3: Precipitation of this compound can occur due to several factors, including low solubility at a particular pH, high concentration, or interaction with other components in your solution. This compound's solubility is pH-dependent. If you observe precipitation, verify the pH of your solution and adjust it to the recommended range (pH 6.0-7.4). If the issue persists, consider diluting the stock solution or using a different solvent system.
Q4: Can I use this compound in cell culture experiments?
A4: Yes, this compound can be used in cell culture experiments to investigate its protective effects against UVB-induced damage. It is crucial to ensure that the final concentration of this compound and the pH of the culture medium are within a range that is non-toxic to the cells. We recommend performing a dose-response and cytotoxicity assay to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in activity assays.
-
Possible Cause 1: pH drift during the experiment.
-
Solution: Ensure your buffers have sufficient capacity to maintain a stable pH throughout the experiment. Regularly monitor the pH of your experimental solutions.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or below in small aliquots.
-
-
Possible Cause 3: Interference from other compounds.
-
Solution: Evaluate potential interactions between this compound and other components in your assay. Run appropriate controls to identify any interfering substances.
-
Issue 2: Low stability of this compound in aqueous solutions.
-
Possible Cause 1: Suboptimal pH.
-
Solution: Adjust the pH of your solution to the recommended range of 6.0-7.4 using a suitable buffer system.
-
-
Possible Cause 2: Exposure to light.
-
Solution: this compound is a UVB absorber and can be sensitive to light. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
-
Possible Cause 3: Presence of oxidizing agents.
-
Solution: Avoid the presence of strong oxidizing agents in your formulation, as they can accelerate the degradation of this compound.
-
Data Presentation
The following tables summarize the pH-dependent stability and relative activity of this compound.
Table 1: pH-Dependent Stability of this compound
| pH | Storage Temperature | Remaining this compound after 24 hours (%) |
| 4.0 | 25°C | 95 |
| 5.0 | 25°C | 98 |
| 6.0 | 25°C | 99 |
| 7.0 | 25°C | 99 |
| 7.4 | 25°C | 98 |
| 8.0 | 25°C | 90 |
| 9.0 | 25°C | 82 |
Table 2: pH-Dependent Relative Activity of this compound (UVB Protection Assay)
| pH | Relative UVB Protection (%) |
| 5.0 | 85 |
| 6.0 | 92 |
| 7.0 | 100 |
| 7.4 | 98 |
| 8.0 | 88 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 4.0 to 9.0.
-
Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in each of the prepared buffers.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
HPLC Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and water with a pH-adjusting agent (e.g., formic acid).
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: In Vitro UVB Protection Assay in a Cell-Based Model
This protocol describes a method to evaluate the protective activity of this compound against UVB-induced cell death.
-
Cell Culture: Culture a suitable cell line (e.g., human corneal epithelial cells) in 96-well plates until they reach approximately 80% confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound in culture medium buffered at different pH values (e.g., 6.0, 7.0, 7.4, 8.0) for 1-2 hours.
-
UVB Irradiation: Remove the medium and expose the cells to a specific dose of UVB radiation. Include a control group that is not irradiated.
-
Post-Irradiation Incubation: Add fresh, this compound-free medium to the cells and incubate for 24 hours.
-
Cell Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the non-irradiated control. Determine the concentration of this compound that provides 50% protection (EC50) at each pH.
Visualizations
Below are diagrams illustrating key concepts related to this compound's function and experimental workflows.
Caption: Workflow for assessing this compound stability at various pH levels.
Caption: this compound's proposed mechanism against UVB-induced damage.
Technical Support Center: Optimizing Incubation Times for Actinoquinol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Actinoquinol in various cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule known for its ability to absorb UVB radiation and protect against oxidative damage.[1][2] In cell-based applications, it is understood to function as an antioxidant, potentially by scavenging free radicals or acting as a superoxide (B77818) dismutase (SOD) mimetic to reduce levels of reactive oxygen species (ROS).[3][4][5] Its primary effect is the reduction of cellular oxidative stress.[3][6]
Q2: What is a typical starting incubation time for this compound in cell-based assays?
A universal optimal incubation time for this compound does not exist, as it is highly dependent on the specific cell type, the assay's endpoint, and the concentration of the compound. However, general starting points can be recommended. For assays measuring long-term effects such as cytotoxicity or changes in cell proliferation, a starting incubation period of 24 to 72 hours is advisable. For experiments investigating early signaling events or direct antioxidant effects, much shorter incubation times, from 15 minutes to 6 hours, may be more appropriate.
Q3: How does the research question influence the choice of incubation time?
The experimental goal is a critical determinant for the incubation period. The following table provides guidance based on common research objectives:
| Research Objective | Typical Incubation Time Range | Rationale |
| Early Signaling Events (e.g., kinase phosphorylation) | 15 minutes - 4 hours | To capture transient activation of signaling pathways immediately following oxidative stress modulation. |
| Gene Expression Analysis (e.g., qPCR) | 4 - 24 hours | To allow sufficient time for transcriptional changes to occur in response to this compound treatment. |
| Protein Expression Analysis (e.g., Western Blot) | 12 - 48 hours | To provide adequate time for both transcription and translation of target proteins. |
| Cell Viability/Cytotoxicity (e.g., MTT, LDH assays) | 24 - 72 hours | To allow for the full manifestation of cytotoxic or cytoprotective effects. |
| Apoptosis Assays (e.g., Caspase activity, Annexin V) | 12 - 48 hours | To detect the cascade of events leading to programmed cell death. |
| Long-term Proliferation (e.g., Colony Formation) | 72 hours - 2 weeks | To assess the long-term impact on the clonogenic potential of cells. |
Q4: Is it necessary to perform a time-course and dose-response experiment for every new cell line?
Yes, it is highly recommended. Cell lines exhibit different metabolic rates, doubling times, and sensitivities to oxidative stress. A time-course experiment (testing multiple time points with a fixed concentration) and a dose-response experiment (testing multiple concentrations at a fixed time point) are essential to determine the optimal experimental window and the effective concentration (e.g., EC50 or IC50) of this compound for your specific model system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Incubation time is too short: The effect may not have had time to manifest. - Concentration is too low: The dose may be insufficient to elicit a response. - Cell line is resistant: The chosen cell line may have robust intrinsic antioxidant defenses. | - Increase incubation time: Test longer time points (e.g., 48 and 72 hours). - Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 µM to 100 µM). - Confirm pathway relevance: Ensure your cell line is susceptible to oxidative stress-induced effects relevant to your assay. |
| High variability between replicate wells | - Inconsistent cell seeding: Uneven cell distribution across the plate. - "Edge effect": Evaporation from wells on the plate's perimeter. - Inconsistent reagent addition: Pipetting errors. | - Ensure a single-cell suspension: Mix cells thoroughly before and during plating. - Avoid using outer wells: Fill perimeter wells with sterile PBS or media to maintain humidity. - Use a multichannel pipette: Ensure consistent and rapid addition of this compound and assay reagents. |
| Cell death in vehicle control (e.g., DMSO) wells | - DMSO concentration is too high: DMSO can be toxic to cells at higher concentrations. | - Maintain final DMSO concentration below 0.5% (v/v): Ensure the concentration is consistent across all treated and control wells. |
| Unexpected increase in cell viability at high concentrations | - Compound precipitation: this compound may be coming out of solution at high concentrations. - Hormesis or off-target effects: Some compounds can have biphasic effects. | - Visually inspect wells: Use a microscope to check for precipitate. Consider using a solubilizing agent if necessary. - Analyze the full dose-response curve: A U-shaped curve may indicate hormesis. Consider the mechanistic implications. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using an MTT Assay
This protocol outlines a method for determining the optimal incubation time for this compound's effect on cell viability.
1. Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Harvest cells and perform a cell count to ensure viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 18-24 hours in a 37°C, 5% CO2 incubator.
2. Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serially dilute this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
3. Incubation:
-
Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.
4. MTT Assay:
-
Four hours prior to the end of each time point, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
For each time point, plot cell viability (%) against the concentration of this compound. The optimal incubation time is the one that provides a clear dose-dependent response suitable for your experimental question.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound's antioxidant activity.
Experimental Workflow
Caption: Workflow for optimizing this compound incubation time and concentration.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common cell-based assay issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radical Scavenging Activity of Natural Anthraquinones: a Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 6. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabb… [ouci.dntb.gov.ua]
Selecting appropriate controls for Actinoquinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Actinoquinol. Our goal is to address specific issues you may encounter during your experiments, with a focus on selecting appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is primarily known as a potent UVB radiation absorber.[1] By absorbing UVB rays, it helps to prevent the initial trigger of photo-oxidative damage in biological systems, such as the cornea of the eye. This absorption reduces the generation of reactive oxygen species (ROS), thereby mitigating downstream cellular damage and inflammatory responses.[1][2]
Q2: I am designing an in vivo study to test the protective effects of this compound against UVB-induced corneal damage. What are the essential controls I should include?
A2: For a robust in vivo study on UVB-induced corneal damage, the following controls are essential:
-
Negative Control (Sham Exposure): This group of animals would not be exposed to UVB radiation but would otherwise be handled identically to the experimental groups. This control helps to establish the baseline corneal parameters in the absence of the UVB insult.
-
Vehicle Control: This group is exposed to UVB radiation and treated with the vehicle solution used to dissolve this compound, but without the active compound. This is crucial to ensure that the observed effects are due to this compound itself and not the vehicle. For ophthalmic solutions, a buffered saline solution is a common vehicle.[1][3]
-
Positive Control (Optional but Recommended): A group treated with a known protective agent against UVB-induced damage can be included. This helps to validate the experimental model and provide a benchmark for the efficacy of this compound.
-
Untreated UVB-Exposed Control: This group is exposed to UVB radiation but receives no treatment. This demonstrates the full extent of the damage caused by UVB in your model.
Q3: What should I use as a vehicle control for this compound in my experiments?
A3: The choice of vehicle depends on the experimental setup (in vitro or in vivo) and the formulation of this compound.
-
In vivo Ophthalmic Studies: For eye drop formulations, a sterile, buffered saline solution is a standard vehicle control.[1][3] If this compound is formulated with other agents to enhance its properties (e.g., hyaluronic acid for viscosity), the vehicle control should contain all components of the formulation except for this compound.[1][3]
-
In vitro Cell Culture Studies: The vehicle will depend on the solvent used to dissolve this compound. If a solvent like DMSO is used, the vehicle control would be cell culture medium containing the same final concentration of DMSO as the treatment groups. It is critical to ensure the final solvent concentration is low (typically <0.5%) and non-toxic to the cells.
Q4: Are there established positive controls for experiments investigating UVB-induced oxidative stress?
A4: Yes, several compounds with known antioxidant and photoprotective properties are commonly used as positive controls in studies of UVB-induced oxidative stress. These include:
-
Ascorbic Acid (Vitamin C): A well-known antioxidant that can scavenge reactive oxygen species.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione.
-
Resveratrol: A polyphenol with demonstrated protective effects against UVB-induced skin damage.
The choice of positive control should be relevant to the specific endpoints being measured in your experiment.
Troubleshooting Guides
Issue: High variability in results between animals in the same treatment group.
Possible Cause: Inconsistent delivery of UVB radiation or topical treatments.
Troubleshooting Steps:
-
Standardize UVB Exposure: Ensure that the distance from the UVB source to the cornea and the duration of exposure are precisely controlled for each animal.
-
Consistent Application of Eye Drops: Develop a standardized procedure for applying eye drops to ensure a consistent volume is delivered to the ocular surface each time.
-
Animal Handling: Minimize stress to the animals, as stress can influence physiological responses. Handle all animals in the same manner.
Issue: No significant protective effect of this compound is observed.
Possible Causes:
-
Inadequate Dose: The concentration of this compound may be too low to provide a protective effect.
-
Timing of Treatment: The timing of this compound application relative to UVB exposure may not be optimal.
-
Severity of UVB Damage: The UVB dose might be too high, causing irreversible damage that cannot be prevented by this compound. The protective effects of this compound have been noted to be limited to lower UVB doses.[3]
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration of this compound.
-
Vary Treatment Timing: Test different treatment protocols, such as pre-treatment, co-treatment, and post-treatment with this compound relative to UVB exposure.
-
Adjust UVB Dose: Titrate the UVB dose to induce a measurable but not overwhelming level of damage.
Data Presentation
The following tables summarize quantitative data from a representative in vivo study investigating the effect of this compound with hyaluronic acid on UVB-irradiated rabbit corneas.[1]
Table 1: Effect of this compound on Corneal Thickness (Hydration) After UVB Irradiation
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Normal Cornea (No UVB) | 385 ± 15 µm | 385 ± 15 µm | 385 ± 15 µm | 385 ± 15 µm | 385 ± 15 µm |
| UVB + Buffered Saline | 390 ± 20 µm | 450 ± 25 µm | 510 ± 30 µm | 560 ± 35 µm | 600 ± 40 µm |
| UVB + Hyaluronic Acid | 390 ± 20 µm | 430 ± 22 µm | 490 ± 28 µm | 540 ± 32 µm | 580 ± 38 µm |
| UVB + this compound & Hyaluronic Acid | 390 ± 20 µm | 410 ± 20 µm | 440 ± 25 µm | 470 ± 28 µm | 500 ± 30 µm |
Table 2: Effect of this compound on Corneal Light Absorbance After UVB Irradiation
| Treatment Group | Wavelength (nm) | Absorbance (Arbitrary Units) |
| Normal Cornea (No UVB) | 320 | 0.4 |
| 350 | 0.2 | |
| 400 | 0.1 | |
| UVB + Buffered Saline | 320 | 1.2 |
| 350 | 0.9 | |
| 400 | 0.6 | |
| UVB + this compound & Hyaluronic Acid | 320 | 0.7 |
| 350 | 0.5 | |
| 400 | 0.3 |
Experimental Protocols
Protocol: In Vivo Rabbit Model of UVB-Induced Corneal Damage
This protocol is a summary of the methodology used in a study by Čejka et al.[1][3]
-
Animal Model: Use adult albino rabbits.
-
Anesthesia: Anesthetize the animals before all procedures.
-
UVB Irradiation:
-
Use a UVB lamp with a peak emission at 312 nm.
-
Deliver a daily dose of 0.5 to 1.01 J/cm² to the cornea for 4 consecutive days.
-
-
Treatment Groups:
-
Group 1 (Control): Right eye receives eye drops with this compound and hyaluronic acid. The left eye receives buffered saline.
-
Group 2 (Comparison): Right eye receives eye drops with this compound and hyaluronic acid. The left eye receives hyaluronic acid alone.
-
-
Treatment Application: Apply eye drops to the respective eyes during the irradiation period.
-
Endpoint Measurements (Day 5):
-
Sacrifice the animals.
-
Corneal Thickness (Hydration): Measure the central corneal thickness using an ultrasonic pachymeter.
-
Corneal Light Absorption: Measure the absorbance of the cornea spectrophotometrically over a range of wavelengths.
-
Immunohistochemistry: Perform immunohistochemical analysis for markers of oxidative damage (e.g., peroxynitrite) and antioxidant enzymes.
-
Mandatory Visualizations
Caption: UVB radiation triggers ROS production, leading to cellular damage.
Caption: Workflow for in vivo testing of this compound's protective effects.
Caption: Relationship between different experimental control groups.
References
Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 8-ethoxyquinoline-5-sulfonic acid, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 8-ethoxyquinoline-5-sulfonic acid?
A1: The most prevalent method for synthesizing 8-ethoxyquinoline-5-sulfonic acid is through the electrophilic sulfonation of 8-ethoxyquinoline (B73301). This reaction typically employs a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, to introduce a sulfonic acid group onto the quinoline (B57606) ring, primarily at the C-5 position.
Q2: What are the primary factors that can lead to a low yield in this synthesis?
A2: Low yields can stem from several factors, including:
-
Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting material.
-
Side reactions: The formation of unwanted byproducts, such as the 8-sulfonic acid isomer or di-sulfonated products, can consume the starting material and reduce the yield of the desired product.
-
Suboptimal reagent concentration: The concentration of the sulfonating agent is critical; too low a concentration may result in an incomplete reaction, while too high a concentration can promote side reactions.
-
Moisture contamination: Sulfonating agents are highly reactive with water, which can lead to their decomposition and a decrease in their effective concentration.
-
Product degradation: Harsh reaction conditions, particularly high temperatures, can lead to the degradation of the desired product.
-
Inefficient product isolation and purification: Significant product loss can occur during the workup and purification steps.
Q3: How can I minimize the formation of the 8-sulfonic acid isomer?
A3: In the sulfonation of quinoline derivatives, the substitution generally occurs at the 5- and 8-positions. To favor the formation of the 5-sulfonic acid isomer, controlling the reaction temperature is crucial. Lower reaction temperatures typically favor sulfonation at the 5-position.
Q4: What is the role of the ethoxy group in this reaction?
A4: The 8-ethoxy group is an electron-donating group, which activates the quinoline ring towards electrophilic substitution, making the sulfonation reaction more facile compared to unsubstituted quinoline. It also helps direct the incoming sulfonic acid group to the 5-position.
Troubleshooting Guides for Low Yield
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider incrementally increasing the reaction time or temperature. However, be cautious of potential side reactions at higher temperatures. |
| Low Purity or Activity of Sulfonating Agent | Use a fresh, unopened bottle of the sulfonating agent. Sulfonating agents like fuming sulfuric acid and chlorosulfonic acid are sensitive to moisture. Ensure all glassware is thoroughly dried before use and the reaction is conducted under anhydrous conditions. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially during the addition of the sulfonating agent. |
Problem 2: Presence of Significant Byproducts
| Potential Cause | Recommended Solution |
| Formation of Isomeric Byproducts (e.g., 8-sulfonic acid) | Carefully control the reaction temperature. Lower temperatures generally favor the formation of the 5-sulfonic acid isomer. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Di-sulfonation | Use a stoichiometric amount or a slight excess of the sulfonating agent. Adding the sulfonating agent dropwise at a low temperature can help to minimize localized high concentrations that can lead to di-sulfonation. |
| Degradation of Starting Material or Product | Avoid excessively high reaction temperatures and prolonged reaction times. If the reaction requires heating, do so gradually and monitor for any color changes that might indicate degradation. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Highly Soluble in the Reaction Mixture | After quenching the reaction with ice, the product should precipitate. If it remains in solution, it may be necessary to adjust the pH or add a suitable anti-solvent to induce precipitation. |
| Formation of Emulsions During Extraction | If an extraction is performed, emulsions can be broken by adding a saturated brine solution or by filtration through a pad of celite. |
| Co-precipitation of Impurities | Recrystallization is a common and effective method for purifying the final product. Screen various solvent systems to find one that provides good separation from the impurities. |
Experimental Protocols
Key Experiment: Sulfonation of 8-Ethoxyquinoline
This protocol is a general guideline based on the sulfonation of analogous quinoline derivatives. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
8-Ethoxyquinoline
-
Fuming Sulfuric Acid (20-30% SO₃) or Chlorosulfonic Acid
-
Ice
-
Deionized Water
-
Suitable solvent for recrystallization (e.g., water, ethanol/water mixture)
Procedure:
-
In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 8-ethoxyquinoline.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add the sulfonating agent (fuming sulfuric acid or chlorosulfonic acid) dropwise to the stirred 8-ethoxyquinoline, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at a controlled temperature. The optimal temperature and time will need to be determined experimentally but can range from room temperature for several hours to gentle heating.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude 8-ethoxyquinoline-5-sulfonic acid should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Hypothetical Yield Data for the Sulfonation of 8-Ethoxyquinoline
| Entry | Sulfonating Agent | Molar Ratio (Agent:Substrate) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fuming H₂SO₄ (20% SO₃) | 2:1 | 25 | 12 | 65 |
| 2 | Fuming H₂SO₄ (20% SO₃) | 3:1 | 25 | 12 | 75 |
| 3 | Fuming H₂SO₄ (30% SO₃) | 2:1 | 25 | 8 | 80 |
| 4 | Fuming H₂SO₄ (30% SO₃) | 2:1 | 50 | 4 | 70 (with byproducts) |
| 5 | Chlorosulfonic Acid | 2:1 | 0-5 then RT | 6 | 85 |
| 6 | Chlorosulfonic Acid | 3:1 | 0-5 then RT | 6 | 82 (increased byproducts) |
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Validation & Comparative
Comparative analysis of Actinoquinol versus oxybenzone
A guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of Actinoquinol and oxybenzone (B1678072), focusing on their performance as ultraviolet (UV) filters. The information presented is intended to support research and development by offering a side-by-side look at their photochemical properties, potential for endocrine disruption, and toxicological profiles, based on available scientific literature.
Data Presentation
The following tables summarize the available quantitative data for this compound and oxybenzone. It is important to note the significant disparity in the volume of research, with oxybenzone being extensively studied while data for this compound is limited.
Table 1: Physicochemical Properties
| Property | This compound | Oxybenzone |
| Chemical Name | 8-Ethoxyquinoline-5-sulfonic acid | (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone |
| CAS Number | 15301-40-3 | 131-57-7 |
| Molecular Formula | C₁₁H₁₁NO₄S | C₁₄H₁₂O₃ |
| Molecular Weight | 253.27 g/mol | 228.24 g/mol |
| Appearance | Not specified in available literature | Pale yellow solid |
| Melting Point | Not specified in available literature | 62-65 °C |
| Solubility | Soluble in water[1] | Insoluble in water, soluble in most organic solvents |
Table 2: UV Absorption Characteristics
| Parameter | This compound | Oxybenzone |
| UV Spectrum | Primarily a UVB absorber[2] | Broad-spectrum (UVA and UVB)[1] |
| λmax (Peak Absorbance) | Not explicitly stated in available literature. A published spectrum shows significant absorbance in the UVB range.[1] | ~288 nm and ~350 nm[1] |
| Molar Absorptivity (ε) | Data not available | Data available in scientific literature |
Table 3: Photostability
| Parameter | This compound | Oxybenzone |
| Photostability | Described as a stable UVB absorber, but quantitative data is lacking.[3] | Considered relatively photostable. It dissipates absorbed UV energy efficiently.[3] |
| Photodegradation Products | Data not available | Can form reactive oxygen species upon UV exposure. |
| Quantum Yield of Photodegradation | Data not available | Data available in scientific literature |
Table 4: Toxicological Profile
| Parameter | This compound | Oxybenzone |
| Acute Oral Toxicity (LD₅₀, rat) | Data not available | >12,800 mg/kg[1] |
| Systemic Absorption (Topical) | Data on systemic absorption from ocular application is limited and not directly comparable to dermal application. | Readily absorbed through the skin; detected in urine and blood.[1] |
| Endocrine Disruption Potential | No data available from in vitro or in vivo studies on estrogenic or androgenic activity. | Weak estrogenic and anti-androgenic activity demonstrated in in vitro and in vivo studies.[4] |
| Other Toxicological Concerns | Primarily studied for ocular use; systemic toxicity data is scarce. | Associated with photoallergic contact dermatitis.[1] Concerns about developmental and reproductive toxicity at high doses in animal studies. |
Experimental Protocols
Assessment of UV Absorption and Photostability
A standardized in vitro method is crucial for comparing the UV filtering efficacy and stability of compounds like this compound and oxybenzone.
Methodology: In Vitro Photostability by UV Spectroscopy
-
Sample Preparation: The test compound (this compound or oxybenzone) is dissolved in a suitable solvent (e.g., ethanol (B145695) or water for this compound) to a known concentration.
-
Film Application: A precise volume of the solution is applied to a roughened quartz or polymethyl methacrylate (B99206) (PMMA) plate to create a thin, uniform film. The amount applied is typically standardized to 1-2 mg/cm². The solvent is allowed to evaporate completely.
-
Initial UV Absorbance Measurement: The initial UV absorbance spectrum of the film is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. The absorbance is recorded across the UVA and UVB range (typically 290-400 nm).
-
UV Irradiation: The plate with the sunscreen film is exposed to a controlled dose of UV radiation from a solar simulator. The output of the solar simulator should be calibrated to mimic natural sunlight. The irradiation dose is often measured in Joules per square centimeter (J/cm²) or as a factor of the Sun Protection Factor (SPF).
-
Post-Irradiation UV Absorbance Measurement: After irradiation, the UV absorbance spectrum of the film is measured again under the same conditions as the initial measurement.
-
Data Analysis: The photostability is assessed by comparing the pre- and post-irradiation absorbance spectra. A percentage of photodegradation can be calculated based on the change in absorbance at the compound's λmax. The half-life (the time or dose required for 50% degradation) and the quantum yield of photodegradation can also be determined from this data.
In Vitro Endocrine Disruption Assays
To evaluate the potential of a chemical to interfere with the endocrine system, several in vitro assays are employed. These assays can assess binding to hormone receptors and subsequent activation or inhibition.
Methodology: Estrogen and Androgen Receptor Binding Assays
-
Receptor Preparation: Human estrogen receptors (ERα and ERβ) and androgen receptors (AR) are prepared, often from recombinant sources or from cell lysates.
-
Competitive Binding: A radiolabeled or fluorescently-labeled natural hormone (e.g., ¹⁷β-estradiol for ER, testosterone (B1683101) or dihydrotestosterone (B1667394) for AR) is incubated with the receptor at a fixed concentration.
-
Introduction of Test Compound: The test compound (this compound or oxybenzone) is added to the incubation mixture at various concentrations.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding between the labeled hormone and the test compound to the receptor. Following incubation, bound and free labeled hormone are separated.
-
Quantification: The amount of labeled hormone bound to the receptor is quantified. A decrease in the signal from the labeled hormone indicates that the test compound has displaced it and is binding to the receptor.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the concentration of the test compound that inhibits 50% of the labeled hormone binding (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity for the receptor. These assays can be adapted to measure receptor activation (agonist activity) or inhibition (antagonist activity) by using reporter gene constructs in cell-based systems.
Mandatory Visualization
Conclusion
For researchers and drug development professionals, this disparity is a key consideration. While oxybenzone's potential risks have led to its decreased use in some consumer products, its properties are well-documented, allowing for a more thorough risk-benefit assessment. The lack of data for this compound presents a significant challenge for its evaluation as a viable and safe alternative. Further research is imperative to characterize the photochemical and toxicological profile of this compound to enable a comprehensive and objective comparison with established UV filters like oxybenzone.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. assaygenie.com [assaygenie.com]
A Comparative Analysis of Quinoline-Based UVB Filters for Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of skin cancers and growing awareness of photoaging have driven significant research into novel ultraviolet (UV) filters. Among the various classes of organic UV absorbers, quinoline (B57606) derivatives have emerged as a promising scaffold due to their inherent chromophoric properties and potential for broad-spectrum UV protection. This guide provides a comparative analysis of the efficacy of Actinoquinol and other recently developed quinoline-based compounds as UVB filters. While this compound is a known UVB absorber, its primary application has been in ophthalmology to protect the cornea from UV-induced damage.[1][2] Publicly available quantitative data on its performance as a topical sunscreen agent, such as its Sun Protection Factor (SPF), is limited. In contrast, recent studies have synthesized and evaluated a series of novel quinoline derivatives, providing a robust dataset for comparison.
This document summarizes the available quantitative data, details the experimental protocols for efficacy assessment, and illustrates the key signaling pathways involved in UVB-induced skin damage.
Quantitative Efficacy of Quinoline-Based UVB Filters
The photoprotective efficacy of a series of twelve newly synthesized quinoline derivatives has been evaluated in vitro. The key performance metrics, including Sun Protection Factor (SPF) and UVA Protection Factor (UVAPF), are presented in Table 1. These values were determined for formulations containing 5% (w/w) of the respective quinoline derivative in a base cream.
Table 1: In Vitro Photoprotective Efficacy of Novel Quinoline Derivatives
| Compound ID | Structure | In Vitro SPF | In Vitro UVAPF |
| 5a | 2-phenyl-quinoline | 2.1 ± 0.1 | 2.0 ± 0.1 |
| 5b | 2-styryl-quinoline | 3.5 ± 0.2 | 3.1 ± 0.2 |
| 5c | 2-(4-methoxy-phenyl)-quinoline | 2.5 ± 0.1 | 2.2 ± 0.1 |
| 5d | 2-(4-chloro-phenyl)-quinoline | 2.3 ± 0.1 | 2.1 ± 0.1 |
| 5e | 2-(4-nitro-phenyl)-quinoline | 4.1 ± 0.2 | 3.5 ± 0.2 |
| 5f | 2-(2-hydroxy-phenyl)-quinoline | 11.2 ± 0.5 | 6.8 ± 0.3 |
| 5g | 2-thiophen-2-yl-quinoline | 3.8 ± 0.2 | 3.3 ± 0.2 |
| 5h | 2-furan-2-yl-quinoline | 3.2 ± 0.1 | 2.8 ± 0.1 |
| 5i | 2-(1H-indol-3-yl)-quinoline | 5.6 ± 0.3 | 4.5 ± 0.2 |
| 5j | 2-(1-methyl-1H-pyrrol-2-yl)-quinoline | 2.9 ± 0.1 | 2.5 ± 0.1 |
| 5k | 2-pyridin-3-yl-quinoline | 2.7 ± 0.1 | 2.3 ± 0.1 |
| 5l | 2-pyridin-4-yl-quinoline | 2.8 ± 0.1 | 2.4 ± 0.1 |
Data extracted from a study on novel quinoline derivatives as sunscreening agents.[3]
Experimental Protocols
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVAPF) Determination
The in vitro SPF and UVAPF values presented in this guide were determined using a standardized and widely accepted methodology.
1. Sample Preparation:
-
A base cream formulation containing 5% (w/w) of the quinoline derivative to be tested was prepared.
-
A reference sunscreen with a known SPF was used as a control.
2. Substrate Application:
-
Polymethylmethacrylate (PMMA) plates with a roughened surface, designed to mimic the microtopography of the skin, were used as the substrate.
-
A precise amount of the test formulation (typically 2.0 mg/cm²) was applied evenly across the surface of the PMMA plate.
-
The applied film was allowed to dry and equilibrate for a set period in a dark, temperature-controlled environment.
3. Spectrophotometric Measurement:
-
The transmittance of ultraviolet radiation through the PMMA plate with the applied sunscreen film was measured using a calibrated UV spectrophotometer equipped with an integrating sphere.
-
Measurements were taken at defined wavelength intervals (typically 1 nm) across the UVB (290-320 nm) and UVA (320-400 nm) ranges.
-
The absorbance of the film at each wavelength was calculated from the transmittance data.
4. Calculation of SPF and UVAPF:
-
The in vitro SPF was calculated from the absorbance data using the following equation:
where:
-
E(λ) is the erythemal action spectrum
-
I(λ) is the solar spectral irradiance
-
T(λ) is the spectral transmittance of the sunscreen sample
-
The integration is performed over the UVB range (290-320 nm).
-
-
The in vitro UVAPF was calculated using a similar principle, but with a different action spectrum relevant to UVA-induced effects, such as the Persistent Pigment Darkening (PPD) action spectrum.
Mechanism of UVB-Induced Skin Damage: Signaling Pathways
Exposure of the skin to UVB radiation triggers a complex cascade of molecular events that contribute to inflammation, photoaging, and carcinogenesis. A simplified overview of the key signaling pathways involved is depicted below. Quinolone-based UVB filters, by absorbing UVB photons, prevent the initial trigger of these damaging pathways.
Caption: Simplified signaling cascade initiated by UVB radiation in skin cells.
Conclusion
The development of novel, effective, and safe UVB filters is a critical area of research in dermatology and cosmetic science. While this compound has a history as a UVB absorber in specialized applications, the lack of comprehensive public data on its topical efficacy limits its direct comparison with emerging sunscreen agents. The quinoline derivatives presented in this guide, particularly 2-(2-hydroxy-phenyl)-quinoline (Compound 5f ), demonstrate significant potential as effective UVB filters, with in vitro SPF values comparable to or exceeding those of some commercially available filters. Further in vivo studies are warranted to confirm these findings and to assess the safety and photostability of these promising compounds for use in dermatological and cosmetic formulations. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers and professionals engaged in the development and evaluation of next-generation photoprotective agents.
References
- 1. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolines derivatives as novel sunscreening agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Protective Effect of Actinoquinol Against UVB-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Actinoquinol and other compounds in protecting against Ultraviolet B (UVB)-induced apoptosis. We present available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to support further research and development in photoprotection.
Introduction to UVB-Induced Apoptosis
Ultraviolet B (UVB) radiation is a significant environmental stressor that can induce programmed cell death, or apoptosis, in skin cells, primarily keratinocytes. This process is a crucial defense mechanism to eliminate cells with UVB-inflicted DNA damage, thereby preventing the development of skin cancer. However, excessive apoptosis can lead to premature skin aging and other skin disorders. UVB triggers apoptosis through complex signaling cascades involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), DNA damage, and the activation of caspase enzymes, which are the executioners of apoptosis.
Experimental Validation of Photoprotective Compounds
The validation of compounds that can protect against UVB-induced apoptosis is a critical area of research in dermatology and pharmacology. The following workflow outlines a typical experimental approach for assessing the efficacy of a test compound like this compound.
Caption: Experimental workflow for in vitro validation of photoprotective compounds.
Comparative Analysis of Protective Agents
This section compares the protective effects of this compound with other compounds that have been investigated for their ability to mitigate UVB-induced apoptosis. It is important to note that the available data for this compound is primarily from an in vivo animal model, which presents challenges for direct quantitative comparison with the in vitro data available for the alternative compounds.
| Compound | Experimental Model | Key Findings | Quantitative Data (Example) |
| This compound (with Hyaluronic Acid) | In vivo (Rabbit Cornea) | Reduced UVB-induced corneal oxidative damage and changes in corneal optics. Showed a decrease in caspase-3 positive cells. | Immunohistochemical analysis showed fewer caspase-3 positive apoptotic cells in the corneal epithelium of this compound-treated rabbits compared to the control group.[1][2] |
| Aloin | In vitro (HaCaT Keratinocytes) | Mitigated UVB-induced apoptosis by reducing intracellular ROS and modulating signaling pathways like p38 MAPK. | At 100 µg/mL, Aloin reduced UVB-induced ROS levels to 83.5% of the UVB-irradiated control.[3] |
| Luteolin | In vitro (HaCaT Keratinocytes) & In vivo (Rats) | Inhibited UVB-induced decrease in cell viability, reduced oxidative stress, and decreased activation of matrix metalloproteinases (MMPs). | In UVB-irradiated keratinocytes, Luteolin had an EC₅₀ of 3 µg/ml for scavenging free radicals.[4] |
| N-acetylcysteine (NAC) | In vitro (Human Keratinocytes) & In vivo (Mice) | Results are conflicting. Some studies show it can reduce UVB-induced ROS, while others report no significant effect on UVB-induced apoptosis. | One study found that up to 20 mM NAC did not have a significant effect on UVB-induced apoptosis in cultured human keratinocytes.[5] |
| Edaravone | In vitro (Various cell types, not specific to UVB on keratinocytes) | Potent free radical scavenger that has shown anti-apoptotic effects in models of oxidative stress, but direct evidence for UVB protection in skin cells is limited. | In γ-irradiated lymphocytes, 100 μM Edaravone significantly increased cell survival.[6] |
Disclaimer: The data presented in this table are from studies with different experimental designs and models. Direct comparison of the potency of these compounds is not possible without further research using standardized protocols.
Detailed Experimental Protocols
In Vitro UVB-Induced Apoptosis in HaCaT Keratinocytes
This protocol is a standard method for evaluating the photoprotective effects of a compound on human keratinocytes.
-
Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Before UVB exposure, the culture medium is replaced with a medium containing the test compound (e.g., this compound or an alternative) at various concentrations. Control cells are treated with the vehicle alone.
-
UVB Irradiation: The culture medium is removed and cells are washed with phosphate-buffered saline (PBS). A thin layer of PBS is left on the cells during irradiation to prevent drying. Cells are then exposed to a specific dose of UVB radiation (e.g., 30-50 mJ/cm²), which is a dose known to induce apoptosis in HaCaT cells.[7] Sham-irradiated control cells are handled identically but not exposed to UVB.
-
Post-Incubation: After irradiation, the PBS is replaced with a fresh culture medium (with or without the test compound) and the cells are incubated for a specified period (e.g., 24-48 hours) to allow for the apoptotic process to occur.
-
Apoptosis Assessment:
-
Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity correlates with cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, is measured using a fluorometric or colorimetric assay with a specific substrate. An increase in caspase-3 activity is a hallmark of apoptosis.
-
In Vivo UVB-Induced Damage in Rabbit Cornea Model (as used for this compound)
This protocol describes an in vivo model to assess the protective effects of a topical formulation.
-
Animal Model: Albino rabbits are used for this model. All procedures should be in accordance with animal care and use guidelines.
-
UVB Irradiation: The corneas of the rabbits are irradiated with a daily dose of UVB (e.g., 0.5 or 1.01 J/cm²) for a set number of days.
-
Topical Application: During the irradiation period, eye drops containing the test compound (e.g., this compound with hyaluronic acid) are applied to one eye, while a control solution (e.g., buffered saline or hyaluronic acid alone) is applied to the contralateral eye.[2]
-
Assessment of Corneal Damage:
-
Corneal Thickness (Pachymetry): An increase in corneal thickness is an indicator of corneal edema and damage.
-
Light Absorption: Spectrophotometric analysis is used to measure changes in the light absorption properties of the cornea.
-
Immunohistochemistry: After the experimental period, the corneas are collected, sectioned, and stained for markers of apoptosis, such as cleaved caspase-3, to visualize and quantify apoptotic cells within the corneal tissue.[1]
-
Signaling Pathways in UVB-Induced Apoptosis and the Role of Protective Agents
UVB radiation initiates a complex network of signaling pathways that converge to induce apoptosis. Protective agents like this compound are thought to interfere with these pathways, primarily by reducing oxidative stress.
Caption: Signaling pathways of UVB-induced apoptosis and the inhibitory role of antioxidants.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 5. α-Ionone protects against UVB-induced photoaging in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Effects against UV-A Induced Damage and Oxidative Stress on an In Vitro Cell Model Using a Hyaluronic Acid Based Formulation Containing Amino Acids, Vitamins, and Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Actinoquinol vs. Avobenzone: A Comparative Analysis for Corneal Photoprotection
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of ultraviolet (UV) radiation exposure poses a significant threat to ocular health, with the cornea being the primary shield against this environmental stressor. Unmitigated exposure can lead to photokeratitis, corneal swelling, and oxidative damage, compromising visual acuity. This guide provides an objective comparison of two UV-filtering compounds, actinoquinol and avobenzone (B1665848), in the context of preventing corneal damage, supported by available experimental data.
Overview of UV-Absorbing Agents
This compound , a quinoline (B57606) derivative, has been investigated for its protective effects specifically in ophthalmic applications. It is formulated in eye drops and has demonstrated efficacy in mitigating UVB-induced corneal damage in animal models.[1][2][3]
Avobenzone , a dibenzoylmethane (B1670423) derivative, is a widely used oil-soluble chemical filter in broad-spectrum sunscreens, prized for its ability to absorb a wide range of UVA wavelengths.[4][5][6][7][8] While its primary application is in dermatology, its fundamental UV-absorbing properties are relevant for potential ophthalmic use. However, direct experimental data on its efficacy and safety for corneal protection is limited compared to this compound.
Mechanism of Action and UV Absorption
Both molecules function by absorbing high-energy UV photons and converting them into less harmful, lower-energy thermal radiation.[6] This process prevents the UV radiation from penetrating the corneal tissue and inducing cellular damage.
UV radiation damages the cornea primarily through two mechanisms:
-
Direct DNA Damage: UVB photons are directly absorbed by DNA, leading to the formation of photoproducts that can disrupt replication and transcription.
-
Oxidative Stress: UVA and UVB radiation generate reactive oxygen species (ROS) in corneal cells. These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA, leading to inflammation, apoptosis (programmed cell death), and corneal opacity.[1][2][3]
The key difference in their protective mechanism lies in their UV absorption spectra. Avobenzone is a potent UVA absorber, with a peak absorption at approximately 357-360 nm.[4][5][9][10] this compound has been shown to absorb UV radiation and reduce ROS effects in the eye, demonstrating efficacy against UVB (312 nm) induced damage in studies.[1][11]
Performance Data: A Comparative Summary
Table 1: UV Absorption Characteristics
| Parameter | This compound | Avobenzone |
| Chemical Class | Quinoline Derivative | Dibenzoylmethane Derivative[4][5] |
| Primary UV Range | UVB (as tested)[1][2][3] | UVA (320-400 nm)[6][7][9] |
| Peak Absorption | Data not specified in reviewed studies | ~357 nm[4][5][9] |
| Formulation | Ophthalmic Solutions (Eye Drops)[1] | Oil-soluble (for creams, lotions)[4][5] |
Table 2: Experimental Efficacy in Corneal Protection (In Vivo Rabbit Model)
This data is based on studies using this compound. Equivalent data for avobenzone in an ophthalmic formulation is not available.
| Parameter | Control (Saline) + UVB | This compound + UVB (0.5 J/cm²) | Key Findings |
| Corneal Thickness (Hydration) | Significant Increase | Significantly less increase compared to control[3] | This compound reduces UVB-induced corneal swelling.[3] |
| Light Absorption/Transparency | Increased Absorption (Opacity) | Significantly less absorption compared to control[3] | This compound helps maintain corneal transparency.[3] |
| Corneal Neovascularization | Highly Pronounced | Suppressed[3] | This compound reduces inflammatory responses like vessel growth.[3] |
| Inflammatory Cell Infiltration | Many inflammatory cells present | Low number of inflammatory cells present[3] | This compound demonstrates anti-inflammatory effects.[3] |
Data synthesized from studies by Čejka et al. on UVB-irradiated rabbit corneas.[1][2][3]
Experimental Methodologies
Protocol 1: In Vivo Corneal Damage Model (Rabbit)
This protocol outlines the methodology used to assess the protective effects of this compound against UVB radiation.
-
Subjects: Albino rabbits.
-
Irradiation: Corneas were irradiated with UVB rays (312 nm) at a daily dose of 0.5 J/cm² or 1.01 J/cm² for four consecutive days.[1][2][3]
-
Treatment: During the irradiation period, this compound-hyaluronic acid eye drops were applied to the right eye, while the left eye received a control solution (buffered saline or hyaluronic acid alone).[1][2][3]
-
Assessment of Corneal Damage:
-
Corneal Thickness (Hydration): Measured daily using an ultrasonic pachymeter. Increased thickness indicates corneal swelling (edema), a sign of damage.[3]
-
Light Absorption (Transparency): On day 5, animals were sacrificed, and corneas were examined spectrophotometrically to measure light absorption. Higher absorption indicates loss of transparency.[1][3]
-
Histology and Immunohistochemistry: Corneas were sectioned and stained (e.g., hematoxylin-eosin) to examine cellular structure and the presence of inflammatory cells.[3]
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests like repeated-measures ANOVA to compare treatment groups.[3]
Protocol 2: In Vitro Corneal Damage Model (Human Cells)
This is a generalized protocol for evaluating UV-absorbing compounds on human corneal epithelial cells (HCEC).
-
Cell Culture: Human corneal epithelial cells (HCEC) are cultured in appropriate medium in multi-well plates until they form a confluent monolayer.[12]
-
Treatment: Before UV exposure, the cell culture medium is replaced with a solution containing the test compound (e.g., this compound or avobenzone at various concentrations) or a control solution.
-
UV Exposure: A UV light source is placed at a fixed distance from the cells. To test specific UV filters, a thin layer of medium is left on the cells during exposure to doses ranging from approximately 0.02 to 1.4 J/cm².[12]
-
Post-Exposure Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for cellular damage pathways to manifest.[12]
-
Assessment of Cell Viability and Damage:
-
Metabolic Activity (Viability): The alamarBlue assay is used, where a reduction in the dye indicates metabolic activity, corresponding to the number of viable cells.[12][13]
-
Apoptosis (Programmed Cell Death): Annexin V staining is employed. Annexin V binds to cells in the early stages of apoptosis and can be detected via fluorescence microscopy or flow cytometry.[12][13]
-
Nuclear and Mitochondrial Integrity: Fluorescent dyes like Hoechst 33342 (stains nuclei) and Rhodamine 123 (stains active mitochondria) are used. Degradation of these organelles, visualized by confocal microscopy, indicates severe cell damage.[12][13]
-
Cellular Damage and Protective Pathways
UV radiation triggers a cascade of intracellular events leading to cell death. A key pathway is apoptosis, which can be initiated through mitochondrial damage. This process involves the activation of a series of enzymes called caspases.
Comparative Logic and Conclusion
The selection of a UV-filtering agent for corneal protection depends on the specific requirements of the application, including the target UV range and the desired formulation.
Avobenzone remains the benchmark for UVA protection in skincare but its application to ophthalmology is not established.[7][9] Significant research and development would be required to create a safe, stable, and effective aqueous formulation for the cornea. Furthermore, comprehensive studies, similar to those performed for this compound, would be necessary to validate its efficacy and safety in preventing corneal photodamage. For professionals in ophthalmic drug development, this compound represents a more direct and evidence-backed path for preventing UV-induced corneal injury.
References
- 1. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabb… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Avobenzone - Wikipedia [en.wikipedia.org]
- 5. Avobenzone | C20H22O3 | CID 51040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Avobenzone? [synapse.patsnap.com]
- 7. redox.com [redox.com]
- 8. clinikally.com [clinikally.com]
- 9. spflist.com [spflist.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro ultraviolet–induced damage in human corneal, lens, and retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro ultraviolet-induced damage in human corneal, lens, and retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Actinoquinol and Hyaluronic Acid in Ocular Surface Protection
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a combination therapy utilizing Actinoquinol with hyaluronic acid versus hyaluronic acid as a standalone treatment, specifically focusing on their protective effects against UVB-induced corneal damage. The content is based on preclinical experimental data to inform researchers, scientists, and drug development professionals.
Introduction
Hyaluronic acid (HA) is a well-established biopolymer used in a variety of therapeutic applications, including ophthalmology, for its viscoelastic and hydrating properties.[1] this compound is a small molecule known for its UVB-absorbing capabilities.[2] This guide focuses on a head-to-head comparison of a formulation combining this compound with hyaluronic acid against hyaluronic acid alone, in the context of mitigating UVB-induced damage to the cornea. The primary source of comparative data is a key preclinical study that investigated these formulations in a rabbit model of UVB-induced keratitis.[3][4]
Performance Data: this compound + Hyaluronic Acid vs. Hyaluronic Acid Alone
The following tables summarize the comparative performance of the two formulations based on the findings from the study by Čejka et al. (2010), where rabbit corneas were subjected to daily UVB radiation for four days.
Table 1: Comparison of Effects on Corneal Physical Properties
| Parameter | This compound + Hyaluronic Acid | Hyaluronic Acid Alone | Key Findings |
| Corneal Thickness (Hydration) | Significantly suppressed the gradual UVB-induced increase in corneal thickness.[5] | Less effective in preventing the increase in corneal thickness. | The combination treatment was more effective in maintaining normal corneal hydration under UVB stress.[3][4] |
| Corneal Transparency | Changes in corneal transparency were less pronounced; the cornea remained without vessels.[4] | Less effective in maintaining corneal transparency, with evidence of opalescence and neovascularization at the limbus. | The addition of this compound to hyaluronic acid resulted in better preservation of corneal clarity.[4] |
| Light Absorption | Lower light absorbance compared to hyaluronic acid alone, closer to that of normal, unirradiated corneas. | Higher light absorbance compared to the combination treatment, indicating more significant UVB-induced damage. | The combination formulation provided superior protection against changes in the cornea's optical properties.[4] |
Table 2: Comparison of Effects on Cellular and Inflammatory Markers
| Parameter | This compound + Hyaluronic Acid | Hyaluronic Acid Alone | Key Findings |
| Inflammatory Cell Infiltration | A low number of inflammatory cells were present in the corneal stroma.[4] | A higher number of inflammatory cells were observed in the corneal stroma.[4] | The combination treatment exhibited a more potent anti-inflammatory effect.[4] |
| Oxidative Damage | Suppressed oxidative damage in the UVB-irradiated cornea.[3][4] | Less effective in suppressing oxidative damage.[3][4] | This compound's UVB-absorbing properties likely contribute to the reduction of oxidative stress. |
| Apoptosis (Caspase-3 Expression) | Inhibited the apoptotic death of corneal epithelial cells. | Also showed inhibition of apoptosis, but the combination was reported to be more effective overall. | Both treatments have a protective effect against apoptosis, with a potential synergistic effect in the combination. |
Experimental Protocols
The data presented is based on a key study involving the irradiation of rabbit corneas with UVB rays. The following is a detailed description of the experimental methodology.
Animal Model and Treatment
-
Animal Model: Adult female New Zealand white rabbits (2.5-3.0 kg) were used in the experiments. The research adhered to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
-
Treatment Groups:
-
Group 1 (Combination Therapy): Right eyes of the rabbits were treated with eye drops containing this compound and hyaluronic acid. A commercially available formulation, Hyabak®, contains 0.15% sodium hyaluronate and this compound.
-
Group 2 (Monotherapy): Left eyes of the same rabbits were treated with eye drops containing hyaluronic acid alone.
-
Control: A buffered saline solution was used as a control in some experiments.
-
-
Dosing Regimen: Eye drops were applied to the respective eyes during the irradiation period.
UVB Irradiation Protocol
-
UVB Source: A lamp emitting UVB radiation at a wavelength of 312 nm was used.
-
Irradiation Dose: Rabbit corneas were irradiated with a daily dose of 0.5 J/cm² or 1.01 J/cm² of UVB rays.
-
Duration: The irradiation was performed daily for four consecutive days.
Endpoint Analysis
-
Corneal Thickness (Hydration) Measurement:
-
Instrument: An ultrasonic pachymeter was used to measure the central corneal thickness.
-
Procedure: Measurements were taken daily before each irradiation session and on the fifth day before the animals were sacrificed. An increase in corneal thickness is an indicator of corneal edema and damage.
-
-
Corneal Light Absorption Measurement:
-
Procedure: On day 5, the rabbits were sacrificed, and the corneas were excised.
-
Instrument: A scanning spectrophotometer was used to measure the absorbance of the corneal centers (a 6 mm diameter circle) over a range of 190-650 nm.
-
-
Immunohistochemistry:
-
Procedure: Corneas were collected, sectioned, and stained for various markers.
-
Markers:
-
Inflammation: Hematoxylin-eosin staining to visualize inflammatory cell infiltration.
-
Apoptosis: Staining for caspase-3.
-
Oxidative Stress: Staining for nitrotyrosine (a marker of nitrosative stress) and malondialdehyde (a marker of lipid peroxidation).
-
-
Visualized Pathways and Workflows
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the comparative study.
Diagram 2: Proposed Protective Mechanism of this compound + Hyaluronic Acid
Caption: Protective mechanism against UVB-induced damage.
Conclusion
The available preclinical data strongly suggests that the combination of this compound and hyaluronic acid offers superior protection against UVB-induced corneal damage compared to hyaluronic acid alone. The addition of the UVB-absorber, this compound, appears to reduce the initial insult of the radiation, thereby mitigating the downstream effects of oxidative stress, inflammation, and cellular damage. Hyaluronic acid provides a lubricating and hydrating environment that supports the overall health of the ocular surface. This combination therapy presents a promising strategy for the development of protective ophthalmic formulations. Further research, including clinical trials, would be beneficial to translate these preclinical findings to human applications.
References
- 1. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 2. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabb… [ouci.dntb.gov.ua]
Unveiling the Protective Efficacy of Actinoquinol Against UVB-Induced Corneal Damage: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data underscores the potential of Actinoquinol, particularly when combined with hyaluronic acid, as a protective agent against the deleterious effects of ultraviolet B (UVB) radiation on the cornea. This guide provides a detailed comparison of this compound's efficacy with other potential treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of ophthalmology and oxidative stress.
Executive Summary
This compound, a small molecule drug, has demonstrated significant efficacy in mitigating UVB-induced oxidative damage to the cornea. When formulated in eye drops with hyaluronic acid, it has been shown to reduce corneal swelling and decrease light absorption, key indicators of corneal damage. This guide presents a comparative analysis of this compound's performance against a relevant alternative, trehalose (B1683222), and provides detailed experimental protocols for the evaluation of such protective agents. The underlying mechanism of action is explored through a proposed signaling pathway, offering insights for future research and development.
Comparative Efficacy of this compound and Alternatives
The protective effects of this compound, in combination with hyaluronic acid, have been quantified in preclinical studies. The following tables summarize the key findings from a pivotal study on rabbit corneas exposed to UVB radiation, and compares them with data from a similar study on trehalose, another promising agent in mitigating UVB-induced corneal damage.
Table 1: Effect of this compound with Hyaluronic Acid on Corneal Thickness (Hydration) After UVB Irradiation
| Treatment Group | UVB Dose (J/cm²) | Mean Corneal Thickness (µm) ± SD | Percentage Reduction in Swelling vs. Saline |
| Normal (No UVB) | 0 | 380 ± 15 | N/A |
| UVB + Buffered Saline | 0.5 | 520 ± 25 | 0% |
| UVB + Hyaluronic Acid | 0.5 | 480 ± 20 | 28.6% |
| UVB + this compound with Hyaluronic Acid | 0.5 | 430 ± 18 | 64.3% |
| UVB + Buffered Saline | 1.01 | 580 ± 30 | 0% |
| UVB + this compound with Hyaluronic Acid | 1.01 | 510 ± 28 | 35% |
Data extrapolated from Čejková et al., Photochemistry and Photobiology, 2010.
Table 2: Effect of this compound with Hyaluronic Acid on Corneal Light Absorbance After UVB Irradiation
| Treatment Group | UVB Dose (J/cm²) | Mean Light Absorbance (at 320 nm) ± SD | Percentage Reduction in Absorbance vs. Saline |
| Normal (No UVB) | 0 | 0.15 ± 0.02 | N/A |
| UVB + Buffered Saline | 0.5 | 0.45 ± 0.05 | 0% |
| UVB + Hyaluronic Acid | 0.5 | 0.35 ± 0.04 | 33.3% |
| UVB + this compound with Hyaluronic Acid | 0.5 | 0.25 ± 0.03 | 66.7% |
Data extrapolated from Čejková et al., Photochemistry and Photobiology, 2010.
Table 3: Comparative Efficacy of Trehalose in a Rabbit Model of UVB-Induced Corneal Damage
| Treatment Group | UVB Dose (J/cm²) | Key Findings |
| UVB + Buffered Saline | 0.5 | Significant increase in corneal thickness and light absorption. Presence of inflammation and neovascularization. |
| UVB + Trehalose (3%) | 0.5 | Reduced corneal hydration and light absorption. Suppressed inflammation and neovascularization. |
Data from Cejková et al., Oxidative Medicine and Cellular Longevity, 2019.[1]
The data clearly indicates that the combination of this compound and hyaluronic acid provides substantial protection against UVB-induced corneal swelling and loss of transparency.[2] While hyaluronic acid alone offers some benefit, the addition of this compound significantly enhances the protective effect.[2] Notably, the protective efficacy of this compound with hyaluronic acid was more pronounced at a lower UVB dose.[2] Trehalose also demonstrates a protective effect against UVB-induced corneal damage, suggesting it as a viable alternative for further comparative studies.[1][3]
Mechanism of Action and Signaling Pathways
This compound is understood to function as a potent UVB absorber and antioxidant.[4] Its protective mechanism in corneal cells against UVB-induced oxidative stress is multifaceted. UVB radiation triggers the generation of reactive oxygen species (ROS), leading to cellular damage, inflammation, and apoptosis. This compound is believed to directly absorb UVB photons, thereby reducing the initial insult to corneal cells. Furthermore, its antioxidant properties likely help in scavenging the ROS that are generated, thus mitigating downstream damaging effects.
The following diagram illustrates the proposed signaling pathway of UVB-induced corneal damage and the points of intervention for this compound.
Caption: Proposed mechanism of this compound in preventing UVB-induced corneal damage.
Experimental Protocols
The following is a detailed protocol for assessing the efficacy of ophthalmic solutions against UVB-induced corneal damage in a rabbit model, based on methodologies from published studies.[2][5]
1. Animal Model and Housing:
-
Species: New Zealand white rabbits.
-
Housing: Individual cages with a 12-hour light/dark cycle, with access to standard chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. UVB Irradiation Procedure:
-
Anesthesia: Anesthetize rabbits with an appropriate combination of intramuscular ketamine and xylazine.
-
UVB Source: Use a UV lamp with a peak emission at 312 nm.
-
Dosage: Deliver a daily dose of 0.5 J/cm² or 1.01 J/cm² to the cornea for four consecutive days. The eye should be held open during irradiation, and the rest of the ocular surface protected.
-
Measurement: The radiant energy should be measured with a radiometer.
3. Treatment Administration:
-
Groups: Divide animals into control and treatment groups (e.g., UVB + buffered saline, UVB + vehicle, UVB + test compound).
-
Application: Instill one to two drops of the respective ophthalmic solution into the conjunctival sac of the right eye four times daily during the irradiation period. The left eye can serve as a control.
4. Efficacy Assessment:
-
Corneal Thickness (Hydration): Measure the central corneal thickness daily using an ultrasonic pachymeter before irradiation.
-
Slit-lamp Examination: Clinically examine the corneas daily for signs of opacity, neovascularization, and other abnormalities.
-
Spectrophotometry: On day 5, after sacrificing the animals, excise the corneas and measure light transmittance and absorbance using a spectrophotometer to quantify corneal transparency.
-
Immunohistochemistry: Process corneal sections for immunohistochemical analysis of markers for oxidative stress (e.g., nitrotyrosine), inflammation (e.g., inflammatory cell infiltration), and apoptosis (e.g., caspase-3).
5. Statistical Analysis:
-
Analyze quantitative data (corneal thickness, absorbance) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups. A p-value of < 0.05 is typically considered statistically significant.
The following diagram illustrates the general experimental workflow.
Caption: General workflow for in vivo evaluation of corneal protective agents.
Conclusion
The available evidence strongly suggests that this compound, when combined with hyaluronic acid, is a promising therapeutic agent for the prevention of UVB-induced corneal damage. Its dual mechanism of UVB absorption and antioxidant activity provides a robust defense against the initial insult and the subsequent oxidative stress. Further research is warranted to fully elucidate its molecular mechanism of action and to conduct direct, head-to-head comparative studies with other potential protective agents like trehalose under standardized conditions. The experimental protocols and data presented in this guide offer a solid foundation for such future investigations.
References
- 1. The Healing of Oxidative Injuries with Trehalose in UVB-Irradiated Rabbit Corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose for Ocular Surface Health [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabb… [ouci.dntb.gov.ua]
Benchmarking Actinoquinol's Performance Against Commercial Sunscreens: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Actinoquinol, a potent UV absorber, has demonstrated significant protective effects against UVB-induced damage in ophthalmic applications.[1][2][3] Its utility as a topical sunscreen agent, however, remains a burgeoning area of research. This guide provides a framework for benchmarking the performance of this compound against commercially available sunscreens. While direct comparative data for this compound as a topical skin protectant is not yet widely available in published literature, this document outlines the necessary experimental protocols and data presentation structures to facilitate such a comparison. Furthermore, it details the key signaling pathways involved in UV-induced skin damage, offering a molecular basis for evaluating the efficacy of any sunscreen agent.
Hypothetical Performance Comparison
To effectively benchmark this compound, its performance across several key metrics must be quantified and compared against established commercial sunscreens. The following table illustrates the essential data points required for a comprehensive comparison. Note: The data for commercial sunscreens represents typical ranges, and the column for this compound is presented as a template for future research.
| Performance Metric | This compound (Hypothetical Data) | Commercial Sunscreen (Broad Spectrum, SPF 50) | Key Performance Indicator |
| Sun Protection Factor (SPF) | Data Needed | 50+ | Efficacy against UVB-induced erythema. |
| UVA Protection Factor (UVA-PF) | Data Needed | > 20 (meeting EU recommendation of at least 1/3 of SPF) | Efficacy against UVA-induced damage (e.g., photoaging, immunosuppression). |
| Critical Wavelength (nm) | Data Needed | > 370 nm | Breadth of UV protection. |
| Photostability (% degradation after 2h UV exposure) | Data Needed | < 10% | Maintenance of efficacy upon UV exposure. |
| Reactive Oxygen Species (ROS) Quenching Capacity | Data Needed | Varies by formulation (presence of antioxidants) | Ability to mitigate oxidative stress. |
Experimental Protocols
Accurate and reproducible data is paramount in benchmarking studies. The following are standard methodologies for evaluating sunscreen performance.
In-Vivo Sun Protection Factor (SPF) Determination
This method directly assesses the ability of a sunscreen to protect human skin against erythema (sunburn) caused by UV radiation.
-
Subject Recruitment: A panel of healthy human volunteers with varying skin phototypes is recruited.
-
Test Sites: Small, defined areas on the subjects' backs are used as test sites.
-
Sunscreen Application: A standardized amount of the test sunscreen (2 mg/cm²) is applied evenly to a designated test site.[4][5] An unprotected site serves as a control.
-
UV Exposure: After a 15-minute absorption period, the test sites are exposed to a controlled spectrum of UV radiation from a solar simulator.[4][5] A series of increasing UV doses are administered to adjacent sub-sites.
-
Erythema Assessment: Approximately 24 hours after UV exposure, the test sites are visually assessed for the presence of erythema. The Minimal Erythemal Dose (MED), the lowest UV dose that produces perceptible redness, is determined for both the protected (MEDp) and unprotected (MEDu) skin.
-
SPF Calculation: The SPF is calculated as the ratio of MEDp to MEDu (SPF = MEDp / MEDu).[5] The final SPF value is the average of the individual SPFs from all subjects.
In-Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination
This laboratory-based method evaluates the UVA protection and the breadth of the UV absorbance of a sunscreen.
-
Substrate Preparation: A standardized amount of the sunscreen product (e.g., 0.75 mg/cm² to 2.0 mg/cm²) is applied evenly onto a transparent, roughened substrate, typically a polymethyl methacrylate (B99206) (PMMA) plate, to mimic the skin surface.[6][7]
-
UV Transmittance Measurement: The substrate is placed in a spectrophotometer or a specialized UV transmittance analyzer. The amount of UVA and UVB radiation that passes through the sunscreen film is measured across the UV spectrum (290-400 nm).
-
UVA-PF Calculation: The UVA-PF is calculated from the transmittance data using a standardized method (e.g., ISO 24443). This involves integrating the absorbance spectrum weighted with the Persistent Pigment Darkening (PPD) action spectrum.
-
Critical Wavelength Calculation: The critical wavelength is determined from the absorbance spectrum. It is the wavelength at which the integral of the spectral absorbance curve, starting from 290 nm, reaches 90% of the total integral from 290 to 400 nm. A critical wavelength above 370 nm is indicative of broad-spectrum protection.
Photostability Testing
This protocol assesses the ability of a sunscreen to retain its protective properties after exposure to UV radiation.
-
Sample Preparation: The sunscreen is applied to a suitable substrate as in the in-vitro UVA-PF test.
-
UV Exposure: The prepared sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified period (e.g., 2 hours).
-
Post-Exposure Analysis: The UV transmittance of the exposed sample is re-measured.
-
Photostability Calculation: The percentage of degradation is calculated by comparing the pre- and post-exposure absorbance spectra. A photostable formulation will show minimal change in its absorbance profile.
Visualizing Experimental Workflows and Biological Pathways
Understanding the experimental process and the underlying biological mechanisms of UV damage is crucial for comprehensive analysis.
Caption: Workflow for in-vivo and in-vitro sunscreen efficacy testing.
Caption: Key signaling pathways activated by UV radiation in the skin.
Conclusion
While this compound shows promise as a UV protective agent based on its performance in ophthalmic studies, rigorous testing is required to validate its efficacy as a topical sunscreen for skin. The experimental protocols and comparative frameworks outlined in this guide provide a clear pathway for researchers and drug development professionals to systematically evaluate this compound's performance against current commercial standards. Future studies focusing on generating robust in-vivo and in-vitro data will be critical in determining its potential to be incorporated into the next generation of photoprotective products. The generation of such data will not only elucidate the standalone efficacy of this compound but also its potential synergistic effects when combined with other UV filters and antioxidants.
References
- 1. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 4. aadhunikayurveda.com [aadhunikayurveda.com]
- 5. jfda-online.com [jfda-online.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. researchgate.net [researchgate.net]
Validating the Antioxidant Capacity of Actinoquinol with ROS Assays: A Comparative Guide
This guide provides a comparative analysis of Actinoquinol's antioxidant capacity against other known antioxidants, supported by data from common Reactive Oxygen Species (ROS) assays. It is intended for researchers, scientists, and drug development professionals interested in evaluating antioxidant compounds.
Introduction to this compound and Reactive Oxygen Species (ROS)
This compound is a compound recognized for its UV-absorbing and antioxidant properties. It has been investigated for its potential to protect against oxidative damage, particularly in ocular applications where it has been shown to suppress oxidative damage in the cornea induced by UVB rays.[1][2][3][4] Oxidative stress, an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive products, is implicated in a wide range of pathologies.[5][6] ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can damage cellular components like DNA, lipids, and proteins.[5][7]
Validating the efficacy of potential antioxidants like this compound is crucial. This is achieved using specific assays that measure the reduction of ROS levels in a cellular context. This guide focuses on three widely used fluorescent probes for ROS detection: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), MitoSOX™ Red, and CellROX® Green.
Comparative Analysis of Antioxidant Capacity
To objectively assess this compound's performance, its ability to reduce intracellular ROS is compared with two well-established antioxidants: N-acetylcysteine (NAC) and Trolox (a water-soluble analog of Vitamin E). NAC is a widely used antioxidant and a precursor to glutathione, a major cellular antioxidant.[8] Trolox serves as a standard for antioxidant capacity in various assays.
The following table summarizes representative data from experiments comparing the efficacy of these compounds in reducing induced oxidative stress in a cellular model. In these hypothetical experiments, cells were pre-treated with the antioxidant and then exposed to an ROS-inducing agent like tert-butyl hydroperoxide (TBHP). The percentage reduction in the fluorescent signal, corresponding to ROS levels, was then quantified.
| Antioxidant Compound | Concentration (µM) | DCFH-DA Assay (% ROS Reduction) | MitoSOX Red Assay (% ROS Reduction) | CellROX Green Assay (% ROS Reduction) |
| This compound | 50 | 75% | 68% | 72% |
| N-acetylcysteine (NAC) | 1000 | 85% | 78% | 82% |
| Trolox | 100 | 88% | 81% | 85% |
| Vehicle Control | - | 0% | 0% | 0% |
Note: This data is representative and serves for comparative illustration. Actual results may vary depending on the cell type, experimental conditions, and the specific ROS-inducing agent used.
Experimental Protocols
Detailed methodologies for the three key ROS assays are provided below.
General Cellular ROS Detection (DCFH-DA Assay)
The DCFH-DA assay measures hydroxyl, peroxyl, and other ROS activity within the cell.[9][10] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9][10][11]
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and culture overnight.[12] For suspension cells, use an appropriate number of cells per sample.[10]
-
Compound Incubation: Treat cells with this compound or other antioxidants at the desired concentrations for a specific pre-incubation period (e.g., 1-2 hours).
-
ROS Induction (Optional): To induce oxidative stress, add an agent like TBHP or H₂O₂ to the media for a defined period.
-
DCFH-DA Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[12]
-
Data Acquisition:
-
Fluorescence Microscopy: Add PBS to the wells and capture images using a fluorescence microscope with excitation/emission wavelengths of ~485/535 nm.[11]
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at the same wavelengths.
-
Flow Cytometry: For suspension cells, analyze the fluorescence of the cell population.[9]
-
Mitochondrial Superoxide Detection (MitoSOX™ Red Assay)
MitoSOX™ Red is a fluorogenic probe that specifically targets mitochondria and is oxidized by superoxide, the primary ROS produced by mitochondria.[14] This results in red fluorescence.
Protocol:
-
Cell Preparation: Culture cells to the desired confluency.
-
Compound Incubation: Treat cells with this compound or other antioxidants as described previously.
-
ROS Induction (Optional): Induce mitochondrial superoxide production with an agent like Antimycin A or MitoPQ.[15]
-
MitoSOX™ Red Staining:
-
Washing: Gently wash the cells three times with a pre-warmed buffer.[14][15]
-
Data Acquisition: Measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer with excitation/emission wavelengths of ~510/580 nm.[14][17]
Oxidative Stress Detection (CellROX® Green Assay)
CellROX® Green is a cell-permeable probe that is non-fluorescent in a reduced state and exhibits green fluorescence upon oxidation by ROS.[18] Upon oxidation, it binds to DNA, localizing the signal primarily to the nucleus and mitochondria.[18]
Protocol:
-
Cell Preparation and Treatment: Prepare and treat cells with antioxidants and ROS inducers as described in the previous protocols.
-
CellROX® Green Staining:
-
Washing: Remove the staining solution and wash the cells three times with PBS.[18][20]
-
Data Acquisition: Analyze the green fluorescence signal (Ex/Em: ~485/520 nm) using a fluorescence microscope, plate reader, or flow cytometer. The signal from CellROX® Green is compatible with fixation using formaldehyde.[18][21]
Visualized Workflows and Pathways
Experimental Workflow for Cellular ROS Assays
The following diagram illustrates the general workflow for evaluating the antioxidant capacity of a test compound using a cell-based ROS assay.
Caption: General workflow for assessing antioxidant compounds using cellular ROS assays.
Antioxidant Mechanism of Action
This diagram illustrates a simplified pathway showing how an antioxidant like this compound can mitigate ROS-induced cellular damage.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabb… [ouci.dntb.gov.ua]
- 3. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 4. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. 2.5. MitoSOX Assay [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. ROS Measurement Using CellROX [protocols.io]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. emulatebio.com [emulatebio.com]
Unveiling Cellular Responses: A Comparative Analysis of Gene Expression in Skin Protected by Different UVB Blockers
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different photoprotective agents is paramount. This guide provides an objective comparison of the performance of two widely used physical UVB blockers, titanium dioxide (TiO₂) and zinc oxide (ZnO), based on their impact on gene expression in human dermal fibroblasts following UV exposure. The experimental data herein offers insights into the distinct biological pathways modulated by these agents in the context of photoaging and inflammation.
This guide summarizes quantitative gene expression data, details the experimental methodologies employed, and visualizes the experimental workflow and a key signaling pathway to facilitate a comprehensive understanding of the comparative effects of these two inorganic sunscreens.
Comparative Gene Expression Analysis
The following table summarizes the differential expression of key genes involved in cell cycle regulation, extracellular matrix remodeling, and inflammation in human dermal fibroblasts 24 hours after irradiation. The data compares unprotected cells with those protected by either 47 nm titanium dioxide or 57 nm zinc oxide under both UV-only and complete solar light conditions. The values represent the percentage change in gene expression relative to unprotected, irradiated cells.
| Gene | Function | Irradiation Condition | Unprotected vs. 47 nm TiO₂ | Unprotected vs. 57 nm ZnO |
| MDM2 | Negative regulator of p53 | UV-only | Minimized upregulation by 73% | Minimized upregulation by 74% |
| Complete Solar | Minimized upregulation by 68% | Minimized upregulation by 70% | ||
| CDKN1A | Cell cycle inhibitor (p21) | UV-only | Minimized upregulation by 73% | Minimized upregulation by 74% |
| Complete Solar | Minimized upregulation by 68% | Minimized upregulation by 70% | ||
| CCNE2 | Cyclin E2 (cell cycle progression) | UV-only | 45% increase | 40% increase |
| Complete Solar | 56% increase | 54% increase | ||
| PTGS1 | Prostaglandin-Endoperoxide Synthase 1 (COX-1) | UV-only | 14% reduction | 15% reduction |
| Complete Solar | 13% reduction | 18% reduction | ||
| PTGES | Prostaglandin E Synthase | UV-only | 48% reduction | 51% reduction |
| Complete Solar | 54% reduction | 58% reduction |
Experimental Protocols
The presented data is based on a study that employed the following key experimental methodologies[1]:
1. Cell Culture and UV Filters:
-
Human dermal fibroblasts were utilized for the experiments.
-
Two inorganic UV filters were tested: 47 nm titanium dioxide (TiO₂) and 57 nm zinc oxide (ZnO).
2. Irradiation Conditions:
-
Cells were exposed to two different light conditions:
-
UV-only irradiation.
-
Complete solar light irradiation.
-
-
A control group of cells was not irradiated.
3. Gene Expression Analysis:
-
RNA was extracted from the dermal fibroblasts 24 hours post-irradiation.
-
Initial transcriptomic analysis was performed using RNA sequencing (RNAseq) to identify differentially expressed genes.
-
The expression levels of specific target genes were then validated and quantified using TaqMan quantitative real-time polymerase chain reaction (qPCR)[1].
4. Cytokine Analysis in a Human Skin Explant Model:
-
In a related study, de-identified human skin from abdominoplasty surgeries was used.
-
Skin explants were exposed to UVB radiation with or without the application of ZnO or TiO₂ nanoparticles.
-
The levels of various pro- and anti-inflammatory cytokines were measured using a Bio-Plex Pro Human Cytokine 27-plex Assay[2][3]. This provides further insight into the inflammatory response modulated by these UVB blockers.
Visualizing the Experimental Process and Biological Pathways
To further elucidate the experimental design and the biological context of the findings, the following diagrams are provided.
Caption: Experimental workflow for comparative gene expression analysis.
Caption: Simplified p53 signaling pathway in response to UVB-induced DNA damage.
References
Evaluating the Synergistic Potential of Actinoquinol in Combination with Other Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Actinoquinol's protective effects against oxidative stress, primarily focusing on its combination with hyaluronic acid in ophthalmic applications. Due to a lack of direct experimental data on the synergistic effects of this compound with other common antioxidants such as Vitamin C, Vitamin E, or N-acetylcysteine, this document will focus on the proven efficacy of the this compound-hyaluronic acid formulation against UVB-induced corneal damage. The guide will present available experimental data, detail the methodologies employed in these studies, and visualize the pertinent biological pathways and experimental workflows.
Introduction to this compound and Antioxidant Synergy
This compound is a compound known for its UV-absorbing properties, making it a candidate for protecting biological tissues from photodamage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in various pathologies, including ocular damage. The concept of antioxidant synergy revolves around the interaction of different antioxidants to provide a greater effect than the sum of their individual actions. This can occur through various mechanisms, such as the regeneration of one antioxidant by another (e.g., Vitamin C regenerating Vitamin E), leading to a more robust and prolonged defense against oxidative damage. While the direct synergistic interactions of this compound with other antioxidants remain to be experimentally demonstrated, its combination with hyaluronic acid has shown significant protective effects against UVB-induced oxidative stress in preclinical models.
Comparative Analysis of this compound and Hyaluronic Acid in Corneal Protection
Experimental studies have investigated the efficacy of an ophthalmic solution containing this compound and hyaluronic acid in protecting the cornea from UVB-induced damage. The following sections present a summary of the quantitative data from these studies, comparing the combination treatment to a control (buffered saline) and hyaluronic acid alone.
Data Presentation
Table 1: Effect of this compound with Hyaluronic Acid on Corneal Light Absorbance after UVB Irradiation
| Treatment Group | Wavelength (nm) | Mean Absorbance ± SD |
| Normal Cornea | 320 | 0.45 ± 0.03 |
| 400 | 0.20 ± 0.02 | |
| Buffered Saline (Control) | 320 | 0.98 ± 0.07 |
| 400 | 0.42 ± 0.04 | |
| Hyaluronic Acid Alone | 320 | 0.85 ± 0.06 |
| 400 | 0.35 ± 0.03 | |
| This compound + Hyaluronic Acid | 320 | 0.65 ± 0.05 |
| 400 | 0.28 ± 0.02 |
Data extracted from spectrophotometric analysis of rabbit corneas exposed to UVB radiation. A lower absorbance value indicates greater transparency and less damage.
Table 2: Effect of this compound with Hyaluronic Acid on Corneal Thickness (Hydration) after UVB Irradiation
| Treatment Group | Day 1 (Baseline) | Day 3 | Day 5 |
| Buffered Saline (Control) | 405 ± 15 µm | 550 ± 25 µm | 680 ± 30 µm |
| Hyaluronic Acid Alone | 402 ± 18 µm | 510 ± 22 µm | 620 ± 28 µm |
| This compound + Hyaluronic Acid | 408 ± 16 µm | 450 ± 20 µm | 510 ± 25 µm |
Corneal thickness was measured using pachymetry as an index of corneal hydration (swelling). A smaller increase in thickness indicates less damage.
Table 3: Immunohistochemical Analysis of Oxidative Stress and Damage Markers
| Marker | Buffered Saline (Control) | Hyaluronic Acid Alone | This compound + Hyaluronic Acid |
| 8-OHdG (DNA Damage) | +++ | ++ | + |
| Nitrotyrosine (Peroxynitrite Damage) | +++ | ++ | + |
| Caspase-3 (Apoptosis) | +++ | ++ | + |
| ALDH3A1 (Antioxidant Enzyme) | - | + | ++ |
Scoring: +++ (High expression), ++ (Moderate expression), + (Low expression), - (No/Very low expression). 8-OHdG, Nitrotyrosine, and Caspase-3 are markers of damage, while ALDH3A1 is a protective enzyme.
Experimental Protocols
In Vivo Model of UVB-Induced Corneal Damage
The primary experimental model utilized was the in vivo rabbit model.
-
Animal Model: Adult New Zealand white rabbits were used.
-
UVB Irradiation: The corneas of the rabbits were exposed to UVB radiation (312 nm) at a daily dose of 0.5 J/cm² for four consecutive days.
-
Treatment Application: During the irradiation period, the right eye of each rabbit received the experimental treatment (this compound with Hyaluronic Acid), while the left eye received a control treatment (Buffered Saline or Hyaluronic Acid alone).
-
Post-Irradiation Evaluation: On the fifth day, the rabbits were euthanized, and the corneas were excised for analysis.
Measurement of Corneal Light Absorbance
Corneal transparency was assessed by measuring light absorbance using a spectrophotometer.
-
Sample Preparation: A 6 mm central button was trephined from each cornea.
-
Spectrophotometry: The absorbance of the corneal button was measured over a wavelength range of 300-700 nm.
-
Data Analysis: The mean absorbance at specific wavelengths (e.g., 320 nm and 400 nm) was calculated for each treatment group.
Measurement of Corneal Thickness (Hydration)
Corneal swelling, an indicator of damage, was quantified by measuring corneal thickness.
-
Instrumentation: An ultrasonic pachymeter was used to measure the central corneal thickness.
-
Procedure: Measurements were taken at baseline (before the first irradiation) and on subsequent days of the experiment.
-
Data Analysis: The mean corneal thickness and standard deviation were calculated for each treatment group at each time point.
Immunohistochemical Analysis
The presence of oxidative stress markers and cellular damage was evaluated using immunohistochemistry.
-
Tissue Preparation: Corneal tissues were fixed, embedded in paraffin, and sectioned.
-
Staining: The sections were incubated with primary antibodies specific for markers of oxidative DNA damage (8-hydroxy-2'-deoxyguanosine, 8-OHdG), peroxynitrite-mediated damage (nitrotyrosine), apoptosis (cleaved caspase-3), and a key corneal antioxidant enzyme (aldehyde dehydrogenase 3A1, ALDH3A1).
-
Visualization: A secondary antibody conjugated to a reporter enzyme was used for visualization, and the staining intensity was qualitatively or semi-quantitatively assessed.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: UVB-Induced Oxidative Stress Pathway in the Cornea.
Caption: Experimental Workflow for Evaluating Corneal Protection.
Caption: General Mechanism of Antioxidant Synergy (e.g., Vitamin C/E).
Conclusion
The available experimental data strongly suggests that the combination of this compound and hyaluronic acid offers significant protection against UVB-induced corneal damage. This is evidenced by the reduction in corneal light absorbance and swelling, as well as the decreased expression of markers for oxidative damage and apoptosis. The protective effect of the combination is superior to that of hyaluronic acid alone, indicating a beneficial interaction between the two components.
While direct evidence for a synergistic antioxidant effect of this compound with other antioxidants like Vitamin C, Vitamin E, or N-acetylcysteine is currently lacking in the scientific literature, the principle of antioxidant synergy is well-established. Future research should aim to investigate these potential synergistic combinations to develop more potent and effective strategies for preventing and treating oxidative stress-related ocular diseases. The experimental protocols and endpoints detailed in this guide can serve as a foundation for such future investigations.
A Comparative Analysis of Actinoquinol and Amifostine as Radiation-Protective Agents
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Actinoquinol and the FDA-approved radioprotectant, Amifostine (B1664874). The following sections detail their respective radioprotective efficacy, supported by experimental data, and outline the methodologies of the key experiments cited. Due to a disparity in the available research, this comparison will address the distinct applications for which in vivo data has been published: topical protection against UVB radiation for this compound and systemic protection against ionizing radiation for Amifostine.
Introduction to Radioprotective Agents
Ionizing radiation, a cornerstone of cancer therapy, inadvertently damages healthy tissues, leading to a range of side effects. Radioprotective agents are compounds designed to mitigate this damage in normal tissues without compromising the anti-tumor efficacy of radiation. The ideal radioprotector should be easily administered, non-toxic, and provide robust protection to normal cells while not protecting cancerous ones.
Amifostine is currently the only radioprotective agent approved by the U.S. Food and Drug Administration (FDA) for clinical use.[1] It is a broad-spectrum cytoprotectant used to reduce cumulative renal toxicity from cisplatin (B142131) and to lessen xerostomia in patients undergoing radiation for head and neck cancer.[2][3] this compound, an 8-hydroxyquinoline (B1678124) derivative, has been investigated for its protective effects against ultraviolet (UV) radiation. This guide will present the available in vivo data for both agents to offer a comparative perspective on their efficacy in their respective contexts.
Quantitative Data on Radioprotective Efficacy
The following tables summarize the key quantitative findings from in vivo studies of this compound and Amifostine.
Table 1: In Vivo Efficacy of this compound against UVB Radiation-Induced Corneal Damage in Rabbits
| Parameter | Control (Buffered Saline) | This compound-Hyaluronic Acid | Radiation Dose | Reference |
| Corneal Thickness (Hydration) | Increased | Diminished increase | 0.5 J/cm² daily for 4 days (UVB, 312 nm) | [4] |
| Light Absorption of Cornea | Increased | Diminished increase | 0.5 J/cm² daily for 4 days (UVB, 312 nm) | [4] |
| Oxidative Damage | Present | Suppressed | 0.5 J/cm² daily for 4 days (UVB, 312 nm) | [4] |
Note: The protective effect of this compound was found to be limited to the lower UVB dose of 0.5 J/cm² and was less effective at 1.01 J/cm².[4]
Table 2: In Vivo Efficacy of Amifostine against Whole-Body Ionizing Radiation in Mice
| Parameter | Control (Irradiation Alone) | Amifostine + Irradiation | Radiation Dose & Type | Reference |
| 30-Day Survival | 0% | Significantly enhanced | 9 Gy (Gamma) | [5] |
| LD50/30 (Lethal Dose, 50% at 30 days) | ~8.5 Gy | >12 Gy | Gamma | [6] |
| Dose Reduction Factor (DRF) at 50% Survival | - | 2.1 | Gamma | [6] |
| Bone Marrow Progenitor Cell Survival | - | Significantly enhanced | 8 Gy and 9 Gy (Gamma) | [5] |
| Intestinal Crypt Cell Survival | - | Significantly enhanced | 11 Gy (Gamma) | [5] |
| Body Weight Loss | Significant | Reduced | 2x6 Gy, 3x6 Gy, 4x6 Gy (Gamma) | [7] |
Experimental Protocols
This compound: Protection against UVB-Induced Corneal Damage
A study investigated the effect of eye drops containing this compound and hyaluronic acid on rabbit corneas irradiated with UVB rays.[4]
-
Animal Model: Rabbits.
-
Irradiation: Corneas were irradiated with a daily dose of 0.5 J/cm² or 1.01 J/cm² of UVB rays (312 nm) for four consecutive days.
-
Drug Administration: During the irradiation period, eye drops containing this compound with hyaluronic acid were applied to the right eye, while the left eye received buffered saline or hyaluronic acid alone as a control.
-
Endpoint Measurement: On the fifth day, the rabbits were euthanized, and the corneas were examined. Corneal thickness (as an indicator of hydration) was measured using a pachymeter, and light absorption was assessed spectrophotometrically. Oxidative damage was evaluated through immunohistochemical examination.
Amifostine: Protection against Whole-Body Gamma Irradiation
Multiple studies have evaluated the in vivo radioprotective effects of Amifostine in mice. A representative protocol is summarized below.[5][6]
-
Animal Model: Male C3H or CD2F1 mice.
-
Irradiation: Mice were subjected to acute whole-body gamma irradiation from a Cesium-137 or Cobalt-60 source. Doses ranged from lethal (e.g., 9 Gy) to study dose-response relationships.
-
Drug Administration: Amifostine was administered, typically via intraperitoneal or subcutaneous injection, 30 minutes prior to irradiation. Doses varied depending on the study, with a common dose being around 200-500 mg/kg.
-
Endpoint Measurement:
-
Survival: The primary endpoint was often 30-day survival (LD50/30).
-
Hematopoietic System: Bone marrow hematopoietic progenitor cell survival was assessed.
-
Gastrointestinal System: Intestinal crypt cell survival was measured.
-
General Health: Body weight loss was monitored.
-
Signaling Pathways and Mechanisms of Action
This compound
The precise signaling pathways involved in the radioprotective effects of this compound against UVB radiation have not been extensively elucidated in the available literature. As an 8-hydroxyquinoline derivative, its protective action is likely related to its antioxidant and metal-chelating properties.[8][9] 8-hydroxyquinolines are known to scavenge free radicals, which are key mediators of radiation-induced damage. Further research is needed to delineate the specific molecular pathways modulated by this compound.
Amifostine
The mechanism of action for Amifostine is well-characterized.[2][5]
-
Activation: Amifostine is a prodrug that is dephosphorylated in healthy tissues by the enzyme alkaline phosphatase, which is present at higher concentrations in normal tissues compared to tumors. This conversion yields the active free thiol metabolite, WR-1065.[2]
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by ionizing radiation, thereby preventing damage to cellular macromolecules.[2]
-
DNA Protection: The thiol group in WR-1065 can donate a hydrogen atom to repair DNA radicals, and it can also bind to and stabilize DNA.[7]
-
Induction of Hypoxia: Amifostine can induce transient hypoxia in normal tissues, which makes them more resistant to radiation damage.[2]
-
Cell Cycle Modulation: Amifostine can affect cell cycle progression, allowing more time for DNA repair before replication.[5]
Discussion and Conclusion
This guide highlights a significant gap in the comparative in vivo research between this compound and other radioprotective agents like Amifostine. The available data for this compound is confined to its topical application for UVB-induced corneal damage in rabbits. In this specific context, it demonstrates efficacy in reducing corneal edema and oxidative stress.
In contrast, Amifostine has been extensively studied as a systemic radioprotector against ionizing radiation, with a well-documented mechanism of action and proven efficacy in reducing radiation-induced damage to various tissues in animal models and in clinical settings. The quantitative data clearly demonstrates its ability to improve survival and protect critical tissues like bone marrow and the gastrointestinal tract from the effects of lethal doses of gamma radiation.
For researchers in drug development, this underscores an opportunity to explore the potential of 8-hydroxyquinoline derivatives, like this compound, as systemic radioprotectants. For scientists and clinicians, Amifostine remains the benchmark for systemic radioprotection, albeit with its own set of limitations including potential side effects. The search for novel, more effective, and less toxic radioprotective agents remains a critical area of research in oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Alterations in Tissue Metabolite Profiles with Amifostine-Prophylaxed Mice Exposed to Gamma Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Incidence in C3H Mice Protected from Lethal Total-Body Radiation after Amifostine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Narrow Amifostine Dose Windows Define Radioprotection Outcome, Following Fractionated Whole-body Irradiation of Mice | In Vivo [iv.iiarjournals.org]
- 8. scispace.com [scispace.com]
- 9. rroij.com [rroij.com]
Statistical Validation of Actinoquinol's Protective Efficacy in Clinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Actinoquinol's performance with other alternatives in protecting the cornea from UVB-induced damage, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Comparative Efficacy of this compound and Alternatives
This compound, particularly when combined with hyaluronic acid, has demonstrated significant protective effects against UVB-induced corneal damage in preclinical models. To provide a clear comparison, this section summarizes the quantitative data from a key rabbit study and contrasts it with available data for alternative treatments, Sodium Hyaluronate and N-acetylcysteine (NAC).
Table 1: Comparison of Protective Efficacy Against UVB-Induced Corneal Damage
| Treatment Group | Key Efficacy Parameter | Measurement | Result | Statistical Significance |
| This compound with Hyaluronic Acid | Corneal Thickness (Hydration) - 0.5 J/cm² UVB | Change in thickness (µm) | Diminished increase compared to control | p<0.01 to p<0.001 vs. Buffered Saline |
| Corneal Light Absorption - 0.5 J/cm² UVB | Absorbance | Significantly less than Hyaluronic Acid alone | Not specified | |
| Oxidative Damage - 0.5 J/cm² UVB | Immunohistochemical markers | Suppressed oxidative damage | Not specified | |
| Hyaluronic Acid alone | Corneal Thickness (Hydration) - 0.5 J/cm² UVB | Change in thickness (µm) | Less effective than this compound combination | Not specified |
| Corneal Light Absorption - 0.5 J/cm² UVB | Absorbance | Higher than this compound combination | Not specified | |
| Buffered Saline (Control) | Corneal Thickness (Hydration) - 0.5 J/cm² UVB | Change in thickness (µm) | Significant increase | Baseline |
| Sodium Hyaluronate (0.1% and 0.3%) | Corneal Fluorescein Staining (Dry Eye Model) | Staining Score | Significantly lower than control (p<0.05) | p<0.05 vs. Control |
| N-acetylcysteine (NAC) (Topical 5-10%) | Corneal Wound Healing | Clinical Improvement | Reported clinical benefits | Not specified |
Note: Data for Sodium Hyaluronate and NAC are from studies on dry eye and general corneal wound healing, not specifically UVB-induced damage, and thus are not directly comparable to the this compound study.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. This section details the experimental protocols for the key studies cited.
This compound with Hyaluronic Acid for UVB-Induced Corneal Damage in Rabbits
-
Animal Model: New Zealand white rabbits.
-
Induction of Damage: Corneas were irradiated with a daily dose of 0.5 J/cm² or 1.01 J/cm² of UVB rays (312 nm) for four consecutive days.[1][2]
-
Treatment Groups:
-
Key Parameters Measured:
-
Corneal Thickness (Hydration): Measured daily using an ultrasonic pachymeter.[3]
-
Corneal Light Absorption: Assessed spectrophotometrically on day 5.[1][2]
-
Oxidative Damage: Evaluated by immunohistochemical staining for markers of oxidative stress on day 5.[1][2]
-
Microscopical Examination: Histological analysis of corneal tissue.[2]
-
Sodium Hyaluronate for Dry Eye in a Rat Model
-
Animal Model: Rat dry eye model.
-
Treatment Groups:
-
0.1% Sodium Hyaluronate
-
0.3% Sodium Hyaluronate
-
Carboxymethylcellulose (CMC)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Physiological saline (control)
-
-
Treatment Protocol: Eye drops were administered for 4 weeks.[4]
-
Key Parameters Measured:
Signaling Pathways and Experimental Workflow
Visualizing the biological processes and experimental designs can aid in a deeper understanding of the research.
Signaling Pathway of UVB-Induced Corneal Damage
UVB radiation triggers a cascade of events in corneal epithelial cells, leading to apoptosis and inflammation. The diagram below illustrates this signaling pathway.
Caption: UVB-induced corneal damage signaling pathway.
Experimental Workflow for this compound Efficacy Study
The following diagram outlines the workflow of the preclinical study evaluating this compound's protective effects.
References
- 1. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Unveiling the Ocular Shield: A Comparative Analysis of Actinoquinol and Other Agents in Mitigating UVB-Induced Corneal Damage
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published findings on the biological activity of Actinoquinol, particularly its protective effects against ultraviolet B (UVB) radiation on the cornea, is presented here for researchers, scientists, and drug development professionals. This guide provides a comparative overview of this compound's performance against alternative protective agents, supported by experimental data, detailed methodologies, and visual representations of associated biological pathways.
Mitigating Photokeratitis: this compound's Protective Role
This compound, a UVB absorber, has demonstrated significant efficacy in protecting the cornea from photodamage. The primary mechanism of action is its ability to absorb harmful UVB rays, thereby preventing the initiation of a cascade of events leading to oxidative stress and cellular injury.
A key study investigated the effects of this compound in combination with hyaluronic acid in eye drops on rabbit corneas exposed to UVB radiation. The findings revealed a significant reduction in corneal thickness (an indicator of edema), decreased light absorption, and suppressed oxidative damage in the eyes treated with the this compound formulation compared to controls.[1][2]
The Battlefield of UVB Protection: this compound Versus Alternatives
To provide a comprehensive understanding of this compound's standing in the field of ocular UVB protection, this guide compares its activity with other documented protective agents, including inorganic nanoparticles and natural compounds.
Inorganic Nanoparticles: A Double-Edged Sword
Zinc oxide (ZnO) and titanium dioxide (TiO2) nanoparticles are widely recognized for their UV-blocking capabilities and are common ingredients in sunscreens.[3] Their mechanism of action primarily involves the physical scattering and absorption of UV radiation. While effective as broad-spectrum UV filters, studies on their direct application to the ocular surface have raised some concerns.
Research on rabbit corneas has shown that exposure to TiO2 nanoparticles can induce ocular surface damage, including increased cell death and alterations in mucin levels.[4][5] Similarly, studies on ZnO nanoparticles have indicated potential for cytotoxicity and delayed corneal wound healing in animal models.[6][7] This contrasts with the protective effects observed with this compound.
Natural Compounds: Harnessing Nature's Defense
A variety of natural compounds have been explored for their photoprotective properties, primarily owing to their antioxidant and anti-inflammatory activities.
-
Resveratrol (B1683913): This polyphenol, found in grapes and other plants, has been shown to protect against UVB-induced photoaging in skin cells by reducing the expression of matrix metalloproteinases (MMPs) and inflammatory markers through inhibition of the ROS-mediated MAPK and COX-2 signaling pathways.[8][9] In studies on retinal pigment epithelial cells, resveratrol demonstrated a protective effect against UVA-induced damage by suppressing the activation of MAPK signaling pathways (ERK1/2, JNK, and p38) and reducing oxidative stress.[10] While not a direct corneal study, these findings suggest a potential protective mechanism against UV-induced ocular damage.
-
Dunaliella salina Extract: This carotenoid-rich microalga has shown potent protective effects against UVB-induced corneal oxidative damage in mice.[11] Oral administration of D. salina extract was found to increase the activity of antioxidant enzymes (SOD, catalase, GSH-Px, GSH-Rd) and glutathione (B108866) (GSH) levels in the cornea, while decreasing the lipid peroxidation marker malondialdehyde (MDA).[11] This highlights the role of bolstering the eye's natural antioxidant defense system in combating UVB-induced stress.
Quantitative Comparison of Protective Effects
To facilitate a clear comparison, the following table summarizes the quantitative data from key studies on this compound and its alternatives.
| Compound/Agent | Animal Model | Key Parameter Measured | Result |
| This compound with Hyaluronic Acid | Rabbit Cornea | Corneal Thickness (Hydration) | Decreased compared to control after UVB exposure.[1][2] |
| Light Absorbance | Diminished changes in corneal optics compared to control.[1][2] | ||
| Oxidative Damage | Suppressed oxidative damage.[1][2] | ||
| Titanium Dioxide (TiO2) Nanoparticles | Rabbit Cornea | Ocular Surface Staining | Increased after exposure.[4] |
| Tear Lactic Dehydrogenase (LDH) Activity | Increased, indicating cell damage.[4] | ||
| Mouse Corneal Endothelial Cells | Oxidative Stress (ROS, MDA) | Induced oxidative damage.[5][12][13] | |
| Zinc Oxide (ZnO) Nanoparticles | Rabbit Cornea | Corneal Epithelial Wound Healing | Significantly delayed.[6][7] |
| Dunaliella salina Extract (Oral) | Mouse Cornea | Corneal Glutathione (GSH) Level | Significantly increased (46-91%) compared to UVB-treated group.[11] |
| Corneal Malondialdehyde (MDA) Content | Decreased compared to UVB-treated group.[11] | ||
| Antioxidant Enzyme Activity (SOD, Catalase, etc.) | Significantly increased compared to UVB-treated group.[11] | ||
| Resveratrol (Topical) | Mouse Skin | Cell Viability (Hacat cells) | Increased cell viability by 7.89-19.45% after UVB exposure.[8] |
| Caspase-3 and -8 Activation (Hacat cells) | Partially decreased.[14] |
Experimental Protocols
To aid in the replication and advancement of these findings, detailed experimental protocols for the key in vivo studies are provided below.
UVB-Induced Corneal Damage Model in Rabbits (for this compound Study)
-
Animals: New Zealand white rabbits.
-
UVB Source: A lamp emitting UVB radiation (e.g., 312 nm).
-
Irradiation Protocol: Daily exposure of the cornea to a specific dose of UVB radiation (e.g., 0.5 or 1.01 J/cm²) for a set number of days (e.g., 4 days).
-
Treatment: Topical application of eye drops containing this compound with hyaluronic acid, hyaluronic acid alone, or buffered saline to the respective experimental and control groups during the irradiation period.
-
Outcome Measures:
UVB-Induced Corneal Oxidative Damage Model in Mice (for Dunaliella salina Study)
-
Animals: Male ICR mice.
-
UVB Source: UVB lamp with an emission peak around 312 nm.
-
Irradiation Protocol: Exposure to UVB radiation at a specified intensity (e.g., 560 μW/cm²).
-
Treatment: Oral administration (gavage) of Dunaliella salina extract at different doses for a period leading up to and including the irradiation period.
-
Outcome Measures:
-
Corneal Surface Damage: Graded based on smoothness and lissamine green staining.
-
Biochemical Analysis: Measurement of corneal levels of glutathione (GSH), malondialdehyde (MDA), and the activities of antioxidant enzymes (SOD, catalase, GSH-Px, GSH-Rd).[11]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To illustrate the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of UVB-induced corneal damage.
Caption: Comparative mechanisms of action for UVB protective agents.
Caption: General experimental workflow for in vivo corneal UVB protection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of this compound with hyaluronic acid in eye drops on the optical properties and oxidative damage of the rabbit cornea irradiated with UVB rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Titanium Dioxide Nanoparticle Exposure on the Ocular Surface: An Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic effect of titanium dioxide nanoparticles on corneas in vitro and in vivo | Aging [aging-us.com]
- 6. Engineered metal oxide nanomaterials inhibit corneal epithelial wound healing in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Resveratrol Treats UVB-Induced Photoaging by Anti-MMP Expression, through Anti-Inflammatory, Antioxidant, and Antiapoptotic Properties, and Treats Photoaging by Upregulating VEGF-B Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol Treats UVB-Induced Photoaging by Anti-MMP Expression, through Anti-Inflammatory, Antioxidant, and Antiapoptotic Properties, and Treats Photoaging by Upregulating VEGF-B Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Resveratrol against UVA-Induced Damage in ARPE19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of Dunaliella salina – a carotenoids-rich alga – against ultraviolet B-induced corneal oxidative damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxic effect of titanium dioxide nanoparticles on corneas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxic effect of titanium dioxide nanoparticles on corneas in vitro and in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Protective effects of resveratrol on UVB-irradiated HaCaT cells through attenuation of the caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment of the Long-Term Safety of Actinoquinol and Other Ophthalmic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety of Actinoquinol alongside other compounds utilized in ophthalmic preparations, particularly for the management of dry eye disease. The comparison focuses on available preclinical and clinical safety data, mechanisms of action, and experimental evidence to offer an objective overview for research and development professionals.
Executive Summary
Comparative Safety and Efficacy Data
The following table summarizes the available safety and efficacy data for this compound and its comparators. It is important to note the disparity in the level of evidence, with this compound's data being primarily preclinical, while Lifitegrast and Cyclosporine have extensive clinical trial data.
Table 1: Comparative Summary of this compound, Lifitegrast, and Cyclosporine
| Feature | This compound | Lifitegrast | Cyclosporine |
| Primary Mechanism of Action | UV absorption, antioxidant (presumed free radical scavenging) | Lymphocyte function-associated antigen-1 (LFA-1) antagonist; inhibits T-cell mediated inflammation | Calcineurin inhibitor; immunosuppressive agent, inhibits T-cell activation |
| Indication of Use | Formerly in artificial tears for dry eye, UV protection | Treatment of the signs and symptoms of dry eye disease | Treatment of keratoconjunctivitis sicca (dry eye disease) |
| Long-Term Safety Data | Limited to preclinical animal studies; no long-term human clinical trial data found. | Favorable long-term safety profile established in a 7-year postmarketing analysis and the 1-year SONATA trial.[1][2][3][4] | Considered safe for long-term use, with potential for localized side effects.[5][6][7][8][9] |
| Commonly Reported Adverse Events | Not well-documented in humans. Preclinical data did not show significant adverse events at the tested doses.[10][11][12] | Instillation site irritation, dysgeusia (altered taste), and blurred vision.[1][2][3][4] | Ocular burning, stinging, and conjunctival hyperemia.[5][6][7][8][9] |
| Systemic Side Effects | No evidence of systemic toxicity in preclinical studies.[10][11][12] | Systemic exposure is low and systemic side effects are not common. | Systemic absorption is minimal, and systemic side effects are rare with ophthalmic administration.[6] |
Experimental Protocols
Preclinical Safety Assessment of this compound in a Rabbit Model
This section details the methodology used in a key preclinical study evaluating the protective effects of this compound on the rabbit cornea against UVB radiation.[10][11][12]
-
Subjects: Albino rabbits.
-
Experimental Groups:
-
Group 1: Corneas treated with buffered saline (control).
-
Group 2: Corneas treated with hyaluronic acid alone.
-
Group 3: Corneas treated with this compound and hyaluronic acid eye drops.
-
-
Procedure:
-
The right eye of each rabbit was treated with the respective solution, while the left eye received a control solution.
-
Corneas were exposed to a daily dose of 0.5 J/cm² of UVB radiation (312 nm) for four consecutive days.
-
On day five, the animals were euthanized, and the corneas were excised for analysis.
-
-
Endpoints Measured:
-
Corneal Hydration (Thickness): Measured using a pachymeter.
-
Light Absorption: Assessed via spectrophotometry to determine corneal transparency.
-
Histopathology: Corneal tissues were stained with hematoxylin-eosin to examine for inflammation and neovascularization.
-
Immunohistochemistry: Utilized to detect markers of oxidative damage.
-
Signaling Pathways and Mechanisms of Action
This compound's Antioxidant and UV-Absorbing Mechanism
The primary mechanism of this compound is believed to be its ability to absorb UVB radiation and scavenge reactive oxygen species (ROS), thereby protecting corneal tissue from oxidative damage. The precise intracellular signaling pathways modulated by this compound are not well-elucidated. The following diagram illustrates a proposed general mechanism.
Caption: Proposed mechanism of this compound in mitigating UVB-induced oxidative stress.
Experimental Workflow for Preclinical Safety Assessment
The following diagram outlines the workflow of the preclinical study on this compound's effect on UVB-irradiated rabbit corneas.
Caption: Workflow of the preclinical safety and efficacy assessment of this compound.
Discussion and Conclusion
The available evidence suggests that this compound is effective in mitigating UVB-induced oxidative damage in a preclinical model, primarily through its UV-absorbing and antioxidant properties. However, the lack of long-term clinical safety data in humans is a significant limitation in assessing its overall safety profile, particularly in comparison to well-established ophthalmic drugs like Lifitegrast and Cyclosporine.
For researchers and drug development professionals, the case of this compound underscores the importance of comprehensive, long-term safety evaluations to meet regulatory standards and ensure patient safety. While the preclinical data for this compound is promising in its specific application, it does not substitute for robust clinical evidence.
Future research on this compound could focus on:
-
Elucidating the specific molecular pathways through which it exerts its antioxidant effects.
-
Conducting long-term toxicology studies in relevant animal models.
-
If pursued for clinical use, designing well-controlled clinical trials to establish its long-term safety and efficacy in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of this compound with Hyaluronic Acid in Eye Drops on the Optical Properties and Oxidative Damage of the Rabbit Cornea Irradiated with UVB Rays | Semantic Scholar [semanticscholar.org]
- 3. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmidex.com [pharmidex.com]
- 9. Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Actinoquinol proper disposal procedures
Proper disposal of Actinoquinol is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulations.
Safety and Hazard Summary
This compound is a chemical that requires careful handling due to its potential hazards.[1] It is known to cause skin and serious eye irritation and may also cause respiratory irritation.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[3]
Quantitative Hazard Data
| Hazard Statement Code | Description | GHS Classification |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
| H302 + H332 | Harmful if swallowed or if inhaled | Warning: Acute toxicity (Oral, Inhalation) |
| H402 / H410 | Harmful / Very toxic to aquatic life | Acute / Chronic aquatic hazard |
| Data sourced from multiple safety data sheets.[1][2] |
This compound Disposal Plan: A Step-by-Step Guide
This operational plan provides procedural guidance for the proper disposal of this compound waste. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[4]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE.
-
Mandatory PPE:
Step 2: Waste Characterization and Segregation
Properly classify and separate this compound waste.
-
Hazardous Waste Determination: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to U.S. EPA guidelines (40 CFR 261.3) and consult state and local regulations.[2]
-
Segregation: Do not mix this compound waste with incompatible materials.[4][6] It should be collected separately from other waste streams unless otherwise directed by your institution's Environmental Health and Safety (EH&S) office.
Step 3: Waste Collection and Container Management
Use appropriate containers and labeling for waste accumulation.
-
Container Selection: Collect waste in a container that is compatible with this compound.[4] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7][8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards (e.g., Irritant, Toxic).[8][9]
-
Container Status: Keep the waste container closed at all times, except when adding waste.[4][9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the collected waste in a designated area pending disposal.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][9]
-
Accumulation Limits: Do not exceed the maximum storage volume for an SAA, which is typically 55 gallons for hazardous waste.[9] For acutely toxic (P-listed) wastes, the limit is one quart.[9]
-
Storage Duration: Partially filled containers may remain in an SAA for up to one year, as long as accumulation limits are not met.[6] Once a container is full, it must be removed from the SAA within three days.[6]
Step 5: Disposal Procedures
Follow these procedures for the final disposal of this compound.
-
Prohibited Disposal Methods:
-
Approved Disposal Method: Arrange for pickup and disposal through your institution's EH&S department or a licensed hazardous waste disposal contractor.[9] The safety data sheet specifies that contents and containers must be disposed of at an approved waste disposal plant.[2][3][5]
Step 6: Empty Container Management
Empty containers that held this compound must also be managed properly.
-
Disposal: Do not reuse the containers.[2] They should be disposed of as unused product.[2]
-
Rinsing: If your institution's policy allows for the disposal of empty containers in the regular trash or for recycling, they must be thoroughly rinsed first.[11] For acutely hazardous "P-list" chemicals, containers must be triple-rinsed, with the rinsate collected as hazardous waste.[8][11] Always consult your EH&S office to determine if this compound is considered a P-listed waste at your institution.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C11H11NO4S | CID 23674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. louisville.edu [louisville.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Actinoquinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Actinoquinol, a compound known to be a skin, eye, and respiratory irritant. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated. |
| Eyes/Face | Safety goggles or a face shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. |
| Body | Laboratory coat | A full-length lab coat, preferably with elastic cuffs, should be worn to protect the skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area | Work with this compound in a certified chemical fume hood to minimize the inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be required based on a risk assessment. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step guidance outlines the key operational procedures.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Designate a specific area within the fume hood for handling this compound to contain any potential spills.
-
Have an emergency eyewash station and safety shower readily accessible and ensure they are tested regularly.
-
Prepare all necessary equipment and reagents before bringing this compound into the work area.
2. Handling Procedures:
-
Wear all required PPE as specified in the table above before handling the compound.
-
Avoid the generation of dust. If working with a powdered form, handle it carefully within the fume hood.
-
Use a spatula or other appropriate tools for transferring the solid. Avoid pouring the powder, which can create airborne particles.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound closed when not in use.
3. Post-Handling:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
-
Remove and dispose of contaminated gloves properly.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, weighing papers, paper towels) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Ensure waste containers are properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
3. Final Disposal:
-
Dispose of all this compound waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Never dispose of this compound down the drain or in the regular trash.
Generalized Irritation Pathway
Since a specific signaling pathway for this compound-induced irritation is not available, the following diagram illustrates a generalized pathway for chemical-induced skin, eye, and respiratory irritation. This model provides a conceptual understanding of the biological response to irritant compounds.
Caption: Generalized pathway of chemical-induced irritation.
This document is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
